molecular formula C13H8N2OS B1668015 BTZO-1 CAS No. 99420-15-2

BTZO-1

Cat. No.: B1668015
CAS No.: 99420-15-2
M. Wt: 240.28 g/mol
InChI Key: GBAKVEWPYUIGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BTZO-1 is a Unknown drug.
a cardioprotective agent;  structure in first source

Properties

IUPAC Name

2-pyridin-2-yl-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2OS/c16-12-9-5-1-2-7-11(9)17-13(15-12)10-6-3-4-8-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAKVEWPYUIGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431601
Record name 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99420-15-2
Record name 2-(2-pyridyl)-4H-1,3-benzothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99420-15-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Cardioprotective Mechanism of BTZO-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTZO-1, a novel 1,3-benzothiazin-4-one derivative, has emerged as a promising cardioprotective agent. Its mechanism of action centers on the direct interaction with Macrophage Migration Inhibitory Factor (MIF), a key regulator of inflammatory and stress responses. This binding event triggers the activation of the Antioxidant Response Element (ARE), a critical signaling pathway in cellular defense against oxidative stress. The subsequent upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione S-transferase Ya subunit (GST Ya), confers resistance to oxidative stress-induced cardiomyocyte apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative data, and experimental methodologies underlying the function of this compound.

Core Mechanism of Action: Targeting MIF to Bolster Cellular Defenses

This compound exerts its primary biological effects through direct binding to Macrophage Migration Inhibitory Factor (MIF).[1][2][3] MIF is a homotrimeric protein, and this compound interacts with the N-terminal proline residue (Pro1) of each MIF subunit.[1] This interaction is crucial for the subsequent activation of the ARE signaling pathway.[1]

The binding of this compound to MIF is a specific and high-affinity interaction, as detailed in the quantitative data section. This binding event is pH-dependent and is a prerequisite for the downstream effects of this compound.[2] While the precise signaling cascade linking the this compound/MIF complex to ARE activation is still under investigation, it is understood that MIF modulates the activity of the transcription factor Nrf2, a master regulator of the ARE pathway.[4] It is hypothesized that the binding of this compound to MIF induces a conformational change that promotes Nrf2 activation, leading to its translocation to the nucleus and subsequent binding to the ARE sequences in the promoter regions of its target genes.

This leads to the enhanced transcription of a battery of antioxidant and cytoprotective genes, most notably heme oxygenase-1 (HO-1) and glutathione S-transferase Ya subunit (GST Ya).[1] The products of these genes play a pivotal role in detoxifying reactive oxygen species (ROS) and mitigating cellular damage, thereby protecting cardiomyocytes from apoptosis induced by oxidative stress.[1][3]

It is important to distinguish this compound from BTO-1, a different compound identified as a Polo-like Kinase 1 (Plk1) inhibitor. This compound is a 1,3-benzothiazin-4-one derivative, while BTO-1 is a triazole-conjugated benzoxazone. Their distinct chemical structures and molecular targets underscore the importance of precise compound identification in research.

Initial hypotheses regarding the involvement of STAT3 and Hedgehog signaling pathways in the mechanism of action of this compound have not been substantiated by available evidence. Current data points to the MIF-Nrf2-ARE axis as the primary pathway mediating the effects of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound.

ParameterValueSpeciesAssay ConditionsReference
MIF Binding Affinity (Kd) 68.6 nMHumanpH 7.3[1][2]
157 nMRatpH 7.3[2]
Cardiomyocyte Protection 2.38-fold increase in survivalRat (primary)Serum deprivation, 330 nM this compound[2]
95% viability vs. 40% in controlRat (primary)Doxorubicin (200 nM) induced apoptosis, 330 nM this compound[2]
ARE-mediated Gene Expression 5.3-fold increase in GST Ya mRNANot specified1 µM this compound, 24h[2]
3.6-fold increase in HO-1 mRNANot specified1 µM this compound, 24h[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

BTZO1_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular BTZO1 This compound MIF MIF (Macrophage Migration Inhibitory Factor) BTZO1->MIF Binds to N-terminal Pro1 Nrf2_Keap1 Nrf2-Keap1 Complex MIF->Nrf2_Keap1 Modulates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release & Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Gene_Expression Increased Expression of Antioxidant Genes (HO-1, GST Ya) ARE->Gene_Expression Promotes Transcription Protection Cardioprotection & Inhibition of Apoptosis Gene_Expression->Protection

Figure 1: this compound Signaling Pathway.

Experimental_Workflow cluster_binding MIF Binding Assay cluster_are ARE Activation Assay cluster_apoptosis Cardiomyocyte Apoptosis Assay Binding_Start Start Purify_MIF Purify Recombinant MIF Binding_Start->Purify_MIF Incubate Incubate MIF with labeled this compound Purify_MIF->Incubate Label_BTZO1 Label this compound (e.g., fluorescent tag) Label_BTZO1->Incubate Measure_Binding Measure Binding (e.g., Fluorescence Polarization) Incubate->Measure_Binding Calculate_Kd Calculate Kd Measure_Binding->Calculate_Kd Binding_End End Calculate_Kd->Binding_End ARE_Start Start Transfect_Cells Transfect Cells with ARE-Luciferase Reporter ARE_Start->Transfect_Cells Treat_Cells Treat with this compound Transfect_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze Data Measure_Luciferase->Analyze_Data ARE_End End Analyze_Data->ARE_End Apoptosis_Start Start Culture_Cardiomyocytes Culture Cardiomyocytes Apoptosis_Start->Culture_Cardiomyocytes Induce_Apoptosis Induce Apoptosis (e.g., Oxidative Stress) Culture_Cardiomyocytes->Induce_Apoptosis Treat_with_BTZO1 Treat with this compound Induce_Apoptosis->Treat_with_BTZO1 TUNEL_Staining TUNEL Staining Treat_with_BTZO1->TUNEL_Staining Microscopy Fluorescence Microscopy TUNEL_Staining->Microscopy Quantify_Apoptosis Quantify Apoptotic Cells Microscopy->Quantify_Apoptosis Apoptosis_End End Quantify_Apoptosis->Apoptosis_End

Figure 2: Key Experimental Workflows.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited. These should be optimized for specific cell lines and experimental conditions.

Macrophage Migration Inhibitory Factor (MIF) Binding Assay (Fluorescence Polarization)

Objective: To determine the binding affinity (Kd) of this compound to MIF.

Materials:

  • Recombinant human MIF protein

  • Fluorescently labeled this compound (or a competitive fluorescent ligand)

  • Assay buffer (e.g., PBS, pH 7.3)

  • 96-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant MIF protein in assay buffer.

    • Prepare a stock solution of fluorescently labeled this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed concentration of fluorescently labeled this compound to each well.

    • Add increasing concentrations of MIF protein to the wells.

    • Include control wells with only the fluorescent ligand (no protein) and buffer alone.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (mP) of each well using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (buffer alone).

    • Plot the change in fluorescence polarization as a function of MIF concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Antioxidant Response Element (ARE) Luciferase Reporter Assay

Objective: To quantify the activation of the ARE signaling pathway by this compound.

Materials:

  • Mammalian cell line (e.g., H9c2 cardiomyocytes)

  • ARE-luciferase reporter plasmid (containing ARE consensus sequences upstream of a luciferase gene)

  • Control plasmid (e.g., a plasmid with a constitutively active promoter driving Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture the chosen cell line to an appropriate confluency in 24- or 96-well plates.

    • Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Transfer the cell lysates to a white-walled luminometer plate.

    • Add the firefly luciferase assay reagent and measure the luminescence.

    • Add the Renilla luciferase assay reagent (if using a dual-luciferase system) and measure the luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of this compound-treated cells by that of the vehicle-treated cells.

Cardiomyocyte Apoptosis Assay (TUNEL Staining)

Objective: To detect and quantify apoptosis in cardiomyocytes treated with this compound under conditions of oxidative stress.

Materials:

  • Primary cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2)

  • Apoptosis-inducing agent (e.g., doxorubicin, H₂O₂)

  • This compound

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

  • Fluorescence microscope

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Culture and Treatment:

    • Culture cardiomyocytes on coverslips or in chamber slides.

    • Induce apoptosis by treating the cells with an apoptosis-inducing agent.

    • Concurrently, treat a set of cells with the apoptosis-inducing agent and various concentrations of this compound. Include a vehicle control group.

  • Fixation and Permeabilization:

    • After the treatment period, wash the cells with PBS and fix them with a formaldehyde-based fixative.

    • Permeabilize the cells with a detergent-based solution (e.g., Triton X-100) to allow entry of the TUNEL reagents.

  • TUNEL Staining:

    • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).

  • Detection:

    • If using an indirect method, incubate with a fluorescently labeled antibody or streptavidin conjugate that recognizes the incorporated labeled dUTPs.

  • Counterstaining and Mounting:

    • Counterstain the cell nuclei with DAPI.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive), while all nuclei will be stained by DAPI.

    • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields of view.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA levels of ARE-regulated genes (e.g., HO-1, GST Ya) in response to this compound treatment.

Materials:

  • Cardiomyocytes treated with this compound or vehicle control

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for HO-1, GST Ya, and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction:

    • Harvest the treated cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene and housekeeping gene, and the qPCR master mix.

    • Set up the reactions in a qPCR plate, including no-template controls.

  • qPCR Amplification:

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the this compound-treated samples to the vehicle control samples.

Conclusion

This compound represents a promising therapeutic candidate for cardioprotection through a well-defined mechanism of action involving the MIF-Nrf2-ARE signaling pathway. The data presented in this guide provide a solid foundation for further research and development of this compound and related compounds. The detailed experimental protocols offer a starting point for researchers to investigate the multifaceted biological activities of this intriguing molecule. Future studies should focus on elucidating the precise molecular intermediates linking MIF to Nrf2 activation and on expanding the in vivo evaluation of this compound's therapeutic potential.

References

The Role of BTZO-1 in Activating the Nrf2 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism by which BTZO-1, a 1,3-benzothiazin-4-one derivative, activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Unlike classical Nrf2 activators that directly interact with the Kelch-like ECH-associated protein 1 (Keap1), this compound operates through a novel mechanism involving the binding to Macrophage Migration Inhibitory Factor (MIF). This guide details the current understanding of the this compound/MIF/Nrf2 axis, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Introduction to the Nrf2 Pathway and this compound

The Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, including those involved in antioxidant synthesis, detoxification, and inflammation resolution.

This compound was initially identified as a cardioprotective agent that activates ARE-mediated gene expression.[1] Subsequent research revealed its unique mechanism of action, which diverges from the canonical Keap1-centric model of Nrf2 activation.

The Core Mechanism: this compound Binds to MIF to Activate Nrf2

The central tenet of this compound's activity is its direct binding to Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine involved in various cellular processes, including inflammation and stress responses.[1]

This compound/MIF Interaction

This compound binds to MIF with a high affinity. This interaction is specific and has been quantified using surface plasmon resonance (SPR). The binding requires the intact N-terminal proline (Pro1) of MIF.[1]

Table 1: Binding Affinity of this compound to MIF

ParameterValueMethodReference
Dissociation Constant (Kd)68.6 nMSurface Plasmon Resonance (SPR)--INVALID-LINK--[1]
Downstream Signaling from the this compound/MIF Complex

The formation of the this compound/MIF complex is the initiating event that leads to Nrf2 activation. While the precise molecular cascade is still under investigation, evidence suggests the involvement of the COP9 signalosome (CSN), a multiprotein complex that regulates the activity of Cullin-RING E3 ubiquitin ligases. Specifically, MIF has been shown to interact with JAB1/CSN5, a key subunit of the COP9 signalosome.[2][3][4][5]

The Keap1-Cul3-Rbx1 complex, which is responsible for Nrf2 ubiquitination, is a Cullin-RING E3 ligase. It is hypothesized that the this compound/MIF complex modulates the activity of JAB1/CSN5, thereby interfering with the function of the Keap1-Cul3-Rbx1 ligase and leading to the stabilization of Nrf2.

cluster_complex BTZO1 This compound MIF MIF BTZO1->MIF Binds (Kd = 68.6 nM) BTZO1_MIF This compound/MIF Complex JAB1_CSN5 JAB1/CSN5 (COP9 Signalosome) BTZO1_MIF->JAB1_CSN5 Interacts with & Modulates Activity Keap1 Keap1-Cul3-Rbx1 E3 Ligase Complex BTZO1_MIF->Keap1 Indirectly Inhibits Ubiquitination JAB1_CSN5->Keap1 Regulates Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto Binds & Sequesters Nrf2_ub Ubiquitinated Nrf2 Nrf2_cyto->Nrf2_ub Ubiquitination Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation Proteasome Proteasome Nrf2_ub->Proteasome Degradation ARE ARE Nrf2_nucleus->ARE Heterodimerizes with sMaf & Binds sMaf sMaf Cytoprotective_Genes Cytoprotective Genes (e.g., GST Ya, HO-1, NQO1) ARE->Cytoprotective_Genes Activates Transcription

Figure 1: Proposed signaling pathway of this compound-mediated Nrf2 activation.

Quantitative Data on Nrf2 Pathway Activation

Table 2: Effect of this compound on Nrf2 Target Gene Expression

GeneCell Type/SystemThis compound ConcentrationFold Change/EffectReference
GST Ya (luciferase reporter)-Not specifiedActivation--INVALID-LINK--[1]
GST Ya (mRNA)-Not specifiedUpregulation, suppressed by MIF siRNA--INVALID-LINK--[1]
Heme Oxygenase-1 (HO-1)Mouse model of endotoxic shockNot specifiedUpregulation--INVALID-LINK--[6]
NAD(P)H:quinone oxidoreductase 1 (NQO1)-Not specifiedUpregulation reported for ARE activators[General Nrf2 literature]

Note: Comprehensive quantitative data on the fold-change of a wide range of Nrf2 target genes upon this compound treatment is an area for further investigation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in Nrf2 activation.

Surface Plasmon Resonance (SPR) for this compound/MIF Binding Affinity

This protocol outlines the general steps for determining the binding kinetics and affinity between this compound and MIF.

cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis p1 Immobilize recombinant MIF (ligand) onto a sensor chip r1 Inject running buffer to establish a stable baseline p1->r1 p2 Prepare serial dilutions of this compound (analyte) in running buffer r2 Inject this compound solutions over the sensor chip (association phase) p2->r2 r1->r2 r3 Inject running buffer to allow dissociation (dissociation phase) r2->r3 a1 Record sensorgrams (Response Units vs. Time) r2->a1 r4 Regenerate the sensor chip surface r3->r4 r3->a1 r4->r1 For next concentration a2 Fit the data to a binding model (e.g., 1:1 Langmuir binding) a1->a2 a3 Calculate association rate (ka), dissociation rate (kd), and dissociation constant (Kd = kd/ka) a2->a3

Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Recombinant purified MIF protein

  • This compound

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Immobilization of MIF: Covalently immobilize recombinant MIF onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer.

  • Binding Analysis:

    • Inject the different concentrations of this compound over the immobilized MIF surface and a reference surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each this compound injection.

  • Data Analysis: Fit the resulting sensorgram data to a suitable binding model to determine the kinetic parameters (ka and kd) and calculate the equilibrium dissociation constant (Kd).[7]

ARE-Luciferase Reporter Assay

This assay is used to quantify the activation of the ARE signaling pathway in response to this compound.

cluster_setup Cell Culture & Transfection cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis s1 Seed cells (e.g., HepG2) in a multi-well plate s2 Transfect cells with an ARE-luciferase reporter plasmid s1->s2 t1 Treat cells with various concentrations of this compound or vehicle s2->t1 t2 Incubate for a defined period (e.g., 24 hours) t1->t2 as1 Lyse the cells t2->as1 as2 Add luciferase substrate to the lysate as1->as2 as3 Measure luminescence using a luminometer as2->as3 an1 Normalize luciferase activity (e.g., to total protein concentration or a co-transfected control plasmid) as3->an1 an2 Calculate fold induction relative to vehicle control an1->an2 an3 Determine EC50 value if applicable an2->an3

Figure 3: Experimental workflow for the ARE-Luciferase Reporter Assay.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • ARE-luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Luciferase assay system (lysis buffer and substrate)

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Seed cells in a multi-well plate and transfect them with the ARE-luciferase reporter plasmid. A co-transfection with a control plasmid (e.g., Renilla luciferase) can be performed for normalization.

  • Treatment: After an appropriate incubation period post-transfection, treat the cells with a range of this compound concentrations or a vehicle control.

  • Cell Lysis and Luminescence Measurement: Following the treatment period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[8][9][10][11][12]

  • Data Analysis: Normalize the firefly luciferase activity to the control and calculate the fold induction of ARE activity for each this compound concentration.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

qPCR is used to measure the change in mRNA levels of Nrf2 target genes following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Nrf2 target genes (e.g., GSTA1, HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle for a specific time course. Harvest the cells and extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

siRNA-mediated Knockdown of MIF

This experiment is crucial to confirm that the effect of this compound on Nrf2 activation is dependent on MIF.

Materials:

  • Cell line of interest

  • siRNA targeting MIF and a non-targeting control siRNA

  • Transfection reagent for siRNA

Procedure:

  • siRNA Transfection: Transfect cells with either MIF-targeting siRNA or a control siRNA.[13][14][15]

  • This compound Treatment: After a suitable incubation period to allow for protein knockdown, treat the cells with this compound.

  • Endpoint Analysis: Perform downstream assays such as the ARE-luciferase reporter assay or qPCR for Nrf2 target genes to assess if the effect of this compound is diminished in the MIF-knockdown cells compared to the control.

Conclusion and Future Directions

This compound represents a novel class of Nrf2 activators with a unique mechanism of action that is independent of direct Keap1 interaction. Its ability to activate the Nrf2 pathway through binding to MIF opens new avenues for therapeutic intervention in diseases associated with oxidative stress. Future research should focus on elucidating the precise molecular details of how the this compound/MIF complex modulates the JAB1/CSN5-Keap1 axis. A comprehensive quantitative analysis of the dose- and time-dependent effects of this compound on the expression of a wider range of Nrf2 target genes will further enhance our understanding of its pharmacological profile. The development of more potent and specific analogs of this compound could lead to promising new therapies for a variety of oxidative stress-related pathologies.

References

BTZO-1: A Technical Guide to its Chemical Structure, Properties, and Cardioprotective Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTZO-1, a novel 1,3-benzothiazin-4-one derivative, has emerged as a significant chemical probe and potential therapeutic agent due to its cardioprotective properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the compound's mechanism of action, which involves binding to Macrophage Migration Inhibitory Factor (MIF) to activate the Antioxidant Response Element (ARE) signaling pathway, thereby protecting cardiomyocytes from oxidative stress-induced apoptosis. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the systematic name 2-(2-Pyridinyl)-4H-1,3-benzothiazin-4-one, is a small molecule with a distinct heterocyclic structure. Its chemical and physical properties are summarized in the tables below.

Identifier Value Reference
IUPAC Name 2-(pyridin-2-yl)-4H-1,3-benzothiazin-4-one[1]
Synonyms NSC679036N/A
CAS Number 99420-15-2[1]
Chemical Formula C₁₃H₈N₂OS[1]
Molecular Weight 240.28 g/mol [1]
SMILES O=C1N=C(C2=NC=CC=C2)SC3=CC=CC=C31[1]
InChI Key GBAKVEWPYUIGHN-UHFFFAOYSA-N[1]
Physicochemical Property Value Reference
Appearance White to tan powder[2]
Purity ≥98% (by HPLC)[1]
Solubility Soluble in DMSO (≥7mg/mL)[2]
Predicted Boiling Point 454.9±37.0 °C[2]
Predicted Density 1.35±0.1 g/cm³[2]
Predicted pKa -0.01±0.19[2]
Storage Store at room temperature.[3]

Synthesis

Biological Activity and Mechanism of Action

This compound exhibits significant cardioprotective effects by activating the Antioxidant Response Element (ARE), a critical pathway in the cellular defense against oxidative stress.[6] The primary molecular target of this compound is the Macrophage Migration Inhibitory Factor (MIF).[6][7]

Binding to Macrophage Migration Inhibitory Factor (MIF)

This compound binds directly and selectively to MIF with a high affinity.[7] This interaction is crucial for its biological activity and requires the N-terminal proline (Pro1) of MIF.[8]

Binding Parameter Value Reference
Dissociation Constant (Kd) 68.6 nM[8]
Activation of the Antioxidant Response Element (ARE) Pathway

The binding of this compound to MIF initiates a signaling cascade that leads to the activation of ARE-mediated gene expression.[6][7] This pathway is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[7] Under normal conditions, Nrf2 is kept at low levels by Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for proteasomal degradation.[9] While the precise mechanism of how the this compound/MIF complex interfaces with the Nrf2 pathway is still under investigation, it is proposed that this interaction leads to the stabilization and nuclear translocation of Nrf2.[7] In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione S-transferase Ya subunit (GST Ya), leading to their transcription.[7][8]

BTZO1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTZO1 This compound MIF MIF BTZO1->MIF Binding (Kd = 68.6 nM) BTZO1_MIF This compound/MIF Complex MIF->BTZO1_MIF Nrf2 Nrf2 BTZO1_MIF->Nrf2 Stabilization Keap1 Keap1 Keap1->Nrf2 Sequestration Proteasome Proteasome Keap1->Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Cytoprotective_Genes Cytoprotective Genes (HO-1, GST Ya) ARE->Cytoprotective_Genes Transcription

Caption: this compound Signaling Pathway.

Cardioprotective Effects

By upregulating the expression of antioxidant enzymes, this compound protects cardiomyocytes from apoptosis induced by oxidative stress, such as serum deprivation or treatment with doxorubicin.[8][10]

Biological Effect Concentration Assay Reference
Suppression of serum deprivation-induced cardiomyocyte death0-330 nM (dose-dependent)Cell Viability Assay[8]
MEC1.5 (50% increase in cell viability)16 nMCell Viability Assay[8]
Upregulation of GST Ya and HO-1 mRNA0.37 µMRT-PCR in cardiomyocytes[8]
Increased expression of ARE-luciferase reporterConcentration-dependentLuciferase Reporter Assay in H9c2 cells[10]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the biological activity of this compound, primarily based on the work by Kimura et al., 2010.

MIF Binding Assay (Surface Plasmon Resonance)

This protocol outlines the procedure for quantifying the binding affinity of this compound to MIF.

MIF_Binding_Assay cluster_workflow MIF Binding Assay Workflow A Immobilize recombinant MIF on a sensor chip B Inject varying concentrations of this compound A->B C Monitor changes in the sensorgram B->C D Calculate association (ka) and dissociation (kd) rates C->D E Determine the dissociation constant (Kd = kd/ka) D->E

Caption: MIF Binding Assay Workflow.

Methodology:

  • Protein Immobilization: Recombinant human MIF is immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.

  • Analyte Injection: A series of this compound solutions at different concentrations are injected over the sensor chip surface.

  • Data Acquisition: The binding events are monitored in real-time by detecting changes in the surface plasmon resonance signal, which are proportional to the mass of this compound bound to the immobilized MIF.

  • Data Analysis: The association and dissociation rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of the dissociation rate constant to the association rate constant.

ARE-Luciferase Reporter Assay

This assay is used to measure the ability of this compound to activate ARE-mediated gene transcription.

ARE_Luciferase_Assay cluster_workflow ARE-Luciferase Reporter Assay Workflow A Transfect H9c2 cells with an ARE-luciferase reporter plasmid B Treat cells with varying concentrations of this compound A->B C Incubate for a specified period (e.g., 24 hours) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence using a luminometer D->E F Normalize luciferase activity to a control (e.g., total protein) E->F

Caption: ARE-Luciferase Reporter Assay Workflow.

Methodology:

  • Cell Culture and Transfection: H9c2 rat cardiomyocyte cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum). The cells are then transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the ARE consensus sequence. A co-transfection with a Renilla luciferase plasmid can be used for normalization of transfection efficiency.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a period sufficient to allow for gene transcription and translation (typically 16-24 hours).

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity or total protein concentration to account for differences in cell number and transfection efficiency. The fold induction of ARE activity is calculated relative to the vehicle-treated control.

Cardiomyocyte Apoptosis Assay

This assay evaluates the protective effect of this compound against apoptosis in cardiomyocytes induced by oxidative stress.

Apoptosis_Assay cluster_workflow Cardiomyocyte Apoptosis Assay Workflow A Culture primary neonatal rat cardiomyocytes or H9c2 cells B Pre-treat cells with this compound for a specified time A->B C Induce apoptosis (e.g., serum deprivation or doxorubicin treatment) B->C D Incubate for a defined period (e.g., 24-48 hours) C->D E Assess apoptosis using a suitable method (e.g., TUNEL or Annexin V staining) D->E F Quantify the percentage of apoptotic cells E->F

Caption: Cardiomyocyte Apoptosis Assay Workflow.

Methodology:

  • Cell Culture: Primary neonatal rat cardiomyocytes or H9c2 cells are cultured under standard conditions.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound for a specific duration before the induction of apoptosis.

  • Induction of Apoptosis: Apoptosis is induced by replacing the growth medium with a serum-free medium or by adding an apoptosis-inducing agent such as doxorubicin (e.g., 0.2 mg/L for 48 hours).[11]

  • Apoptosis Detection: Apoptosis can be assessed by various methods:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed, permeabilized, and incubated with a mixture of TdT and fluorescently labeled dUTP. The percentage of TUNEL-positive cells is then determined by fluorescence microscopy or flow cytometry.[11]

    • Annexin V Staining: This method detects the externalization of phosphatidylserine, an early marker of apoptosis. Cells are stained with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry.

    • Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using specific fluorogenic or colorimetric substrates.

  • Data Analysis: The percentage of apoptotic cells in the this compound treated groups is compared to the vehicle-treated control group to determine the protective effect of the compound.

Conclusion

This compound is a valuable chemical tool for studying the MIF-mediated activation of the ARE pathway and holds promise as a lead compound for the development of cardioprotective therapies. Its well-defined chemical structure and potent biological activity make it an attractive subject for further investigation in the fields of chemical biology and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound and its analogs. Further research is warranted to fully elucidate the downstream signaling events following MIF binding and to optimize the pharmacokinetic and pharmacodynamic properties of this class of compounds for clinical applications.

References

BTZO-1: A Comprehensive Technical Overview of its Discovery, Initial Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the discovery and initial characterization of BTZO-1, a novel 1,3-benzothiazin-4-one derivative. This compound was identified as a potent activator of the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress. Its primary mechanism of action involves binding to the Macrophage Migration Inhibitory Factor (MIF), leading to the upregulation of cytoprotective genes. This whitepaper details the quantitative data from initial studies, outlines the experimental protocols employed, and visualizes the key signaling pathways and workflows, offering a comprehensive resource for researchers in pharmacology and drug development.

Discovery of this compound

This compound was identified through a screening program aimed at discovering therapeutic agents for heart disease.[1] The primary screen focused on identifying compounds that could activate Antioxidant Response Element (ARE)-mediated gene expression. This compound, a 1,3-benzothiazin-4-one derivative, emerged as a hit compound due to its ability to suppress oxidative stress-induced apoptosis in cardiomyocytes in vitro.[1][2]

Core Mechanism of Action

The cardioprotective effects of this compound are mediated through its interaction with the Macrophage Migration Inhibitory Factor (MIF).[1] this compound binds directly to MIF, which in turn activates the ARE pathway, leading to the transcription of a suite of cytoprotective genes, including glutathione S-transferase Ya subunit (GST Ya) and heme oxygenase-1 (HO-1).[1][3][4] This interaction is crucial for the compound's ability to protect cells from oxidative insults.

Binding to Macrophage Migration Inhibitory Factor (MIF)

Affinity studies have demonstrated a high-affinity interaction between this compound and MIF. The binding is dependent on the intact N-terminal proline (Pro1) of MIF.[1] Reduction of cellular MIF levels via siRNA was shown to suppress the ARE-activating effects of this compound, confirming that MIF is an essential intermediary in its mechanism of action.[1]

Activation of the Antioxidant Response Element (ARE) Pathway

The binding of this compound to MIF initiates a signaling cascade that results in the activation of the ARE. This leads to the upregulation of genes that play a pivotal role in cellular antioxidant defense and detoxification.

BTZO1_Signaling_Pathway BTZO1 This compound MIF Macrophage Migration Inhibitory Factor (MIF) BTZO1->MIF Binds to (N-terminal Pro1) Cardioprotection Cardioprotection (Apoptosis Suppression) BTZO1->Cardioprotection ARE Antioxidant Response Element (ARE) MIF->ARE Activates Cytoprotective_Genes Cytoprotective Gene Expression (e.g., GST Ya, HO-1) ARE->Cytoprotective_Genes Induces Transcription Cytoprotective_Genes->Cardioprotection Leads to Oxidative_Stress Oxidative Stress Oxidative_Stress->Cardioprotection

Fig. 1: this compound Signaling Pathway.

Quantitative Data Summary

The initial characterization of this compound yielded key quantitative metrics that define its potency and efficacy. These findings are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Potency
ParameterSpeciesValueAssayReference
Binding Affinity (Kd) Human MIF68.6 nMScintillation Proximity Assay (SPA)[1][2][5][6]
Rat MIF147 - 157 nMScintillation Proximity Assay (SPA)[5][6][7]
ARE Activation (MEC2.0) ¹Rat (H9c2 cells)820 nMARE-Luciferase Reporter Assay[7]
Apoptosis Inhibition (MEC1.5) ²Rat Cardiomyocytes16 nMSerum Deprivation-Induced Apoptosis[7]
Tautomerase Inhibition Rat (H9c2 lysates)~20% at 30 µMTautomerase Activity Assay[3]
¹ MEC2.0: Minimum Effective Concentration to double luciferase activity.
² MEC1.5: Minimum Effective Concentration to increase cell viability by 50%.
Table 2: In Vivo Efficacy of this compound Analog (BTZO-2)
ModelCompoundDoseRouteOutcomeReference
Ischemia/Reperfusion Injury BTZO-210 mg/kgIntraperitoneal~45% reduction in infarct size[3]
Lethal Endotoxic Shock BTZO-2N/AN/AProvided protection[4]

Experimental Protocols

Detailed methodologies were crucial for the characterization of this compound. The following sections outline the key experimental protocols used in the foundational studies.

High-Throughput Screening for ARE Activators

The discovery of this compound originated from a cellular-based high-throughput screen designed to identify activators of the ARE pathway.

HTS_Workflow cluster_0 Screening Protocol Compound_Library Compound Library Compound_Addition Add Test Compounds Compound_Library->Compound_Addition Cell_Plating Plate Cardiomyocytes (e.g., H9c2) with ARE-Luciferase Reporter Cell_Plating->Compound_Addition Incubation Incubate Compound_Addition->Incubation Lysis_Luciferase Cell Lysis & Luciferase Assay Incubation->Lysis_Luciferase Data_Analysis Data Analysis (Identify Hits) Lysis_Luciferase->Data_Analysis Hit_Validation Hit Validation & Characterization Data_Analysis->Hit_Validation

Fig. 2: High-Throughput Screening Workflow.
  • Cell Line: Rat cardiomyocyte-derived H9c2 cells were utilized.

  • Reporter System: Cells were transfected with a pGL3-ARE-Luc reporter plasmid, where luciferase expression is driven by the Antioxidant Response Element.

  • Procedure: A library of small molecules was screened for their ability to induce luciferase activity. Compounds demonstrating a significant increase in luminescence were selected as primary hits.

Binding Affinity Determination (Scintillation Proximity Assay)

The direct binding of this compound to MIF was quantified using a Scintillation Proximity Assay (SPA).

  • Principle: Recombinant MIF protein was immobilized on SPA beads. Tritiated this compound ([³H]-BTZO-1) was added to the mixture. When [³H]-BTZO-1 binds to the MIF on the beads, the radioisotope is brought into close enough proximity to excite the scintillant within the bead, generating a light signal.

  • Procedure:

    • Recombinant human or rat MIF was incubated with SPA beads.

    • A constant concentration of [³H]-BTZO-1 was added.

    • Increasing concentrations of unlabeled this compound were added to compete for binding.

    • The reduction in scintillation signal was measured and used to calculate the dissociation constant (Kd).

Cardiomyocyte Apoptosis Assay

The cytoprotective effects of this compound were assessed by measuring its ability to inhibit apoptosis in primary rat cardiomyocytes.

  • Apoptosis Induction: Apoptosis was induced by either serum deprivation or treatment with an oxidative stress-inducing agent.

  • Treatment: Cells were pre-treated with varying concentrations of this compound prior to the induction of apoptosis.

  • Quantification: Cell viability was measured using standard methods such as MTT assay or by quantifying markers of apoptosis (e.g., caspase activation, TUNEL staining). The MEC1.5 was determined as the concentration required to achieve a 50% increase in cell viability compared to the untreated, apoptosis-induced control.[7]

In Vivo Ischemia/Reperfusion Model

The cardioprotective effects of a this compound analog, BTZO-2, were evaluated in a rat model of myocardial ischemia/reperfusion injury.[3]

  • Model: The left anterior descending (LAD) coronary artery in rats was temporarily occluded to induce ischemia, followed by removal of the occlusion to allow for reperfusion.

  • Dosing Regimen: BTZO-2 (10 mg/kg) was administered intraperitoneally 1 hour prior to LAD occlusion and again at 2 and 8 hours post-reperfusion.[3]

  • Endpoint Analysis: After 24 hours of reperfusion, the hearts were excised. The area at risk and the infarct size were determined using histological staining (e.g., TTC staining), allowing for the calculation of the infarct size as a percentage of the area at risk.[3]

Conclusion and Future Directions

This compound is a novel small molecule that demonstrates significant cardioprotective potential through a unique mechanism involving the activation of the ARE pathway via direct binding to MIF. The initial characterization provides a strong foundation for its further development. Future research should focus on optimizing the ADME properties of the BTZO scaffold, further elucidating the downstream signaling events following MIF-ARE activation, and exploring its therapeutic potential in other oxidative stress-related pathologies. The development of more potent and selective analogs, such as BTZO-2, highlights the promise of this chemical class for treating ischemic heart disease and other related conditions.[3][4]

References

The Cardioprotective Agent BTZO-1: A Modulator of Cytoprotective Gene Expression via the Macrophage Migration Inhibitory Factor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of BTZO-1, a 1,3-benzothiazin-4-one derivative, with a specific focus on its role in upregulating cytoprotective gene expression. This compound has been identified as a promising cardioprotective agent that mitigates oxidative stress-induced cellular damage.[1] This document provides a comprehensive overview of the signaling pathways involved, detailed experimental methodologies for assessing its activity, and a summary of its effects on key cytoprotective genes.

Core Mechanism of Action

This compound exerts its cytoprotective effects by activating the Antioxidant Response Element (ARE), a critical regulatory sequence in the promoter region of numerous genes encoding antioxidant and detoxification enzymes.[1] The primary molecular target of this compound is Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine known to be involved in the cellular stress response.[1] The binding of this compound to MIF is a crucial step in initiating the downstream signaling cascade that leads to the induction of ARE-mediated gene expression.[1] This unique mechanism of action distinguishes this compound from classical Nrf2 activators.

Data Presentation: this compound's Impact on Cytoprotective Gene Expression

This compound has been shown to induce the expression of several key cytoprotective genes. While specific fold-change values from primary literature are not publicly available, the following table summarizes the observed effects based on published research. The primary method for quantifying these changes is through techniques like quantitative real-time PCR (qRT-PCR) and reporter gene assays.

Cytoprotective GeneProtein ProductFunctionEffect of this compound Treatment
GST Ya Glutathione S-transferase Ya subunitDetoxification of xenobiotics and reactive oxygen species.Upregulated[1]
HO-1 Heme oxygenase-1Catalyzes the degradation of heme, producing antioxidant biliverdin.Upregulated

Signaling Pathway of this compound Action

The signaling cascade initiated by this compound involves a novel pathway centered around the MIF protein. Under conditions of oxidative stress, this compound binds to MIF, and this complex then promotes the activation of the Nrf2 transcription factor, a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus, where it binds to the ARE sequence in the promoter regions of its target genes, thereby initiating their transcription.

BTZO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTZO1 This compound MIF MIF BTZO1->MIF Binds BTZO1_MIF This compound/MIF Complex MIF->BTZO1_MIF Nrf2_inactive Nrf2 BTZO1_MIF->Nrf2_inactive Promotes activation Keap1 Keap1 Nrf2_inactive->Keap1 Bound & inactive Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation ARE ARE Nrf2_active->ARE Binds to Cytoprotective_Genes Cytoprotective Genes (e.g., GST Ya, HO-1) ARE->Cytoprotective_Genes Initiates transcription

Caption: this compound binds to MIF, leading to the activation and nuclear translocation of Nrf2.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

ARE-Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to activate the Antioxidant Response Element.

Experimental Workflow:

ARE_Luciferase_Assay_Workflow A 1. Cell Seeding Seed cells (e.g., H9c2) in 96-well plates. B 2. Transfection Transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). A->B C 3. This compound Treatment Treat cells with varying concentrations of this compound and a vehicle control. B->C D 4. Incubation Incubate for a specified period (e.g., 24 hours). C->D E 5. Cell Lysis Lyse the cells to release cellular contents, including the expressed luciferase enzymes. D->E F 6. Luciferase Activity Measurement Measure firefly and Renilla luciferase activity using a luminometer. E->F G 7. Data Analysis Normalize firefly luciferase activity to Renilla luciferase activity to account for transfection efficiency. F->G

Caption: Workflow for the ARE-Luciferase Reporter Assay.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., rat cardiomyoblasts H9c2) in 96-well plates at an appropriate density.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene, and a Renilla luciferase plasmid as an internal control for transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • Following a 24-hour incubation period with this compound, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Express the results as fold induction over the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for Cytoprotective Gene Expression

This method is used to quantify the changes in mRNA levels of specific cytoprotective genes upon treatment with this compound.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Culture cells (e.g., H9c2) to a suitable confluency in 6-well plates.

    • Treat the cells with the desired concentration of this compound or vehicle control for a specific duration (e.g., 6, 12, or 24 hours).

    • Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

  • Real-Time PCR:

    • Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target genes (e.g., Gst-ya, Hmox1), and a housekeeping gene (e.g., Gapdh) for normalization.

    • Use a SYBR Green-based detection method in a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control.

Western Blotting for Protein Expression

This technique is used to detect and quantify the protein levels of cytoprotective enzymes.

Methodology:

  • Protein Extraction:

    • Treat cells with this compound as described for qRT-PCR.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-HO-1, anti-GST Ya) and a loading control (e.g., anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Conclusion

This compound represents a novel class of cytoprotective compounds that function through the activation of ARE-mediated gene expression. Its unique mechanism, involving the direct binding to MIF to modulate the Nrf2 pathway, offers a promising new avenue for the development of therapeutic agents for diseases associated with oxidative stress, such as cardiovascular and neurodegenerative disorders. Further research into the precise molecular interactions within the this compound/MIF/Nrf2 signaling axis will be crucial for the optimization of this promising therapeutic strategy.

References

BTZO-1: A Deep Dive into its Cellular Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the cellular pathways modulated by the 1,3-benzothiazin-4-one derivative, BTZO-1. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of this cardioprotective and cytoprotective compound. This document details the core signaling cascades, presents quantitative data, outlines experimental methodologies, and provides visual representations of the involved pathways.

Core Cellular Pathway: MIF-Mediated Activation of the Antioxidant Response Element (ARE)

The primary and most well-documented cellular pathway influenced by this compound is the activation of the Antioxidant Response Element (ARE). This activation is not direct but is mediated through a specific interaction with the Macrophage Migration Inhibitory Factor (MIF).[1]

This compound was identified as a potent activator of ARE-mediated gene expression, which in turn suppresses oxidative stress-induced apoptosis in cardiomyocytes.[1] The mechanism hinges on the direct binding of this compound to MIF. This interaction is a critical initiating event that leads to the upregulation of a suite of cytoprotective genes.

Molecular Interaction: this compound and MIF

This compound binds to MIF with a high affinity. This binding has been shown to be specific and requires the intact N-terminal Proline-1 residue of MIF.[1] The interaction between this compound and MIF is the lynchpin of its mechanism of action, leading to the subsequent activation of the ARE pathway. In the presence of this compound, MIF's ability to activate ARE-mediated gene transcription is significantly enhanced.[1] Conversely, the reduction of cellular MIF levels has been shown to suppress the induction of ARE-mediated gene expression by this compound.[1]

Downstream Effects: Upregulation of Cytoprotective Genes

The binding of this compound to MIF initiates a signaling cascade that culminates in the activation of ARE-dependent gene transcription. This leads to the increased expression of several key cytoprotective enzymes, most notably:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

  • Glutathione S-transferase Ya subunit (GST Ya): A member of a family of enzymes that play a crucial role in the detoxification of xenobiotics and the protection of cells from oxidative damage.[1]

The induction of these and other ARE-regulated genes forms the basis of this compound's protective effects against oxidative stress.

Implication in Apoptosis Suppression

A major consequence of the this compound-mediated activation of the MIF-ARE pathway is the suppression of apoptosis, particularly in response to oxidative stress. By bolstering the cell's antioxidant defenses through the upregulation of HO-1 and GST Ya, this compound effectively mitigates the damaging effects of reactive oxygen species (ROS) that can trigger programmed cell death. This anti-apoptotic effect has been observed in cardiomyocytes, highlighting the therapeutic potential of this compound in cardiovascular diseases.[1]

Other Potential MIF-Related Pathways: An Area for Further Research

MIF is a pleiotropic cytokine involved in a multitude of cellular processes and signaling pathways. While the link between this compound and the MIF-ARE pathway is well-established, its involvement in other MIF-regulated pathways is less clear and warrants further investigation. These pathways include:

  • AMP-activated protein kinase (AMPK) pathway: MIF has been reported to activate the cardioprotective AMPK pathway. However, direct evidence demonstrating that this compound binding to MIF specifically triggers this activation is currently lacking in the scientific literature.

  • Jun-activation domain-binding protein-1 (Jab1/CSN5) pathway: MIF is known to interact with Jab1 (also known as CSN5), a component of the COP9 signalosome, which is involved in regulating the stability of various proteins.[2][3][4][5] The functional consequence of a potential ternary complex between this compound, MIF, and Jab1 has not been elucidated.

  • Mitogen-activated protein kinase (MAPK) pathways: MIF can influence the activity of MAPK signaling cascades, which are central to a wide range of cellular responses including inflammation, proliferation, and apoptosis.[6][7][8][9] At present, there is no direct evidence to suggest that this compound specifically modulates MAPK pathways through its interaction with MIF.

Further research is required to determine if this compound's interaction with MIF extends to the modulation of these other critical cellular signaling networks.

Quantitative Data

The following table summarizes the key quantitative data associated with the cellular activities of this compound.

ParameterValueCell/System TypeReference
Binding Affinity (Kd) of this compound to MIF 68.6 nMIn vitro[1]
Induction of ARE-luciferase activity Dose-dependentH9c2 cells
Suppression of oxidative stress-induced apoptosis SignificantCardiomyocytes[1]

Signaling Pathway and Experimental Workflow Diagrams

This compound/MIF/ARE Signaling Pathway

BTZO1_MIF_ARE_Pathway BTZO1 This compound MIF Macrophage Migration Inhibitory Factor (MIF) BTZO1->MIF Binds (Kd = 68.6 nM) ARE Antioxidant Response Element (ARE) MIF->ARE Activates Cytoprotective_Genes Upregulation of Cytoprotective Genes (e.g., HO-1, GST Ya) ARE->Cytoprotective_Genes Induces Transcription Oxidative_Stress Oxidative Stress Cytoprotective_Genes->Oxidative_Stress Reduces Apoptosis Apoptosis Cytoprotective_Genes->Apoptosis Suppresses Oxidative_Stress->Apoptosis Induces

Caption: this compound binds to MIF, leading to the activation of ARE and subsequent expression of cytoprotective genes, which suppresses oxidative stress-induced apoptosis.

Experimental Workflow for Assessing this compound Activity

BTZO1_Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays Binding_Assay MIF Binding Assay (e.g., SPR, ITC) ARE_Reporter_Assay ARE-Luciferase Reporter Assay Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR for HO-1, GST Ya) Protein_Expression_Analysis Protein Expression Analysis (Western Blot for HO-1) Cell_Treatment Treat Cells with this compound (e.g., Cardiomyocytes) Cell_Treatment->ARE_Reporter_Assay Cell_Treatment->Gene_Expression_Analysis Cell_Treatment->Protein_Expression_Analysis Oxidative_Stress_Induction Induce Oxidative Stress (e.g., H2O2) Cell_Treatment->Oxidative_Stress_Induction Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI, TUNEL) Oxidative_Stress_Induction->Apoptosis_Assay

Caption: A generalized workflow for characterizing the in vitro and cell-based activities of this compound.

Logical Relationship of this compound's Effects

BTZO1_Logical_Relationship BTZO1_MIF This compound Binds to MIF ARE_Activation ARE Pathway Activation BTZO1_MIF->ARE_Activation Leads to Cytoprotection Increased Cytoprotective Gene Expression ARE_Activation->Cytoprotection Results in Apoptosis_Suppression Suppression of Oxidative Stress-Induced Apoptosis Cytoprotection->Apoptosis_Suppression Causes

Caption: The logical progression from this compound's molecular interaction to its cellular effect.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular pathways of this compound. Specific conditions such as cell types, concentrations, and incubation times may require optimization.

ARE-Luciferase Reporter Assay

Objective: To quantify the ability of this compound to activate ARE-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., H9c2 cardiomyocytes or HepG2 hepatocytes) in the appropriate growth medium.

    • Co-transfect the cells with an ARE-luciferase reporter plasmid (containing ARE sequences driving firefly luciferase expression) and a control plasmid (e.g., Renilla luciferase under a constitutive promoter) using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, allow the cells to recover for 24-48 hours.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO). It is also advisable to include a positive control known to activate the ARE pathway.

  • Luciferase Assay:

    • After the desired treatment period (e.g., 16-24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of ARE activity by this compound relative to the vehicle control.

MIF Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding kinetics and affinity of this compound to MIF.

Methodology:

  • Immobilization of MIF:

    • Immobilize recombinant purified MIF onto a suitable SPR sensor chip surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions over the MIF-immobilized surface and a reference surface (without MIF) at a constant flow rate.

    • Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation of this compound.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cardiomyocyte Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the ability of this compound to protect cardiomyocytes from oxidative stress-induced apoptosis.

Methodology:

  • Cell Culture and Treatment:

    • Culture primary cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2).

    • Pre-treat the cells with various concentrations of this compound for a specified period.

    • Induce oxidative stress by treating the cells with an agent such as hydrogen peroxide (H₂O₂) for an appropriate duration. Include control groups (untreated, this compound alone, H₂O₂ alone).

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant and compare the levels of apoptosis between the different treatment groups.

References

BTZO-1: A Technical Review of its Cardioprotective Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTZO-1, a 1,3-benzothiazin-4-one derivative, has emerged as a promising cardioprotective agent through its unique mechanism of action involving the activation of the antioxidant response element (ARE)-mediated gene expression.[1] This technical guide provides a comprehensive review of the scientific literature on this compound, consolidating quantitative data, outlining key experimental protocols, and visualizing its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its cytoprotective effects by directly binding to the Macrophage Migration Inhibitory Factor (MIF).[1][2] This interaction is crucial for the subsequent activation of the ARE signaling pathway, which leads to the upregulation of a suite of antioxidant and cytoprotective genes, ultimately protecting cardiomyocytes from oxidative stress-induced apoptosis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the scientific literature.

Table 1: Binding Affinity of this compound to MIF

Target ProteinSpeciesKd (nM)Assay MethodReference
MIFHuman68.6Scintillation Proximity Assay (SPA)[1][2]
MIFRat147Scintillation Proximity Assay (SPA)

Table 2: In Vitro Cellular Activity of this compound

AssayCell LineParameterValueReference
ARE-Luciferase Reporter AssayH9c2MEC2.0a820 nM
Apoptosis Inhibition (Serum Deprivation)Primary Rat CardiomyocytesMEC1.5b16 nM
Apoptosis Inhibition (Doxorubicin-induced)Primary Rat CardiomyocytesEffective Concentration330 nM
Tautomerase Activity InhibitionH9c2 cell lysate% Inhibition~20% at 30 µM
GST Ya and HO-1 mRNA UpregulationH9c2 cellsEffective Concentration1 µM

a Minimum effective concentration to double luciferase activity. b Minimum effective concentration to give a 50% increase in cell viability.

Signaling Pathway

This compound initiates a signaling cascade that culminates in the expression of antioxidant genes. The key steps are outlined in the diagram below.

BTZO1_Signaling_Pathway BTZO1 This compound MIF Macrophage Migration Inhibitory Factor (MIF) BTZO1->MIF Binds (Kd = 68.6 nM) Complex This compound/MIF Complex MIF->Complex ARE Antioxidant Response Element (ARE) Complex->ARE Activates Cytoprotective_Genes Upregulation of Cytoprotective Genes (e.g., GST Ya, HO-1) ARE->Cytoprotective_Genes Cardioprotection Cardioprotection (Suppression of Apoptosis) Cytoprotective_Genes->Cardioprotection

Caption: Signaling pathway of this compound leading to cardioprotection.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. It is important to note that while the core principles are outlined, specific details from the primary literature (Kimura et al., 2010) were not fully accessible, and therefore these protocols are based on established methodologies for these assay types.

[3H]-BTZO-1 Scintillation Proximity Assay (SPA) for MIF Binding

This assay quantifies the binding affinity of this compound to MIF.

Principle: Radiolabeled [3H]-BTZO-1 is incubated with MIF protein that is captured on scintillant-impregnated beads. When [3H]-BTZO-1 binds to MIF, the tritium atoms are brought into close proximity to the beads, causing them to emit light, which is then measured.

Materials:

  • [3H]-BTZO-1

  • Recombinant human or rat MIF

  • SPA beads (e.g., Protein A-coated YSi SPA beads)

  • Binding Buffer (e.g., PBS, pH 7.4, with 0.1% BSA)

  • 96-well microplates suitable for luminescence reading

  • Microplate scintillation counter

Procedure:

  • MIF Immobilization: Incubate SPA beads with an anti-MIF antibody. Wash to remove unbound antibody. Then, add recombinant MIF to the antibody-coated beads and incubate to allow capture.

  • Binding Reaction: In a 96-well plate, add a fixed amount of the MIF-captured SPA beads.

  • Add increasing concentrations of [3H]-BTZO-1 to the wells. For competition assays, add a fixed concentration of [3H]-BTZO-1 and increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

  • Measurement: Measure the luminescence using a microplate scintillation counter.

  • Data Analysis: Determine the dissociation constant (Kd) by non-linear regression analysis of the saturation binding data.

ARE-Luciferase Reporter Assay

This cell-based assay measures the ability of this compound to activate the Antioxidant Response Element.

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with ARE sequences. Activation of ARE by this compound leads to the expression of luciferase, and its activity is quantified by measuring the light produced upon addition of a substrate.

Materials:

  • H9c2 rat cardiomyocyte cell line

  • pGL3-ARE-Luc reporter plasmid (containing ARE sequences upstream of the luciferase gene)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

Procedure:

  • Cell Seeding: Seed H9c2 cells in a 96-well plate.

  • Transfection: Transfect the cells with the pGL3-ARE-Luc plasmid using a suitable transfection reagent. A co-transfection with a Renilla luciferase plasmid can be used as an internal control for transfection efficiency.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Incubation: Incubate for a further 24-48 hours.

  • Cell Lysis: Lyse the cells using a lysis buffer.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer. If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and express the results as fold induction over untreated control.

ARE_Luciferase_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed Seed H9c2 Cells Transfect Transfect with pGL3-ARE-Luc Plasmid Seed->Transfect Treat Treat with this compound Transfect->Treat Incubate Incubate (24-48h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Data Analysis Measure->Analyze

Caption: Workflow for the ARE-Luciferase Reporter Assay.

Doxorubicin-Induced Cardiomyocyte Apoptosis Assay

This assay assesses the protective effect of this compound against apoptosis induced by the chemotherapeutic agent doxorubicin.

Principle: Primary cardiomyocytes are treated with doxorubicin to induce apoptosis. The viability of the cells in the presence and absence of this compound is measured to determine its protective effect.

Materials:

  • Primary neonatal rat cardiomyocytes

  • Doxorubicin

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Culture: Culture primary neonatal rat cardiomyocytes in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Apoptosis: Add doxorubicin (e.g., 200 nM) to the cell cultures (except for the negative control group).

  • Incubation: Incubate the cells for 18-24 hours.

  • Viability Measurement: Add a cell viability reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and compare the viability of cells treated with doxorubicin alone versus those co-treated with this compound.

Conclusion

This compound represents a compelling small molecule with a well-defined mechanism of action centered on the activation of the MIF-dependent ARE pathway. The quantitative data demonstrate its potent binding to MIF and its efficacy in cellular models of oxidative stress and apoptosis. The experimental protocols outlined provide a foundation for further investigation and development of this compound and related compounds as potential therapeutics for cardiovascular diseases characterized by oxidative stress. Further research to elucidate the detailed in vivo efficacy and safety profile of this compound is warranted.

References

An In-depth Technical Guide to BTZO-1 and its Derivatives in Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTZO-1, a novel 1,3-benzothiazin-4-one derivative, and its analogues are emerging as promising therapeutic candidates in early-stage research. These compounds exhibit significant potential in cellular protection through the activation of the antioxidant response element (ARE). This technical guide provides a comprehensive overview of the current understanding of this compound and its key derivative, BTZO-2, focusing on their mechanism of action, quantitative biological data, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology who are interested in the therapeutic potential of this class of molecules.

Introduction

This compound was first identified as a cardioprotective agent that can suppress oxidative stress-induced apoptosis in cardiomyocytes.[1] Its mechanism of action involves a direct interaction with the Macrophage Migration Inhibitory Factor (MIF), a protein known to be involved in inflammatory responses and cell survival.[1] This interaction leads to the activation of the ARE-mediated gene expression, a critical pathway in the cellular defense against oxidative stress. A notable derivative, BTZO-2, has been investigated for its enhanced pharmacological profile and its potential therapeutic applications in conditions such as septic shock.[2] This document will delve into the technical details of the research surrounding these compounds.

Chemical Structures and Properties

This compound and BTZO-2 are heterocyclic compounds featuring a 1,3-benzothiazin-4-one core.

Table 1: Chemical Properties of this compound and BTZO-2

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
This compound 2-(2-Pyridinyl)-4H-1,3-benzothiazin-4-oneC₁₃H₈N₂OS240.28
BTZO-2 3-(6-(4-oxo-4H-1,3-benzothiazin-2-yl)pyridin-2-yl)propanoic acidC₁₆H₁₂N₂O₃S312.34

Mechanism of Action

The primary mechanism of action for this compound and its derivatives involves the binding to Macrophage Migration Inhibitory Factor (MIF). This binding event is a critical step in the activation of the Antioxidant Response Element (ARE) signaling pathway.

Binding to Macrophage Migration Inhibitory Factor (MIF)

This compound has been shown to bind directly to MIF with a high affinity. This interaction is specific and crucial for the downstream effects of the compound.

Table 2: Binding Affinity of this compound to MIF

CompoundTargetBinding Affinity (Kd)
This compound MIF68.6 nM
Activation of the Antioxidant Response Element (ARE) Pathway

The binding of this compound to MIF leads to the activation of the ARE pathway. This pathway is a key regulator of the expression of a wide range of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs). The activation of ARE-mediated gene expression by this compound is responsible for its observed cellular protective effects against oxidative stress.

Figure 1: this compound signaling pathway.

Quantitative Biological Data

The biological activity of this compound and its derivatives has been quantified in various in vitro and in vivo models.

Table 3: In Vitro Activity of this compound

AssayCell LineConcentrationEffect
ARE-luciferase Reporter AssayH9c21 µMDose-dependent induction of luciferase activity in the presence of rMIF
Cardiomyocyte Apoptosis AssayH9c230 µMSuppression of oxidative stress-induced apoptosis
MIF Tautomerase Activity AssayH9c2 cell lysate30 µM~20% decrease in tautomerase activity

Table 4: In Vivo Activity of BTZO-2

Animal ModelCompoundDosageEffect
Rat model of myocardial ischemia/reperfusionBTZO-210 mg/kg (i.p.)~45% reduction in infarct size
Mouse model of endotoxic shock (5mg/kg LPS)BTZO-2-Increased survival rate from 42% to 100%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound and Derivatives

While the seminal papers by Kimura et al. and Yukitake et al. do not provide detailed synthesis protocols, a general approach for the synthesis of 2-substituted 1,3-benzothiazin-4-ones can be inferred from the broader chemical literature. It typically involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its derivative.

General Disclaimer: The following is a generalized synthetic scheme and has not been specifically validated for this compound or BTZO-2. Researchers should consult specialized synthetic chemistry literature for detailed procedures.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., 2-aminothiophenol, 2-picolinic acid) Condensation Condensation Reaction (e.g., with a coupling agent) Starting_Materials->Condensation Intermediate Intermediate Adduct Condensation->Intermediate Cyclization Intramolecular Cyclization (e.g., via heating) Intermediate->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (e.g., chromatography, recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 2: Generalized synthesis workflow.
Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay is used to quantify the activation of the ARE pathway in response to a compound.

Materials:

  • H9c2 cells

  • pGL3-ARE-Luc reporter vector

  • Control luciferase vector (e.g., pRL-TK)

  • Transfection reagent

  • Luciferase assay system

  • Recombinant MIF (rMIF)

  • This compound

Protocol:

  • Cell Culture and Transfection:

    • Culture H9c2 cells in appropriate media.

    • Co-transfect the cells with the pGL3-ARE-Luc reporter vector and a control luciferase vector using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound in the presence of a constant concentration of rMIF.

    • Include appropriate controls (vehicle, this compound alone, rMIF alone).

  • Luciferase Activity Measurement:

    • After an incubation period of 18-24 hours, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Express the results as fold induction over the vehicle-treated control.

Oxidative Stress-Induced Cardiomyocyte Apoptosis Assay

This assay assesses the ability of a compound to protect cardiomyocytes from apoptosis induced by oxidative stress.

Materials:

  • H9c2 cardiomyocytes

  • Oxidative stress-inducing agent (e.g., H₂O₂, doxorubicin)

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Culture and Pre-treatment:

    • Culture H9c2 cells to the desired confluency.

    • Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to an oxidative stress-inducing agent for a duration sufficient to induce apoptosis (e.g., 24 hours).

  • Apoptosis Detection:

    • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

    • Alternatively, visualize the cells under a fluorescence microscope.

In Vivo Rat Model of Myocardial Ischemia/Reperfusion Injury

This in vivo model is used to evaluate the cardioprotective effects of a compound.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Anesthetics (e.g., pentobarbital sodium)

  • Ventilator

  • Surgical instruments

  • BTZO-2

  • Triphenyltetrazolium chloride (TTC) stain

Protocol:

  • Animal Preparation and Anesthesia:

    • Anesthetize the rats and connect them to a ventilator.

  • Surgical Procedure:

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.

  • Drug Administration:

    • Administer BTZO-2 (e.g., 10 mg/kg, i.p.) at a specified time point before or after the induction of ischemia.

  • Reperfusion:

    • After a defined period of ischemia (e.g., 30-45 minutes), remove the ligature to allow for reperfusion.

  • Infarct Size Measurement:

    • After a reperfusion period (e.g., 2-24 hours), euthanize the animal and excise the heart.

    • Slice the heart and stain with TTC to differentiate between viable (red) and infarcted (pale) tissue.

  • Data Analysis:

    • Quantify the infarct size as a percentage of the area at risk.

Ischemia_Reperfusion_Workflow Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Thoracotomy and Expose Heart Anesthesia->Surgery Ischemia Ligate LAD Coronary Artery (Induce Ischemia) Surgery->Ischemia Drug_Admin Administer BTZO-2 Ischemia->Drug_Admin Reperfusion Remove Ligature (Allow Reperfusion) Ischemia->Reperfusion Ischemia Period Drug_Admin->Reperfusion Euthanasia Euthanize and Excise Heart Reperfusion->Euthanasia Reperfusion Period Staining TTC Staining Euthanasia->Staining Analysis Quantify Infarct Size Staining->Analysis

Figure 3: In vivo ischemia/reperfusion workflow.

Conclusion and Future Directions

This compound and its derivatives represent a promising new class of therapeutic agents with a unique mechanism of action centered on the MIF-ARE pathway. The data gathered from early-stage research highlights their potential in treating conditions associated with oxidative stress, such as cardiovascular diseases and sepsis. Future research should focus on elucidating the detailed structure-activity relationships of this compound class, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their efficacy in a broader range of disease models. The development of more potent and selective MIF binders based on the this compound scaffold could lead to novel and effective therapies for a variety of unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for BTZO-1 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTZO-1 is a 1,3-benzothiazin-4-one derivative identified as a promising cardioprotective agent.[1] Its mechanism of action involves the modulation of the cellular stress response, specifically through the activation of the Antioxidant Response Element (ARE) signaling pathway.[1][2] These application notes provide detailed protocols for in vitro studies to investigate the biological activity of this compound, focusing on its protective effects against oxidative stress-induced cardiomyocyte apoptosis.

Mechanism of Action

This compound exerts its biological effects by binding to the Macrophage Migration Inhibitory Factor (MIF), a ubiquitously expressed protein with a critical role in inflammatory responses and cell survival.[2][3] The binding of this compound to MIF, with a dissociation constant (Kd) of 68.6 nM, allosterically modulates MIF's activity, leading to the activation of the ARE-mediated gene expression.[1][3] This signaling cascade results in the upregulation of cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and Glutathione S-transferase Ya (GST Ya), which play a crucial role in mitigating oxidative stress and inhibiting apoptosis.[3]

Signaling Pathway of this compound

Caption: this compound binds to MIF, activating the ARE pathway and upregulating cytoprotective genes to inhibit apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro studies with this compound.

Table 1: Binding Affinity and Enzyme Inhibition

ParameterValueCell LineReference
MIF Binding (Kd)68.6 nMCell-free[1][3]
MIF Tautomerase Activity Inhibition (approx.)20% at 30 µMH9c2[3]

Table 2: ARE Activation and Gene Expression

ParameterConditionFold Change/EffectCell LineReference
ARE Luciferase Activity1 µM this compound + rMIFDose-dependent increaseH9c2[3]
HO-1 mRNA Expression1 µM this compound + rMIFPromoted InductionH9c2[3]
GST Ya mRNA Expression1 µM this compound + rMIFPromoted InductionH9c2[3]

Experimental Protocols

Cell Culture and Maintenance

The rat embryonic cardiomyoblast-derived H9c2 cell line is a suitable model for studying the effects of this compound.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency.

Cardiomyocyte Apoptosis Assay (Doxorubicin-Induced)

This protocol is designed to assess the protective effect of this compound against doxorubicin-induced apoptosis in H9c2 cardiomyocytes.

Experimental Workflow

Apoptosis_Workflow A Seed H9c2 cells (e.g., 1x10^4 cells/well in 96-well plate) B Incubate for 24h A->B C Pre-treat with this compound (e.g., 0.1, 1, 10, 30 µM) for 2h B->C D Induce apoptosis with Doxorubicin (e.g., 1 µM) for 24h C->D E Assess cell viability (MTT assay) or apoptosis (Caspase-3/7 assay) D->E

Caption: Workflow for assessing the protective effect of this compound against doxorubicin-induced apoptosis.

Materials:

  • H9c2 cells

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Caspase-3/7 assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 10, 30 µM). Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 2 hours.

  • Apoptosis Induction: Add doxorubicin to each well to a final concentration of 1 µM (or a pre-determined optimal concentration for inducing apoptosis in H9c2 cells).

  • Incubation: Incubate the plate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Assessment of Apoptosis (Caspase-3/7 Assay):

    • Follow the manufacturer's protocol for the chosen caspase-3/7 assay kit. This typically involves adding a luminogenic substrate and measuring the resulting luminescence.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay measures the ability of this compound to activate the ARE signaling pathway in the presence of recombinant MIF (rMIF).

Experimental Workflow

ARE_Assay_Workflow A Co-transfect H9c2 cells with ARE-luciferase reporter and Renilla control plasmids B Incubate for 24h A->B C Treat with this compound and rMIF (e.g., 1 µM this compound + varying rMIF) B->C D Incubate for 16-24h C->D E Measure Firefly and Renilla luciferase activity D->E F Normalize Firefly to Renilla activity E->F

Caption: Workflow for the ARE luciferase reporter assay to measure this compound activity.

Materials:

  • H9c2 cells

  • ARE-luciferase reporter plasmid (e.g., pGL3-ARE-Luc)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Recombinant MIF (rMIF)

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect H9c2 cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Seed the transfected cells in a 96-well plate.

  • Incubation: Allow the cells to recover and express the reporter genes for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) in the presence of a fixed concentration of rMIF, or with a fixed concentration of this compound (e.g., 1 µM) and varying concentrations of rMIF.[3] Include appropriate controls (vehicle, this compound alone, rMIF alone).

  • Incubation: Incubate the cells for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Gene Expression Analysis (qRT-PCR)

This protocol is for quantifying the mRNA levels of ARE-regulated genes, such as HO-1 and GST Ya, in response to this compound treatment.

Procedure:

  • Cell Treatment: Treat H9c2 cells with this compound (e.g., 1 µM) and rMIF for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for HO-1, GST Ya, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

MIF Binding Assay (Conceptual)

Conceptual Workflow for SPR:

  • Immobilization: Covalently immobilize recombinant MIF onto a sensor chip.

  • Binding: Flow different concentrations of this compound over the chip surface.

  • Detection: Measure the change in the refractive index at the surface, which is proportional to the mass of this compound bound to MIF.

  • Data Analysis: Analyze the binding and dissociation kinetics to calculate the association (ka) and dissociation (kd) rate constants, and subsequently the dissociation constant (Kd = kd/ka).

Troubleshooting

  • Low this compound Activity:

    • Ensure proper dissolution of this compound in DMSO.

    • Verify the activity of recombinant MIF.

    • Optimize this compound concentration and incubation time.

  • High Background in Luciferase Assay:

    • Optimize the amount of plasmid DNA and transfection reagent.

    • Ensure complete cell lysis.

  • Variability in Apoptosis Assay:

    • Maintain consistent cell seeding density.

    • Ensure uniform treatment application.

Conclusion

These application notes provide a framework for the in vitro investigation of this compound. The provided protocols, based on established methodologies, will enable researchers to explore the cardioprotective effects of this compound and further elucidate its mechanism of action. It is recommended to optimize the experimental conditions for specific cell lines and assay systems to ensure robust and reproducible results.

References

BTZO-1 in DMSO: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of BTZO-1, a potent activator of the antioxidant response element (ARE)-mediated gene expression. The following sections detail its solubility in dimethyl sulfoxide (DMSO), its mechanism of action, and step-by-step protocols for its application in cell-based assays.

This compound: Physicochemical Properties and Solubility

This compound is a cell-permeable benzothiazinone compound. For experimental purposes, it is crucial to ensure its proper dissolution. DMSO is the recommended solvent for preparing stock solutions of this compound.

ParameterValueSource
Molecular Weight 240.28 g/mol [1]
Molecular Formula C₁₃H₈N₂OS[1][2]
Solubility in DMSO Soluble up to 20 mM with gentle warming.[1]
Solubility in DMSO 10 mg/mL (equivalent to 41.61 mM). It is advised to use fresh DMSO as moisture can reduce solubility.[3]
Storage of Stock Solution Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3]

Mechanism of Action: this compound and the ARE Signaling Pathway

This compound exerts its biological effects by binding to the Macrophage Migration Inhibitory Factor (MIF) with a high affinity (Kd = 68.6 nM)[2][4]. This interaction is crucial for the subsequent activation of the Antioxidant Response Element (ARE)-mediated gene expression[2][4]. The ARE is a key regulatory element in the promoter region of genes encoding for various cytoprotective proteins, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST)[2]. By activating this pathway, this compound helps to protect cells from oxidative stress-induced damage and apoptosis[1][2][4].

BTZO1_Pathway BTZO1 This compound MIF Macrophage Migration Inhibitory Factor (MIF) BTZO1->MIF Binds to ARE Antioxidant Response Element (ARE) MIF->ARE Activates Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, GST) ARE->Cytoprotective_Genes Induces Transcription Cell_Protection Cellular Protection against Oxidative Stress Cytoprotective_Genes->Cell_Protection Leads to

This compound Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 2.40 mg of this compound (Molecular Weight = 240.28 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.

  • Gentle Warming (if necessary): If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes and vortex again[1].

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution warm Gentle Warming (37°C) check_dissolution->warm No aliquot Aliquot into Tubes check_dissolution->aliquot Yes warm->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for this compound Stock Solution Preparation
ARE-Luciferase Reporter Assay

This protocol outlines a method to assess the activation of the ARE pathway by this compound using a luciferase reporter assay in a cell line such as H9c2 cardiomyocytes.

Materials:

  • H9c2 cells (or other suitable cell line)

  • ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed H9c2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for reporter gene expression.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the 10 mM DMSO stock. A typical final concentration range for this compound is 0.1 to 10 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).

  • Treatment Incubation: Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO). Incubate for an additional 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cardiomyocyte Apoptosis Assay

This protocol describes how to evaluate the protective effect of this compound against apoptosis in cardiomyocytes induced by oxidative stress (e.g., serum deprivation or doxorubicin treatment).

Materials:

  • Primary neonatal rat cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2)

  • Cell culture medium and supplements

  • Inducer of apoptosis (e.g., serum-free medium or doxorubicin)

  • This compound stock solution (10 mM in DMSO)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture cardiomyocytes in appropriate plates until they reach the desired confluency.

  • Pre-treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 100 nM to 1 µM) for a predetermined period (e.g., 1-2 hours) before inducing apoptosis. Include a vehicle control group. Studies have shown that a concentration of 330 nM can be effective in preventing apoptosis[5].

  • Induction of Apoptosis: After pre-treatment, induce apoptosis by replacing the medium with serum-free medium or medium containing an apoptotic inducer like doxorubicin.

  • Incubation: Incubate the cells for the time required to induce a significant level of apoptosis in the control group (e.g., 18-24 hours).

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer or visualize them under a fluorescence microscope.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Quantification: Quantify the percentage of cells in each quadrant to determine the protective effect of this compound against apoptosis.

References

Application Notes and Protocols for In Vitro Assays with BTZO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTZO-1 is a 1,3-benzothiazin-4-one derivative identified as a cardioprotective agent.[1][2] It functions by activating the Antioxidant Response Element (ARE)-mediated gene expression, which in turn suppresses oxidative stress-induced cardiomyocyte apoptosis in vitro.[1][2] The primary mechanism of action involves the specific binding of this compound to the Macrophage Migration Inhibitory Factor (MIF).[1][2] This interaction is crucial for the subsequent activation of ARE and the expression of downstream cytoprotective genes.[1][2] These application notes provide detailed protocols for in vitro assays to study the effects of this compound.

Mechanism of Action

This compound binds to MIF with a dissociation constant (Kd) of 68.6 nM.[1][2][3] This binding event is a prerequisite for the activation of the Glutathione S-transferase Ya subunit (GST Ya) gene through the ARE.[1] Studies have shown that a reduction in cellular MIF levels leads to a suppression of this compound-induced GST Ya expression.[1] this compound, in the presence of MIF, also promotes the induction of Heme Oxygenase-1 (HO-1) mRNA.[2]

Data Presentation

Table 1: this compound Binding Affinity and Effective Concentrations

ParameterValueReference
Binding TargetMacrophage Migration Inhibitory Factor (MIF)[1][2]
Dissociation Constant (Kd)68.6 nM[1][2][3]
Effective Concentration (ARE-Luciferase Assay)1 µM (in the presence of rMIF)[2]
Effective Concentration (Tautomerase Activity Inhibition)30 µM[2]

Table 2: Example Data from a Cell Viability Assay (MTT)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
595.1 ± 5.5
1088.7 ± 6.1
2575.3 ± 7.3
5060.9 ± 8.0

Table 3: Example Data from an Apoptosis Assay (Annexin V/PI Staining)

This compound Concentration (µM)% Apoptotic Cells (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
16.8 ± 1.5
512.4 ± 2.3
1025.6 ± 3.1
2548.9 ± 4.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of a chosen cell line (e.g., H9c2 cardiomyocytes).

Materials:

  • This compound (dissolved in DMSO)

  • H9c2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

ARE-Luciferase Reporter Assay

This assay measures the activation of the Antioxidant Response Element (ARE) by this compound.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line (e.g., H9c2)

  • pGL3-ARE-Luc reporter plasmid

  • Control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the pGL3-ARE-Luc reporter plasmid and a control plasmid.

  • Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound, with and without recombinant MIF (rMIF).

  • Incubation: Incubate for a specified period (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle control.

Western Blot Analysis

This protocol is for detecting the protein levels of key components in the this compound signaling pathway, such as MIF, Nrf2, HO-1, and GST Ya.

Materials:

  • This compound (dissolved in DMSO)

  • Cell line of interest

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MIF, anti-Nrf2, anti-HO-1, anti-GST Ya, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

BTZO1_Signaling_Pathway BTZO1 This compound MIF MIF BTZO1->MIF Binds (Kd = 68.6 nM) ARE ARE (Antioxidant Response Element) MIF->ARE Activates Cytoprotective_Genes Cytoprotective Genes (e.g., GST Ya, HO-1) ARE->Cytoprotective_Genes Promotes Transcription Apoptosis Oxidative Stress-Induced Apoptosis Cytoprotective_Genes->Apoptosis Suppresses Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed cells in 96-well plate treat_cells 2. Treat with this compound seed_cells->treat_cells add_mtt 3. Add MTT reagent treat_cells->add_mtt solubilize 4. Add solubilization solution add_mtt->solubilize read_absorbance 5. Measure absorbance at 570 nm solubilize->read_absorbance analyze_data 6. Calculate % cell viability read_absorbance->analyze_data Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed_treat 1. Seed and treat cells with this compound harvest 2. Harvest cells seed_treat->harvest wash_resuspend 3. Wash and resuspend in Binding Buffer harvest->wash_resuspend stain 4. Stain with Annexin V-FITC and PI wash_resuspend->stain flow_cytometry 5. Analyze by flow cytometry stain->flow_cytometry quantify 6. Quantify apoptotic cell populations flow_cytometry->quantify

References

Application Notes and Protocols: BTZO-1 Treatment for ARE-Luciferase Reporter Induction

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and treatment conditions for utilizing BTZO-1 to induce the Antioxidant Response Element (ARE)-luciferase reporter system. This information is intended for researchers, scientists, and drug development professionals working on the Nrf2-ARE signaling pathway.

Introduction

This compound is a 1,3-benzothiazin-4-one derivative that has been identified as an activator of the Antioxidant Response Element (ARE)-mediated gene expression.[1][2] The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of cytoprotective genes. This compound exerts its effect by binding to the Macrophage Migration Inhibitory Factor (MIF), which in turn promotes ARE-mediated gene expression.[1][2][3] This document outlines the necessary conditions and protocols to effectively use this compound as a positive control or test compound in ARE-luciferase reporter assays.

Data Presentation

The following tables summarize the quantitative data for this compound treatment conditions based on available literature.

Table 1: this compound Concentration for ARE-Luciferase Induction

Cell LineReporter ConstructThis compound Concentration (µM)Fold Induction of Luciferase ActivityTreatment Duration (hours)Notes
H9c2 (rat heart myoblasts)pARE-Luc10~3.516Co-treatment with 100 µM L-buthionine-(S,R)-sulfoximine (BSO) to induce oxidative stress.
H9c2 (rat heart myoblasts)pARE-Luc10~1.516Without BSO co-treatment.

Data extracted and interpreted from Kimura H, et al. Chem Biol. 2010.

Table 2: Time Course of this compound Induced ARE-Luciferase Activity

Cell LineReporter ConstructThis compound Concentration (µM)Time Point (hours)Fold Induction of Luciferase ActivityNotes
H9c2 (rat heart myoblasts)pARE-Luc104~2.0Co-treatment with 100 µM BSO.
H9c2 (rat heart myoblasts)pARE-Luc108~3.0Co-treatment with 100 µM BSO.
H9c2 (rat heart myoblasts)pARE-Luc1016~3.5Co-treatment with 100 µM BSO.
H9c2 (rat heart myoblasts)pARE-Luc1024~3.0Co-treatment with 100 µM BSO.

Data extracted and interpreted from Kimura H, et al. Chem Biol. 2010.

Experimental Protocols

Protocol 1: ARE-Luciferase Reporter Assay for this compound Activity

This protocol outlines the steps for a transient transfection-based ARE-luciferase reporter assay to measure the activity of this compound.

Materials:

  • H9c2 cells (or other suitable cell line, e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • ARE-luciferase reporter plasmid (e.g., pARE-Luc)

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • L-buthionine-(S,R)-sulfoximine (BSO) (optional, to induce oxidative stress)

  • Dimethyl sulfoxide (DMSO, vehicle for this compound)

  • Dual-luciferase reporter assay system

  • Luminometer

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed H9c2 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare a transfection mix according to the manufacturer's protocol for your chosen transfection reagent. For each well, co-transfect 100 ng of the ARE-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 30 µM). The final DMSO concentration should be kept below 0.5%.

    • (Optional) To induce oxidative stress, prepare a solution of BSO in the culture medium (final concentration 100 µM).

    • Remove the transfection medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (with or without BSO).

    • Include a vehicle control (DMSO only) and a positive control (e.g., sulforaphane).

    • Incubate the cells for the desired treatment duration (e.g., 16 hours).

  • Luciferase Assay:

    • After the treatment period, perform the dual-luciferase assay according to the manufacturer's instructions.

    • Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction by dividing the normalized luciferase activity of the this compound treated cells by the normalized activity of the vehicle-treated control cells.

Visualizations

Nrf2-ARE Signaling Pathway with this compound Activation

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTZO1 This compound MIF MIF BTZO1->MIF Binds Nrf2 Nrf2 MIF->Nrf2 Promotes Release Keap1 Keap1 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination ARE ARE Nrf2_n->ARE Binds Gene Cytoprotective Genes (e.g., HO-1, GST) ARE->Gene Transcription

Caption: this compound binds to MIF, promoting Nrf2 release from Keap1 and its translocation to the nucleus.

Experimental Workflow for ARE-Luciferase Assay

ARE_Luciferase_Workflow A 1. Seed Cells (e.g., H9c2 in 96-well plate) B 2. Transfect with ARE-Luc & Renilla-Luc Plasmids A->B C 3. Incubate for 24 hours B->C D 4. Treat with this compound (and optional BSO) C->D E 5. Incubate for 16 hours D->E F 6. Perform Dual-Luciferase Assay E->F G 7. Measure Luminescence F->G H 8. Analyze Data (Normalize & Calculate Fold Induction) G->H

Caption: Workflow for assessing this compound activity using an ARE-luciferase reporter assay.

References

Application Notes and Protocols for Assessing the Cardioprotective Effects of BTZO-1 in a Rat Model of Myocardial Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a critical concern in cardiovascular medicine, contributing significantly to the morbidity and mortality associated with coronary artery disease and its treatments. The compound BTZO-1, a 1,3-benzothiazin-4-one derivative, has emerged as a promising cardioprotective agent.[1] Its mechanism of action involves the activation of the Antioxidant Response Element (ARE), a key pathway in cellular defense against oxidative stress.[1] this compound achieves this by binding to the Macrophage Migration Inhibitory Factor (MIF), which in turn modulates ARE-mediated gene expression.[1] These application notes provide a detailed protocol for assessing the cardioprotective effects of this compound in a rat model of myocardial I/R injury, offering a comprehensive guide for researchers in the field of cardiovascular drug discovery.

Experimental Design and Groups

A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following experimental groups are recommended for a comprehensive assessment of this compound's cardioprotective effects.

Group Description Number of Animals (n) Purpose
1. Sham Rats undergo the surgical procedure without ligation of the left anterior descending (LAD) coronary artery.8To serve as a surgical control, accounting for the effects of anesthesia and thoracotomy.
2. I/R (Ischemia-Reperfusion) Rats are subjected to myocardial ischemia followed by reperfusion. This group receives the vehicle (e.g., saline or DMSO solution) instead of this compound.10To establish the baseline level of myocardial injury induced by I/R.
3. This compound + I/R Rats receive this compound administration prior to the induction of myocardial ischemia and reperfusion.10To evaluate the cardioprotective efficacy of this compound against I/R injury.
4. This compound (Sham) Rats undergo the sham surgical procedure and receive this compound administration.8To assess any potential effects of this compound on cardiac tissue in the absence of I/R injury.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol, from animal preparation to data analysis.

Experimental_Workflow cluster_pre_surgery Pre-Surgical Phase cluster_surgery Surgical Phase cluster_treatment Treatment & Reperfusion cluster_post_surgery Post-Surgical Analysis animal_prep Animal Acclimatization (Male Sprague-Dawley Rats, 250-300g) group_assignment Random Assignment to Experimental Groups animal_prep->group_assignment anesthesia Anesthesia Induction (e.g., Ketamine/Xylazine) intubation Endotracheal Intubation & Mechanical Ventilation anesthesia->intubation thoracotomy Left Thoracotomy intubation->thoracotomy lad_ligation LAD Coronary Artery Ligation (Ischemia) thoracotomy->lad_ligation btzo1_admin This compound or Vehicle Administration (e.g., Intraperitoneal Injection) reperfusion Reperfusion (Removal of Ligation) btzo1_admin->reperfusion monitoring Post-Operative Monitoring & Recovery euthanasia Euthanasia & Sample Collection (Heart & Blood) monitoring->euthanasia analysis Biochemical, Histological, & Molecular Analyses euthanasia->analysis BTZO1_Signaling_Pathway cluster_extracellular cluster_intracellular BTZO1 This compound MIF Macrophage Migration Inhibitory Factor (MIF) BTZO1->MIF Binds to Keap1 Keap1 MIF->Keap1 Inhibits Keap1-Nrf2 interaction (Proposed Mechanism) Nrf2 Nrf2 Keap1->Nrf2 Normally sequesters Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds to ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces transcription Cardioprotection Cardioprotection (Reduced Oxidative Stress, Apoptosis) Antioxidant_Genes->Cardioprotection Leads to

References

Application of BTZO-1 in Inflammatory Bowel Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract. A key pathological feature of IBD is excessive oxidative stress, which contributes to tissue damage and perpetuates the inflammatory cascade.[1][2] BTZO-1 (2-pyridin-2-yl-4H-1,3-benzothiazin-4-one) is a small molecule activator of the Antioxidant Response Element (ARE), a critical pathway in the cellular defense against oxidative stress.[2][3] this compound and its derivatives have emerged as promising therapeutic candidates for IBD by bolstering endogenous antioxidant mechanisms.[3]

This compound has been shown to selectively bind to the Macrophage Migration Inhibitory Factor (MIF).[2][4] This interaction is believed to be the upstream event leading to the activation of ARE-mediated gene expression, including the induction of cytoprotective enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferase (GST) Ya.[2][3] Research has largely focused on BTZO-15, an active and more metabolically stable derivative of this compound, which has demonstrated significant efficacy in preclinical models of IBD.[2][3] These application notes will focus on the use of this compound and its derivatives in IBD research, with a particular emphasis on the experimental data and protocols derived from studies on BTZO-15.

Mechanism of Action: this compound/MIF/ARE Signaling Pathway

This compound exerts its protective effects through the activation of the ARE signaling pathway. The proposed mechanism involves the direct binding of this compound to MIF, which in turn leads to the upregulation of ARE-regulated genes. This results in the increased expression of antioxidant and cytoprotective proteins, such as HO-1 and GSTs, which help to mitigate oxidative stress and inflammation in the gut.

BTZO1_Pathway cluster_extracellular Extracellular cluster_cellular Intestinal Epithelial Cell BTZO1 This compound MIF Macrophage Migration Inhibitory Factor (MIF) BTZO1->MIF Binds to ARE Antioxidant Response Element (ARE) MIF->ARE Activates Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, GST Ya) ARE->Cytoprotective_Genes Induces Transcription Cell_Protection Cell Protection & Reduced Inflammation Cytoprotective_Genes->Cell_Protection Leads to Oxidative_Stress Oxidative Stress Inflammation Inflammation Oxidative_Stress->Inflammation Cell_Protection->Oxidative_Stress Inhibits Cell_Protection->Inflammation Inhibits

Figure 1: Proposed signaling pathway of this compound in intestinal epithelial cells.

Quantitative Data from Preclinical IBD Models

The following tables summarize the key quantitative findings from a study utilizing BTZO-15 in rat models of DSS-induced and TNBS-induced colitis.

Table 1: Effects of BTZO-15 on Macroscopic and Microscopic Disease Parameters in DSS-Induced Colitis in Rats [2][3]

ParameterControl (DSS)BTZO-15 (1 mg/kg)BTZO-15 (3 mg/kg)BTZO-15 (10 mg/kg)
Large Intestine Length (cm) ~15.5~16.0~16.5~17.0
Rectum Weight (g) ~0.6~0.55~0.5~0.45
Diarrhea Score ~2.5~2.0~1.5~1.0
Bleeding Score ~2.0~1.5~1.0~0.5
Rectal MPO Activity (U/g tissue) ~25~20~15~10

Table 2: Effects of BTZO-15 on Rectal Protein Expression in DSS-Induced Colitis in Rats [3][5]

ProteinControl (No DSS)Control (DSS)BTZO-15 (10 mg/kg) + DSS
HO-1 (ng/mg protein) ~20~40~55
GST Ya (ng/mg protein) ~100~60~90

Table 3: Effects of BTZO-15 on TNBS-Induced Colitis in Rats [2][3]

ParameterControl (TNBS)BTZO-15 (10 mg/kg)
Ulcerated Area (mm²) ~100~50
Rectal MPO Activity (U/g tissue) ~30~15
Rectal TNF-α (pg/mg protein) ~150~150 (no significant change)

Experimental Protocols

In Vitro Protocol: Assessment of BTZO-15 in Intestinal Epithelial Cells (IEC-18)

This protocol outlines the methodology to assess the cytoprotective effects of BTZO-15 against nitric oxide (NO)-induced cell death in a rat intestinal epithelial cell line.

Materials:

  • IEC-18 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • BTZO-15

  • NO donor (e.g., S-nitroso-N-acetylpenicillamine - SNAP)

  • Cell viability assay kit (e.g., MTT or WST-8)

  • Real-time PCR reagents for HO-1 mRNA quantification

Procedure:

  • Cell Culture: Culture IEC-18 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • BTZO-15 Treatment: Seed cells in 96-well plates. Once confluent, replace the medium with serum-free DMEM containing various concentrations of BTZO-15. Incubate for 24 hours.

  • Induction of Cell Death: After pre-treatment with BTZO-15, add an NO donor (e.g., 1 mM SNAP) to the wells and incubate for an additional 6 hours.

  • Assessment of Cell Viability: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Gene Expression Analysis: To measure HO-1 induction, treat cells with BTZO-15 for 6 hours, then isolate total RNA and perform real-time PCR for HO-1 mRNA levels.

in_vitro_workflow start Start culture Culture IEC-18 cells start->culture seed Seed cells in 96-well plates culture->seed treat Treat with BTZO-15 (24h) seed->treat induce Induce cell death with NO donor (6h) treat->induce rna_iso Isolate RNA for gene expression analysis treat->rna_iso viability Measure cell viability induce->viability end End viability->end qpcr Perform qPCR for HO-1 rna_iso->qpcr qpcr->end

Figure 2: In vitro experimental workflow for assessing BTZO-15 in IEC-18 cells.
In Vivo Protocol: DSS-Induced Colitis Model in Rats

This protocol describes the induction of colitis using dextran sulfate sodium (DSS) in rats and the subsequent treatment with BTZO-15.[2][3]

Animals:

  • Male F344/Du rats (7 weeks old)

Materials:

  • Dextran Sulfate Sodium (DSS, MW 36,000-50,000)

  • BTZO-15

  • Vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Induction of Colitis: Administer 2.3% (w/v) DSS in the drinking water for 7 consecutive days.

  • BTZO-15 Administration: From day 3 to day 6, orally administer BTZO-15 (at desired doses, e.g., 0.1, 0.3, 1, 3, 10 mg/kg) twice daily (b.i.d.). The control group receives the vehicle.

  • Monitoring: Monitor body weight, stool consistency (diarrhea score), and presence of blood in feces (bleeding score) daily.

  • Sample Collection: On day 7, euthanize the rats and collect the large intestine.

  • Macroscopic Evaluation: Measure the length of the large intestine and the weight of the rectum.

  • Microscopic and Biochemical Analysis:

    • Collect rectal tissue for myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

    • Homogenize rectal tissue to measure protein levels of HO-1 and GST Ya via ELISA.

in_vivo_workflow start Start acclimatize Acclimatize Rats start->acclimatize dss_induction Induce Colitis with 2.3% DSS in drinking water (7 days) acclimatize->dss_induction treatment Oral administration of BTZO-15 or vehicle (Days 3-6, b.i.d.) dss_induction->treatment monitoring Daily monitoring of body weight, diarrhea, and bleeding treatment->monitoring euthanasia Euthanize on Day 7 monitoring->euthanasia sample_collection Collect large intestine euthanasia->sample_collection macroscopic_eval Macroscopic evaluation (length, rectum weight) sample_collection->macroscopic_eval biochemical_eval Biochemical analysis (MPO, HO-1, GST Ya) sample_collection->biochemical_eval end End macroscopic_eval->end biochemical_eval->end

Figure 3: In vivo experimental workflow for the DSS-induced colitis model.
In Vivo Protocol: TNBS-Induced Colitis Model in Rats

This protocol details the induction of colitis using 2,4,6-trinitrobenzene sulfonic acid (TNBS) in rats.[3]

Animals:

  • Male F344/Du rats

Materials:

  • 2,4,6-trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • BTZO-15

  • Vehicle

Procedure:

  • Induction of Colitis: After a 24-hour fast, lightly anesthetize the rats and intrarectally administer TNBS (10 mg in 0.25 mL of 50% ethanol) via a catheter.

  • BTZO-15 Administration: Orally administer BTZO-15 (e.g., 10 mg/kg) twice daily for 4 days, starting on day 1 post-TNBS administration.

  • Sample Collection: On day 5, euthanize the rats and collect the rectum.

  • Evaluation:

    • Measure the area of ulceration in the rectum.

    • Determine rectal MPO activity.

    • Measure rectal TNF-α levels.

Conclusion

This compound and its derivatives represent a novel therapeutic strategy for IBD by targeting the MIF-ARE pathway to enhance the endogenous antioxidant response. The data from preclinical studies using BTZO-15 strongly support its potential to ameliorate intestinal inflammation and tissue damage. The provided protocols offer a framework for researchers to further investigate the therapeutic utility of this compound and related compounds in the context of IBD and other inflammatory diseases characterized by oxidative stress. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols: BTZO-1 as a Tool to Investigate Septic Shock Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septic shock remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. The pathophysiology involves a complex interplay of inflammatory cascades, oxidative stress, and cellular damage. BTZO-1, a 1,3-benzothiazin-4-one derivative, has been identified as a potent activator of the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress. These application notes provide a comprehensive guide for utilizing this compound and its analogs as investigational tools to dissect the mechanisms of septic shock and explore potential therapeutic strategies.

This compound's primary mechanism of action involves binding to the Macrophage Migration Inhibitory Factor (MIF).[1][2] This interaction is crucial for the subsequent activation of ARE-mediated gene expression, leading to the upregulation of cytoprotective proteins such as heme oxygenase-1 (HO-1).[3][4] The induction of HO-1 is a key event, as it has been shown to confer protection against organ damage in experimental models of sepsis.[3] An analog of this compound, BTZO-2, has demonstrated significant efficacy in a murine model of endotoxic shock, underscoring the potential of this class of compounds in sepsis research.[3]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its cytoprotective effects by modulating the MIF-ARE signaling axis. The binding of this compound to MIF is a critical initiating step, which then facilitates the activation of the ARE pathway. This leads to the transcription of a suite of antioxidant and cytoprotective genes, with HO-1 being a prominent example. In the context of septic shock, the upregulation of HO-1 can mitigate the severe oxidative stress and inflammatory damage that drive organ failure.

BTZO1_Signaling_Pathway cluster_sepsis Septic Shock Pathophysiology cluster_btzo1 This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Inflammatory Cascade Inflammatory Cascade TLR4->Inflammatory Cascade Oxidative Stress Oxidative Stress Inflammatory Cascade->Oxidative Stress Organ Dysfunction Organ Dysfunction Oxidative Stress->Organ Dysfunction This compound This compound MIF MIF This compound->MIF Binds (Kd = 68.6 nM) ARE Activation ARE Activation MIF->ARE Activation HO-1 Expression HO-1 Expression ARE Activation->HO-1 Expression HO-1 Expression->Oxidative Stress Reduces Cytoprotection Cytoprotection HO-1 Expression->Cytoprotection Cytoprotection->Organ Dysfunction Inhibits

This compound signaling pathway in the context of septic shock.

Data Presentation

The following tables summarize the quantitative data from a study on the this compound analog, BTZO-2, in a murine model of LPS-induced endotoxic shock.

Table 1: Effect of BTZO-2 on Survival in LPS-Induced Endotoxic Shock

Treatment GroupDose of LPS (mg/kg)Survival Rate (%)
Vehicle542
BTZO-25100

Data from a study investigating a this compound analog, BTZO-2, in a murine model of endotoxic shock.[3]

Table 2: Effect of BTZO-2 on LPS-Induced Cytokine Levels

Treatment GroupAnalyteEffect on Plasma Levels
BTZO-2 + LPSPro-inflammatory CytokinesLittle to no effect on LPS-induced upregulation

This suggests that the protective effect of BTZO-2 is primarily through organ protection rather than systemic cytokine suppression.[3]

Experimental Protocols

Detailed methodologies for key experiments to investigate the role of this compound in septic shock are provided below.

In Vivo Model of Endotoxic Shock

This protocol describes the induction of septic shock in mice using lipopolysaccharide (LPS).

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound or its analog (e.g., BTZO-2)

  • Sterile, pyrogen-free saline

  • Syringes and needles (27-30G)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Prepare a stock solution of LPS in sterile saline. A common dose for inducing lethal shock is 5 mg/kg.[3]

  • Prepare the BTZO compound in a suitable vehicle.

  • Administer this compound/analog or vehicle to the mice via intraperitoneal (i.p.) injection. The timing of administration relative to the LPS challenge is a critical variable to investigate (e.g., 1 hour prior to LPS).

  • After the designated pre-treatment time, administer LPS (5 mg/kg) via i.p. injection.

  • Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, huddled posture) at regular intervals for up to 72 hours.

  • For mechanistic studies, euthanize subsets of animals at specific time points (e.g., 2, 6, 24 hours) post-LPS injection to collect blood and tissues for analysis.

Assessment of Heme Oxygenase-1 (HO-1) Induction

This protocol outlines the measurement of HO-1 protein levels in tissues by Western blotting.

Materials:

  • Tissue samples (e.g., liver, kidney) collected from the in vivo experiment

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Primary antibody against HO-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize tissue samples in ice-cold RIPA buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-HO-1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Measurement of Plasma Cytokines

This protocol describes the quantification of pro-inflammatory cytokines in plasma using an ELISA kit.

Materials:

  • Blood samples collected in EDTA or heparin tubes

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Collect blood from mice via cardiac puncture or retro-orbital bleeding.

  • Centrifuge the blood to separate the plasma and store it at -80°C until analysis.

  • Thaw the plasma samples on ice.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Read the absorbance on a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

In Vitro Antioxidant Response Element (ARE) Activation Assay

This protocol details the use of a luciferase reporter assay to measure ARE activation in a cell line.[5][6][7]

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • ARE-luciferase reporter vector

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed HepG2 cells in a 96-well plate.

  • Transfect the cells with the ARE-luciferase reporter vector using a suitable transfection reagent. A co-transfection with a constitutively expressing Renilla luciferase vector can be used for normalization.[5][6][7]

  • Allow the cells to recover and express the reporter for 24 hours.

  • Treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 16-24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Calculate the normalized ARE activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical relationships for investigating this compound in septic shock.

Experimental_Workflow_In_Vivo Animal Acclimatization Animal Acclimatization This compound/Vehicle Administration This compound/Vehicle Administration Animal Acclimatization->this compound/Vehicle Administration LPS Injection (5 mg/kg) LPS Injection (5 mg/kg) This compound/Vehicle Administration->LPS Injection (5 mg/kg) Monitoring & Data Collection Monitoring & Data Collection LPS Injection (5 mg/kg)->Monitoring & Data Collection Survival Analysis Survival Analysis Monitoring & Data Collection->Survival Analysis Tissue/Blood Collection Tissue/Blood Collection Monitoring & Data Collection->Tissue/Blood Collection HO-1 Western Blot HO-1 Western Blot Tissue/Blood Collection->HO-1 Western Blot Cytokine ELISA Cytokine ELISA Tissue/Blood Collection->Cytokine ELISA

In vivo experimental workflow for this compound in septic shock.

ARE_Activation_Workflow Cell Seeding (HepG2) Cell Seeding (HepG2) Transfection (ARE-Luciferase) Transfection (ARE-Luciferase) Cell Seeding (HepG2)->Transfection (ARE-Luciferase) This compound Treatment This compound Treatment Transfection (ARE-Luciferase)->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

In vitro ARE activation assay workflow.

Conclusion

This compound and its analogs represent valuable pharmacological tools for probing the intricate mechanisms of septic shock. Their ability to activate the MIF-ARE-HO-1 axis provides a targeted approach to understanding the role of cellular antioxidant defenses in mitigating the devastating consequences of sepsis. The protocols and data presented herein offer a framework for researchers to design and execute experiments aimed at further elucidating these pathways and evaluating the therapeutic potential of this novel class of compounds.

References

Application Notes and Protocols: Synthesis and Development of BTZO-1 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTZO-1, a 1,3-benzothiazin-4-one derivative, has been identified as a promising cardioprotective agent.[1] Its mechanism of action involves binding to the Macrophage Migration Inhibitory Factor (MIF), which subsequently activates the Antioxidant Response Element (ARE) signaling pathway.[1][2][3] This leads to the expression of cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST), thereby protecting cells from oxidative stress-induced apoptosis.[1][3][4][5] This document provides detailed protocols for the synthesis of this compound and its derivatives, outlines a screening cascade to identify potent analogs, and describes the underlying signaling pathway.

Physicochemical and Biological Properties of this compound

A summary of the known properties of the parent compound, this compound, is presented below. This data serves as a benchmark for the development of novel derivatives.

PropertyValueReference
IUPAC Name 2-(2-Pyridinyl)-4H-1,3-benzothiazin-4-one[3]
Molecular Formula C₁₃H₈N₂OS[3]
Molecular Weight 240.28 g/mol
CAS Number 99420-15-2[3]
Target Protein Macrophage Migration Inhibitory Factor (MIF)[1][2]
Binding Affinity (Kd) 68.6 nM[1][2][5]
Mechanism of Action Activates ARE-mediated gene expression[1][3]
Biological Activity Suppresses oxidative stress-induced apoptosis[1][5]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through the condensation of 2-aminothiophenol with appropriately substituted picolinoyl chlorides, followed by an oxidative cyclization. A generalized workflow for creating a library of derivatives is presented below.

G cluster_synthesis Synthesis Workflow A Starting Materials (Substituted 2-aminothiophenols & Picolinoyl Chlorides) B Condensation Reaction A->B Acylation C Oxidative Cyclization B->C Intramolecular Reaction D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, LC-MS) D->E Pure Compound F Derivative Library E->F Confirmed Structure

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: General Synthesis

This protocol describes a general method for synthesizing a library of this compound derivatives by varying the substituents on the 2-aminothiophenol and picolinoyl chloride starting materials.

  • Amide Formation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve a substituted 2-aminothiophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine or pyridine (1.2 eq), to the solution.

    • Slowly add a solution of a substituted picolinoyl chloride (1.1 eq) in the same solvent.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Oxidative Cyclization:

    • Dissolve the crude amide intermediate in a suitable solvent such as ethanol.

    • Add an oxidizing agent. A common method involves using H₂O₂/HCl at room temperature.[6]

    • Stir the reaction at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate to yield the crude this compound derivative.

  • Purification and Characterization:

    • Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Combine the pure fractions and evaporate the solvent.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Screening Cascade for this compound Derivatives

A tiered screening approach is recommended to efficiently identify promising derivatives. The process begins with a high-throughput primary assay, followed by more detailed secondary and functional assays for hit confirmation and characterization.

G cluster_screening Screening Workflow A Derivative Library B Primary Screen: ARE-Luciferase Reporter Assay A->B High-Throughput C Identify 'Hits' (Compounds activating ARE) B->C Data Analysis (EC50) D Secondary Screen: Target Gene Expression (qPCR) (HO-1, GST Ya) C->D Hit Confirmation E Functional Screen: Cytoprotection Assay (vs. Oxidative Stress) D->E Functional Validation F Lead Candidates E->F Prioritization

Caption: A tiered workflow for screening this compound derivatives.

Protocol: ARE-Luciferase Reporter Assay (Primary Screen)

This assay quantitatively measures the activation of the ARE pathway by monitoring the expression of a luciferase reporter gene.

  • Cell Culture and Transfection:

    • Culture H9c2 cardiomyocytes or a similar suitable cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well white, clear-bottom plate.

    • Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an ARE promoter (pGL3-ARE-Luc). A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, remove the medium and replace it with a fresh medium containing serial dilutions of the this compound derivatives (e.g., from 1 nM to 30 µM). Include this compound as a positive control and DMSO as a vehicle control.

    • Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.

  • Luminescence Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value for each derivative.

Protocol: Cytoprotection Assay (Functional Screen)

This assay evaluates the ability of hit compounds to protect cells from death induced by an oxidative stressor.

  • Cell Plating and Pre-treatment:

    • Seed primary neonatal rat cardiomyocytes or H9c2 cells in a 96-well plate.

    • After 24 hours, pre-treat the cells with various concentrations of the hit compounds for 12-24 hours.

  • Induction of Oxidative Stress:

    • Induce apoptosis by adding an oxidative stressor, such as doxorubicin (e.g., 1 µM) or H₂O₂, to the culture medium.[3] Maintain the compound treatment during this period.

    • Incubate for an additional 24 hours.

  • Cell Viability Measurement:

    • Quantify cell viability using a standard method like the MTT or MTS assay.[7] These colorimetric assays measure the metabolic activity of living cells.[8]

    • Read the absorbance on a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the protective effect of each compound.

This compound Signaling Pathway

This compound exerts its cytoprotective effects by binding to MIF and activating the ARE pathway. This leads to the transcription of antioxidant and detoxifying enzymes.

G cluster_pathway This compound Signaling Pathway cluster_nuc Nucleus BTZO This compound Derivative MIF Macrophage Migration Inhibitory Factor (MIF) BTZO->MIF Binds (Kd ≈ 68 nM) Nrf2 Nrf2 MIF->Nrf2 Activates/ Stabilizes ARE Antioxidant Response Element (ARE) Genes Cytoprotective Genes (HO-1, GST Ya, etc.) ARE->Genes Promotes Transcription Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Inhibits (Degradation) Nucleus Nucleus Proteins Antioxidant Proteins Genes->Proteins Translation Effect Cell Survival & Protection from Oxidative Stress Proteins->Effect Nrf2_nuc->ARE

Caption: The proposed signaling pathway of this compound and its derivatives.

Hypothetical Screening Data

The following table presents hypothetical data for a small library of this compound derivatives, illustrating how results can be structured for comparative analysis. R¹, R², and R³ represent potential modification sites on the benzothiazinone or pyridine rings.

Compound IDYield (%)Purity (%)ARE Activation EC₅₀ (nM)Cytoprotection at 1µM (%)
This compound HHH->9815065
BTZO-101 4-FHH72>998578
BTZO-102 4-ClHH68>999275
BTZO-103 H6-MeH75>9821060
BTZO-104 HH5'-COOH55>9712072

This structured approach, combining targeted synthesis with a robust screening cascade, provides a clear path for the development of novel this compound derivatives with improved therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BTZO-1 Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential instability issues with BTZO-1 in cell culture media. The following information is designed to address common problems and provide actionable solutions to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 1,3-benzothiazin-4-one derivative that has been identified as a cardioprotective agent.[1] Its primary mechanism of action involves binding to the macrophage migration inhibitory factor (MIF), a protein that plays a role in oxidative stress and immune responses.[1][2] This interaction leads to the activation of the antioxidant response element (ARE)-mediated gene expression, which helps to protect cells from oxidative damage.[1][2] this compound has been shown to suppress apoptosis in cardiomyocytes induced by oxidative stress.[1]

Q2: I've observed a precipitate in my cell culture media after adding this compound. What could be the cause?

A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors. The most likely cause is that the concentration of this compound has exceeded its solubility limit in the aqueous environment of the media.[3] Other contributing factors can include the pH of the media, the presence of serum proteins, and the temperature at which the compound is added and incubated.[2][3] It is also possible that the solvent used to dissolve the this compound stock (commonly DMSO) is at too high a final concentration in the media, causing the compound to fall out of solution.[4]

Q3: My cells are showing unexpected toxicity or off-target effects. Could this be related to this compound instability?

A3: Yes, instability of this compound can lead to misleading results, including apparent toxicity or off-target effects. If the compound precipitates, the actual concentration your cells are exposed to is unknown, which can lead to inaccurate dose-response curves.[5] Furthermore, the precipitate itself could have unintended biological effects.[5] Degradation of this compound into other chemical entities could also result in off-target activities that are not representative of the parent compound's function.

Q4: How can I determine the optimal, stable concentration of this compound for my experiments?

A4: To determine the maximum soluble concentration of this compound in your specific cell culture system, it is crucial to perform a solubility assessment.[4] A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section of this guide. This will help you identify the highest concentration of this compound that remains in solution under your experimental conditions, ensuring that you are working with a homogenous and accurate concentration of the inhibitor.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in cell culture.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound to the media. The concentration of this compound exceeds its solubility in the media.[3]- Decrease the final concentration of this compound. - Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration.[3] - Perform serial dilutions of the stock solution in the culture medium.[3][5]
Precipitate forms over time in the incubator. - Temperature shift: Changes in temperature can affect solubility.[2][3] - pH shift: The CO2 environment can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[2][3] - Interaction with media components: this compound may interact with salts or proteins in the media over time.[2][3]- Pre-warm the cell culture media to 37°C before adding this compound.[3] - Ensure the media is properly buffered for the incubator's CO2 concentration.[3] - Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue.[4]
Inconsistent experimental results or loss of this compound activity. - Compound degradation: this compound may be unstable at 37°C over the time course of your experiment. - Photodegradation: Exposure to light can degrade photosensitive compounds.[6]- Prepare fresh this compound working solutions for each experiment. - Aliquot the stock solution to minimize freeze-thaw cycles.[3] - Protect this compound solutions from light during preparation and incubation.[7]
Cloudiness or turbidity in the media. This can indicate fine particulate precipitation or microbial contamination.[2][3]- Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[3] - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review sterile techniques.[3]

Experimental Protocols

Protocol 1: 96-Well Plate-Based Solubility Assay

This protocol allows for the rapid assessment of the kinetic solubility of this compound in your specific cell culture medium.[4]

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (with or without serum, as per your experimental conditions)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 20 mM stock solution.[8] Gentle warming may be necessary to fully dissolve the compound.[8]

  • Prepare Serial Dilutions: In the 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in your cell culture medium. The final DMSO concentration should be kept constant and ideally below 0.5%.[4]

  • Include Controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with the same final DMSO concentration only.

    • Blank: Medium only.

  • Incubate the Plate: Cover the plate and incubate at 37°C for a specified time (e.g., 1-2 hours), mimicking your experimental conditions.

  • Measure for Precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.

    • Instrumental Analysis: Measure the absorbance of each well at 620 nm using a plate reader. An increase in absorbance or scattering indicates precipitation.[4]

  • Determine the Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance compared to the negative control is considered the kinetic solubility under these conditions.[4]

Visualizations

Signaling Pathway of this compound

BTZO1_Pathway BTZO1 This compound MIF Macrophage Migration Inhibitory Factor (MIF) BTZO1->MIF Binds to ARE Antioxidant Response Element (ARE) MIF->ARE Activates GeneExpression ARE-mediated Gene Expression ARE->GeneExpression CellProtection Cardioprotection & Cell Survival GeneExpression->CellProtection OxidativeStress Oxidative Stress OxidativeStress->CellProtection Inhibits Troubleshooting_Workflow Start Precipitate Observed in Media CheckConcentration Is this compound concentration too high? Start->CheckConcentration LowerConcentration Lower this compound concentration CheckConcentration->LowerConcentration Yes CheckSolvent Is final DMSO concentration >0.5%? CheckConcentration->CheckSolvent No LowerConcentration->CheckSolvent AdjustSolvent Adjust stock to lower final DMSO volume CheckSolvent->AdjustSolvent Yes CheckTemp Was media pre-warmed to 37°C? CheckSolvent->CheckTemp No AdjustSolvent->CheckTemp PrewarmMedia Pre-warm media before adding this compound CheckTemp->PrewarmMedia No SolubilityAssay Perform Solubility Assay (Protocol 1) CheckTemp->SolubilityAssay Yes PrewarmMedia->SolubilityAssay End Optimized this compound Concentration Achieved SolubilityAssay->End Stability_Factors Stability This compound Stability Concentration Concentration Concentration->Stability Solvent Solvent (DMSO) Solvent->Stability Media Media Components (Serum, Salts) Media->Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Light Light Exposure Light->Stability degrades

References

Technical Support Center: Optimizing BTZO-1 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BTZO-1 while mitigating potential cytotoxic effects. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in my experiments?

A1: For initial experiments, it is advisable to start with a broad range of concentrations to establish a dose-response curve for your specific cell line and experimental conditions. A logarithmic dilution series, for example, from 1 nM to 100 µM, is a common starting point. This wide range will help in identifying the concentrations at which this compound exhibits its desired biological activity, as well as the threshold for any potential cytotoxicity.

Q2: How do I determine if this compound is cytotoxic to my cells?

A2: Cytotoxicity should be assessed using standard cell viability assays. Commonly used methods include MTT, MTS, or XTT assays, which measure metabolic activity, and trypan blue exclusion or LDH release assays, which assess membrane integrity. It is crucial to include both a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity in your experimental setup.

Q3: I am observing unexpected cell death or morphological changes even at low concentrations of this compound. What could be the cause?

A3: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. Your specific cell line may be particularly sensitive to this compound.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%. It is important to run a vehicle-only control to rule out solvent-induced toxicity.

  • Compound Stability: this compound may be unstable under your specific experimental conditions, potentially degrading into toxic byproducts.

  • Confluence of Cells: Overly confluent or sparse cell cultures can be more susceptible to stress. Ensure you have an optimal cell seeding density.

Q4: this compound does not appear to be effective in my assay. What should I do?

A4: If you are not observing the expected biological activity, consider the following:

  • Concentration Range: The effective concentration might be outside the range you have tested. Try a broader or a different range of concentrations.

  • Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound will lead to a lower effective concentration.

  • Incubation Time: The time required for this compound to induce a response may vary. Consider performing a time-course experiment.

  • Target Expression: Verify that the target of this compound, Macrophage Migration Inhibitory Factor (MIF), is expressed in your cell line.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) for MIF 68.6 nMHuman MIF[1][2][3]
Minimum Effective Concentration (MEC1.5) for cell viability 16 nMPrimary Neonatal Rat Cardiomyocytes
Effective Concentration for ARE-luciferase reporter expression 3 µMH9c2 cells[1]
Concentration for suppression of apoptosis 0-330 nMPrimary Neonatal Rat Cardiomyocytes
Concentration for tautomerase activity inhibition 30 µMH9c2 cells[4]

Signaling Pathway

This compound is known to exert its effects by binding to Macrophage Migration Inhibitory Factor (MIF), which in turn activates the Antioxidant Response Element (ARE)-mediated gene expression. This pathway plays a crucial role in cellular defense against oxidative stress.

BTZO1_Signaling_Pathway BTZO1 This compound MIF MIF BTZO1->MIF Binds to ARE ARE (Antioxidant Response Element) MIF->ARE Activates Cytoprotective_Genes Cytoprotective Genes (e.g., GST Ya, HO-1) ARE->Cytoprotective_Genes Promotes Transcription Cell_Survival Cell Survival & Protection from Oxidative Stress Cytoprotective_Genes->Cell_Survival Leads to

This compound signaling pathway.

Experimental Workflow for Optimizing this compound Concentration

To determine the optimal, non-cytotoxic concentration of this compound for your specific cell line, a systematic approach is recommended. The following workflow diagram outlines the key steps.

Optimization_Workflow Start Start: Determine Optimal Seeding Density Dose_Response Perform Dose-Response Experiment (e.g., 1 nM to 100 µM this compound) Start->Dose_Response Viability_Assay Assess Cell Viability (e.g., MTT, XTT, LDH assay) Dose_Response->Viability_Assay Analyze_Data Analyze Data: Determine Cytotoxic and Efficacious Concentration Ranges Viability_Assay->Analyze_Data Select_Concentration Select Optimal Non-Cytotoxic Concentration for Further Experiments Analyze_Data->Select_Concentration End End Select_Concentration->End

Workflow for optimizing this compound concentration.

Detailed Experimental Protocols

Here are detailed protocols for commonly used cell viability assays to help determine the cytotoxic potential of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is proportional to the number of metabolically active, viable cells.[5]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[5]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

LDH (Lactate Dehydrogenase) Release Assay

This assay measures the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete culture medium

  • LDH assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired experimental duration.

  • Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Measurement: Incubate as recommended and then measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.

By following these guidelines and protocols, researchers can effectively determine the optimal concentration of this compound for their experiments, ensuring meaningful results while avoiding confounding cytotoxic effects.

References

How to address BTZO-1 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of BTZO-1 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

This compound is a 1,3-benzothiazin-4-one derivative that activates the Antioxidant Response Element (ARE), a key component of the cellular defense against oxidative stress.[1] Its primary mechanism of action is not through the common NRF2-activator pathway of inhibiting KEAP1, but rather through direct binding to the Macrophage Migration Inhibitory Factor (MIF).[1][2] this compound binds to human MIF with a dissociation constant (Kd) of 68.6 nM.[1][3][4] This interaction is essential for its activity, as reducing MIF levels with siRNA suppresses this compound-induced ARE-mediated gene expression.[1]

Q2: What are the known off-target effects of this compound?

While this compound is selective for MIF, broad-spectrum screening has identified potential off-target activities, particularly at higher concentrations. A KINOMEScan against 468 kinases showed that at a concentration of 1 µM, this compound can inhibit CDK8 and EIF2AK4.[5] Additionally, a GPCR screen identified a weak interaction with the GABAA/BZP receptor.[5] It is crucial to be aware of these potential off-targets when designing experiments and interpreting data.

Q3: How does this compound differ from other NRF2 activators like sulforaphane?

The distinction lies in their upstream mechanism. Most common NRF2 activators, such as sulforaphane, are electrophilic compounds that directly modify cysteine residues on KEAP1, the primary negative regulator of NRF2.[6][7] This modification prevents NRF2 from being degraded, allowing it to accumulate and activate ARE-driven genes. This compound, however, does not act on KEAP1 but initiates its signaling through MIF.[2] This fundamental difference in the upstream pathway means that the resulting cellular phenotypes may not be identical, even though both pathways converge on ARE activation.

Q4: How should I design my experiments to proactively control for off-target effects?

A robust experimental design is critical for distinguishing on-target from off-target effects. The following workflow is recommended:

G cluster_0 Experimental Design A Start: Observe Phenotype with this compound B Dose-Response Curve (Determine lowest effective concentration) A->B C Confirm On-Target (MIF) Dependency B->C D Assess Off-Target Contribution B->D E Conclusion: Phenotype is On-Target (MIF-Dependent) C->E Phenotype is lost with MIF Knockdown F Conclusion: Phenotype is likely Off-Target C->F Phenotype persists with MIF Knockdown D->F Phenotype matches known off-target effects (e.g., CDK8i) G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTZO1 This compound MIF MIF BTZO1->MIF Binds Unknown_Intermediates Unknown Signaling Intermediates MIF->Unknown_Intermediates Activates NRF2 NRF2 Unknown_Intermediates->NRF2 Leads to NRF2 Stabilization/Activation Nucleus Nucleus NRF2->Nucleus Translocation ARE ARE NRF2->ARE Binds Genes Cytoprotective Genes (e.g., HMOX1, NQO1) ARE->Genes Induces Transcription G A Phenotype Observed with this compound B Is the effect seen at the lowest effective dose for ARE activation? A->B C Knock down MIF using siRNA B->C Yes F High probability of OFF-TARGET effect B->F No D Does the phenotype persist? C->D E High confidence ON-TARGET effect D->E No D->F Yes G Consider off-target kinase inhibition (CDK8/EIF2AK4) F->G

References

Technical Support Center: BTZO-1 In Vitro Activity and Serum Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum components on BTZO-1 activity in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 1,3-benzothiazin-4-one derivative identified as a cardioprotective agent.[1] Its primary mechanism of action is the activation of the Antioxidant Response Element (ARE)-mediated gene expression.[1][2] this compound achieves this by binding to the Macrophage Migration Inhibitory Factor (MIF) with a dissociation constant (Kd) of 68.6 nM.[1][2] This interaction with MIF is crucial for the subsequent activation of the ARE pathway, which upregulates the expression of cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST), thereby protecting cells from oxidative stress-induced apoptosis.[1][2]

Q2: How do serum components affect the in vitro activity of this compound?

A2: Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs bind to serum proteins, primarily albumin. This binding is a reversible process that can significantly impact a drug's in vitro activity by reducing its free (unbound) concentration.[3] Only the unbound fraction of a drug is available to interact with its target. Therefore, the presence of serum in cell culture media is expected to decrease the effective concentration of this compound available to bind to its target, MIF. This can lead to a rightward shift in the dose-response curve and an increase in the apparent EC50 or IC50 values.

Q3: Is there quantitative data on the impact of serum on this compound's EC50?

A3: Currently, there is no publicly available data that directly quantifies the shift in this compound's EC50 or IC50 values in the presence of varying serum concentrations. To determine the precise impact of serum on this compound activity in your specific experimental setup, it is recommended to perform a serum shift assay. This involves generating dose-response curves for this compound in the presence of different concentrations of serum (e.g., 0%, 2%, 5%, 10% FBS) and comparing the resulting EC50 values.

Q4: What is charcoal-stripped serum and when should I use it in my this compound experiments?

A4: Charcoal-stripped serum is fetal bovine serum (FBS) that has been treated with activated charcoal to remove various small, lipophilic molecules, including steroid hormones, growth factors, and other signaling molecules.[4][5][6] It is recommended to use charcoal-stripped serum in ARE reporter assays or other cell-based assays with this compound to minimize the background activation of the ARE pathway by endogenous compounds present in regular FBS. This will help to ensure that the observed activity is primarily due to this compound.

Troubleshooting Guides

Issue 1: High background signal in ARE-luciferase reporter assay.
  • Potential Cause: Components in standard fetal bovine serum (FBS) can activate the ARE pathway.

  • Solution: Switch to charcoal-stripped FBS to reduce the concentration of endogenous activators.[4][5][6] Additionally, ensure the reporter construct has a minimal promoter to reduce basal activity.

Issue 2: Inconsistent results or high variability between replicates.
  • Potential Cause 1: Pipetting errors or inconsistent cell seeding density.

  • Solution 1: Prepare a master mix of reagents to be added to all wells to minimize pipetting variability.[7] Ensure a uniform cell density across all wells of the microplate.

  • Potential Cause 2: Batch-to-batch variation in serum.

  • Solution 2: If possible, use the same lot of serum for the entire set of experiments. If a new lot must be used, it is advisable to re-validate key assay parameters.

  • Potential Cause 3: Degradation of this compound stock solution.

  • Solution 3: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.

Issue 3: Lower than expected potency of this compound (high EC50 value).
  • Potential Cause: High serum protein binding of this compound.

  • Solution: The presence of serum proteins, particularly albumin, can bind to this compound and reduce its free concentration. To assess the extent of this effect, perform a serum shift assay by testing this compound activity at various serum concentrations. To determine the fraction of unbound this compound, a plasma protein binding assay can be conducted.

Quantitative Data

Serum Concentration (% v/v)This compound EC50 (µM)Fold Shift in EC50 (vs. 0% Serum)
0e.g., 1.01.0
2.5e.g., 2.52.5
5.0e.g., 5.25.2
10.0e.g., 11.511.5

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: ARE-Luciferase Reporter Gene Assay to Determine this compound Activity

This protocol is designed to measure the activation of the ARE signaling pathway by this compound in a cell-based reporter assay.

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE-luc)

  • Cell culture medium (e.g., DMEM)

  • Charcoal-stripped Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the ARE-luciferase reporter cells in a white, opaque 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium containing 10% charcoal-stripped FBS.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium containing a low percentage of charcoal-stripped FBS (e.g., 0.5-1%). The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%). Include a vehicle-only control.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation with Compound: Incubate the plate for an additional 16-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes.

  • Signal Detection: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Equilibrium Dialysis for Determining this compound Serum Protein Binding

This protocol provides a method to determine the percentage of this compound that binds to serum proteins.

Materials:

  • Equilibrium dialysis device (e.g., RED device)

  • Dialysis membrane (with an appropriate molecular weight cutoff, e.g., 8-12 kDa)

  • Human or other species' serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Procedure:

  • Membrane Preparation: Prepare the dialysis membranes according to the manufacturer's instructions. This may involve hydration in PBS.

  • Sample Preparation: Prepare a solution of this compound in serum at a known concentration (e.g., 1 µM).

  • Dialysis Setup: Add the this compound-containing serum to one chamber of the equilibrium dialysis unit and an equal volume of PBS to the other chamber.

  • Equilibration: Incubate the dialysis unit at 37°C with gentle shaking for a predetermined period (e.g., 4-24 hours) to allow the unbound this compound to reach equilibrium across the membrane.

  • Sample Collection: After incubation, collect samples from both the serum (donor) and the PBS (receiver) chambers.

  • Sample Analysis: Determine the concentration of this compound in both chambers using a validated analytical method such as LC-MS/MS.

  • Calculation of Percent Bound:

    • Fraction unbound (fu) = [Concentration in PBS chamber] / [Concentration in serum chamber]

    • Percent bound = (1 - fu) * 100

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular BTZO1 This compound SerumProteins Serum Proteins (e.g., Albumin) BTZO1->SerumProteins Binding BTZO1_Free This compound (Free) BTZO1_Bound This compound (Bound) MIF MIF BTZO1_Free->MIF Binds to ARE ARE MIF->ARE Activates CytoprotectiveGenes Cytoprotective Genes (e.g., HO-1, GST) ARE->CytoprotectiveGenes Upregulates Expression

Caption: this compound Signaling Pathway and Serum Protein Interference.

Experimental_Workflow cluster_assay ARE Reporter Assay cluster_binding Protein Binding Assay start Seed ARE-Luciferase Cells treat Treat with this compound +/- Serum start->treat incubate Incubate (16-24h) treat->incubate read Measure Luminescence incubate->read analyze Calculate EC50 read->analyze calculate Calculate % Bound analyze->calculate Informs Interpretation setup Setup Equilibrium Dialysis incubate_binding Incubate (4-24h) setup->incubate_binding quantify Quantify this compound (LC-MS/MS) incubate_binding->quantify quantify->calculate

Caption: Workflow for Assessing this compound Activity and Serum Binding.

References

Determining the optimal treatment duration for BTZO-1 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BTZO-1 in cell lines. Our aim is to facilitate the determination of the optimal treatment duration for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a 1,3-benzothiazin-4-one derivative that acts as a cardioprotective agent.[1] It functions by binding to the Macrophage Migration Inhibitory Factor (MIF), a protein known to protect cells from oxidative stress.[1] This interaction activates the Antioxidant Response Element (ARE)-mediated gene expression, which in turn suppresses apoptosis induced by oxidative stress.[1]

Q2: Which signaling pathway is modulated by this compound?

A2: this compound modulates the MIF signaling pathway, which subsequently activates the Nrf2/ARE signaling cascade. This leads to the expression of cytoprotective genes.

Q3: What is a typical concentration range for this compound treatment in cell culture?

A3: Based on available literature, concentrations of this compound used in cell culture experiments can vary. For instance, in H9c2 cells, a concentration of 1 µM has been used for luciferase reporter assays, while 30 µM has been used for tautomerase activity assays.[2] A broader range of 1 µM to 50 µM can be considered as a starting point for dose-response experiments.

Q4: How do I determine the optimal treatment duration for this compound in my cell line?

A4: The optimal treatment duration for this compound is cell-line dependent and should be determined empirically. A time-course experiment is the most effective method. We recommend treating your cells with a predetermined optimal concentration of this compound and assessing your endpoint of interest (e.g., cell viability, gene expression, apoptosis) at multiple time points, such as 6, 12, 24, 48, and 72 hours.

Q5: What are some common methods to assess the effects of this compound treatment over time?

A5: Several assays can be employed to monitor the time-dependent effects of this compound. These include:

  • Cell Viability Assays: MTT, MTS, or resazurin-based assays can quantify changes in cell viability at different time points.

  • Apoptosis Assays: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can distinguish between live, early apoptotic, and late apoptotic/necrotic cells. Western blotting for cleaved caspases (e.g., caspase-3) and PARP can also confirm apoptosis.

  • Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the time-dependent expression of Nrf2/ARE target genes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound treatment. 1. Sub-optimal this compound concentration. 2. Insufficient treatment duration. 3. Cell line is resistant to this compound. 4. Improper handling or storage of this compound.1. Perform a dose-response experiment with a wider concentration range (e.g., 1-100 µM). 2. Conduct a time-course experiment with longer incubation times (e.g., up to 72 hours). 3. Verify the expression of MIF in your cell line. Consider using a positive control cell line known to respond to this compound, such as H9c2 cardiomyocytes. 4. Ensure this compound is stored at -20°C and dissolved in a suitable solvent like DMSO. Prepare fresh working solutions for each experiment.
High background apoptosis in control cells. 1. Cell culture stress (e.g., high cell density, nutrient depletion). 2. Solvent (e.g., DMSO) toxicity.1. Maintain optimal cell culture conditions and ensure cells are passaged regularly. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Run a vehicle-only control to assess solvent toxicity.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent this compound concentration or treatment duration. 3. Passage number of the cell line.1. Ensure consistent cell seeding density across all experiments. 2. Carefully prepare and apply this compound at the same concentration and for the same duration in replicate experiments. 3. Use cells within a consistent and low passage number range, as cellular characteristics can change with extensive passaging.

Data Presentation

Table 1: Reported Concentrations of this compound in H9c2 Cell Line

Assay TypeThis compound ConcentrationCell LineReference
ARE-luciferase reporter assay1 µMH9c2[2]
Tautomerase activity assay30 µMH9c2[2]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using MTT Assay

This protocol outlines a method to determine the half-maximal effective concentration (EC50) or optimal working concentration of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle-only control (DMSO).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50.

Protocol 2: Time-Course Analysis of this compound Induced Apoptosis by Flow Cytometry

This protocol details the quantification of apoptosis over time using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cell line of interest

  • This compound (at the determined optimal concentration)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treat cells with the optimal concentration of this compound. Include a vehicle control.

  • Harvest cells at various time points (e.g., 6, 12, 24, 48, 72 hours). Collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

BTZO1_Signaling_Pathway BTZO1 This compound MIF_ext MIF BTZO1->MIF_ext CD74 CD74 MIF_ext->CD74 Activates MIF_int MIF CD74->MIF_int Internalization Keap1 Keap1 MIF_int->Keap1 Inhibits Binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE ARE Nrf2->ARE Translocates to Nucleus and Binds Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, GST) ARE->Cytoprotective_Genes Initiates Transcription

This compound Signaling Pathway

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Seeding 1. Seed Cells BTZO1_Preparation 2. Prepare this compound Dilutions Cell_Seeding->BTZO1_Preparation Dose_Response 3a. Dose-Response (0.1-100 µM) BTZO1_Preparation->Dose_Response Viability_Assay 4a. Cell Viability Assay (MTT/MTS) Dose_Response->Viability_Assay Time_Course 3b. Time-Course (Optimal Concentration) Apoptosis_Assay 4b. Apoptosis Assay (Flow Cytometry/Western Blot) Time_Course->Apoptosis_Assay Gene_Expression 4c. Gene Expression (qPCR) Time_Course->Gene_Expression Optimal_Concentration 5a. Determine Optimal Concentration Viability_Assay->Optimal_Concentration Optimal_Duration 5b. Determine Optimal Treatment Duration Apoptosis_Assay->Optimal_Duration Gene_Expression->Optimal_Duration Optimal_Concentration->Time_Course

Workflow for Determining Optimal this compound Treatment Duration

References

How to measure and minimize BTZO-1 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BTZO-1. It includes troubleshooting guides and frequently asked questions to help measure and minimize experimental variability.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.

Issue 1: High Variability Between Replicate Wells in Cell-Based Assays

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

  • Poor Z'-factor in screening assays.

Possible Causes Solutions
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.[1]
Pipetting Errors Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. Pipette slowly and consistently.[2]
Edge Effects To mitigate increased evaporation and temperature gradients on the perimeter of the plate, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
Cell Health and Passage Number Use cells with a consistent and low passage number, as high-passage cells can exhibit altered growth rates and responses to stimuli. Ensure high cell viability before seeding using a method like trypan blue exclusion.[3][4]
Issue 2: Low or No Signal in ARE-Luciferase Reporter Assays

Symptoms:

  • Luciferase signal is at or near background levels.

  • No significant fold induction with this compound treatment.

Possible Causes Solutions
Low Transfection Efficiency Optimize the transfection protocol for your specific cell line, including the DNA-to-reagent ratio. Use high-quality plasmid DNA.[2]
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The effective concentration can vary between cell types.
Reagent Issues Ensure luciferase assay reagents are properly stored and within their expiration date. Prepare fresh reagents as needed.[2]
Insufficient Incubation Time Optimize the incubation time with this compound. A time-course experiment can determine the peak of ARE activation.
Low MIF Expression This compound's activity is dependent on Macrophage Migration Inhibitory Factor (MIF).[5] If the cell line used has low endogenous MIF expression, consider using a cell line with higher expression or co-transfecting with an MIF expression vector.
Issue 3: High Background Signal in Luciferase Assays

Symptoms:

  • High signal in negative control or untreated wells.

  • Reduced dynamic range of the assay.

Possible Causes Solutions
Choice of Assay Plate Use white, opaque-walled plates for luminescence assays to prevent crosstalk between wells.[6]
Reagent Contamination Use fresh, sterile reagents. Ensure that pipette tips are not a source of cross-contamination.[7]
Cell Lysis Issues Incomplete cell lysis can lead to variable background. Ensure the lysis buffer is compatible with your cells and that the lysis protocol is followed correctly.
Autoluminescence of Compounds While less common in luminescence assays than fluorescence assays, some compounds can interfere with the luciferase reaction. Test this compound in a cell-free luciferase assay to rule out direct effects on the enzyme.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound, with the chemical name 2-(2-pyridinyl)-4H-1,3-benzothiazin-4-one, is a cell-permeable compound that activates the Antioxidant Response Element (ARE).[5] Its mechanism of action involves binding to the Macrophage Migration Inhibitory Factor (MIF) with a binding affinity (Kd) of 68.6 nM.[5] This interaction is crucial for the this compound-induced, ARE-mediated expression of cytoprotective genes like heme oxygenase-1 (HO-1) and glutathione S-transferase Ya subunit (GST Ya).[5]

2. How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[8] To prepare a stock solution, dissolve the solid compound in fresh, high-quality DMSO. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 240.28), you would add 41.6 µL of DMSO. It is recommended to gently warm the solution to ensure it is fully dissolved. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months.[9]

3. What are the expected results in an ARE-luciferase reporter assay with this compound?

The fold induction of an ARE-luciferase reporter will vary depending on the cell line, this compound concentration, and incubation time. In H9c2 cells, this compound has been shown to increase the expression of an ARE-luciferase reporter construct in a concentration-dependent manner. While specific fold-induction values for this compound are not always reported, similar ARE activators can produce a fold induction ranging from 2-fold to over 50-fold depending on the compound and assay conditions.[10][11]

4. What are the potential off-target effects of this compound and how can I control for them?

As this compound's activity is mediated through its binding to MIF, potential off-target effects could be related to the broader functions of MIF. MIF is a pleiotropic cytokine involved in various signaling pathways, including those mediated by CD74, CXCR2, and CXCR4.[12][13] To control for off-target effects, consider the following:

  • MIF Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate MIF expression in your cells. The effects of this compound should be significantly diminished in these cells.[5]

  • Negative Control Compound: Use a structurally similar but inactive analog of this compound, if available.

  • Orthogonal Assays: Confirm the downstream effects of ARE activation through other methods, such as qPCR for ARE-regulated genes (e.g., HO-1, NQO1) or Western blotting for their protein products.

5. What are appropriate positive and negative controls for my this compound experiments?

  • Positive Controls: For ARE activation, a well-characterized inducer like tert-butylhydroquinone (t-BHQ) or sulforaphane can be used.[11]

  • Negative Controls: A vehicle control (DMSO) is essential. For MIF-dependent effects, a negative control could be an inactive analog of this compound or the use of MIF-deficient cells.[14][15]

Quantitative Data Summary

Parameter Value Assay/System Reference
Binding Affinity (Kd) 68.6 nMThis compound binding to MIF[5]
Effective Concentration (Cardioprotection) Minimum effective concentration for 50% increase in cell viability (MEC1.5) is 16 nMSerum deprivation-induced death in neonatal rat cardiomyocytes
ARE-regulated Gene Expression 5.3-fold increase in GST Ya mRNA, 3.6-fold increase in HO-1 mRNA1 µM this compound for 24h in neonatal rat cardiomyocytes[9]
Solubility Soluble in DMSON/A[8]
Stability Solid: ≥ 4 years at -20°C. Stock solution in DMSO: up to 6 months at -20°C.N/A[9]

Experimental Protocols

Protocol 1: ARE-Luciferase Reporter Assay

This protocol outlines the steps to measure the activation of the Antioxidant Response Element (ARE) using a luciferase reporter assay in a 96-well format.

Materials:

  • Mammalian cell line (e.g., H9c2, HepG2)

  • ARE-luciferase reporter vector and a control vector with a constitutively active promoter (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and serum

  • This compound

  • Dual-luciferase assay system

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter vector and the control Renilla vector according to the manufacturer's protocol for your transfection reagent.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells with this compound for a predetermined time (e.g., 16-24 hours).

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle control wells.

Protocol 2: Cardiomyocyte Viability Assay

This protocol describes how to assess the protective effects of this compound on cardiomyocyte viability after inducing cellular stress.

Materials:

  • Cardiomyocytes (e.g., H9c2 or primary neonatal rat cardiomyocytes)

  • Cell culture medium and serum

  • This compound

  • Stress-inducing agent (e.g., doxorubicin, H2O2, or serum deprivation)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cardiomyocytes in a 96-well plate and allow them to attach and grow for 24 hours.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-treatment period (e.g., 12-24 hours).

  • Induction of Cell Stress: After pre-treatment, introduce the stress-inducing agent. For serum deprivation, replace the medium with serum-free medium.

  • Incubation: Incubate the cells for the duration required to induce significant cell death in the control group (e.g., 18-24 hours).

  • Cell Viability Measurement: Measure cell viability using your chosen reagent according to the manufacturer's protocol.

  • Data Analysis: Normalize the viability data to the untreated, unstressed control wells. Compare the viability of cells treated with this compound and the stressor to those treated with the stressor alone.

Visualizations

BTZO1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTZO1 This compound MIF_ext MIF BTZO1->MIF_ext Binds (Kd=68.6nM) CD74 CD74 MIF_ext->CD74 Activates MIF_int MIF CD74->MIF_int Signal Transduction Keap1 Keap1 MIF_int->Keap1 This compound/MIF complex modulates Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Release Nrf2_cyto->Keap1 Bound & Inactivated Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds & Activates Gene Cytoprotective Genes (HO-1, GST Ya) ARE->Gene Transcription

Caption: this compound Signaling Pathway

Experimental_Workflow A 1. Prepare this compound Stock Solution (in DMSO) C 3. Cell Treatment (Dose-response & Time-course) A->C B 2. Seed Cells in 96-well Plate B->C D 4. Induce Cellular Stress (for viability assays) C->D E 5. Perform Assay (e.g., Luciferase, Viability) C->E D->E F 6. Data Acquisition (Luminometer/Plate Reader) E->F G 7. Data Analysis (Normalization & Statistical Tests) F->G

Caption: General Experimental Workflow for this compound

Troubleshooting_Flow Start Inconsistent Results? Check_Replicates High variance between replicates? Start->Check_Replicates Check_Signal Low or high signal? Check_Replicates->Check_Signal No Sol_Replicates Review cell seeding and pipetting techniques. Check for edge effects. Check_Replicates->Sol_Replicates Yes Sol_LowSignal Optimize this compound concentration. Check transfection efficiency. Verify reagent stability. Check_Signal->Sol_LowSignal Low Sol_HighSignal Check for contamination. Use opaque plates. Rule out compound interference. Check_Signal->Sol_HighSignal High End Consistent Results Check_Signal->End Optimal Sol_Replicates->End Sol_LowSignal->End Sol_HighSignal->End

Caption: Troubleshooting Logic Diagram

References

Interpreting unexpected results in BTZO-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BTZO-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a 1,3-benzothiazin-4-one derivative identified as a cardioprotective agent.[1] Its primary mechanism of action involves binding to the Macrophage Migration Inhibitory Factor (MIF), which in turn activates the Antioxidant Response Element (ARE)-mediated gene expression.[1] This leads to the expression of cytoprotective genes, such as glutathione S-transferase Ya subunit (GST Ya) and heme oxygenase-1 (HO-1), and the suppression of oxidative stress-induced apoptosis in cardiomyocytes.[1][2]

Q2: What is the specific molecular target of this compound?

A2: The specific molecular target of this compound is the Macrophage Migration Inhibitory Factor (MIF).[1] this compound binds to MIF with a dissociation constant (Kd) of 68.6 nM.[1][2] This binding is crucial for its activity in activating ARE-mediated gene expression.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO, and it is recommended to prepare stock solutions up to 20 mM with gentle warming. For storage, it is advisable to store the solid compound at room temperature. Once reconstituted in DMSO, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months. While a study on bortezomib (BTZ), a different compound, suggests that refrigeration at 5°C and protection from light can maintain chemical stability for 5 days after reconstitution, specific stability studies for this compound in solution are not extensively documented.[3]

Q4: In which cell lines can I expect to see this compound activity?

A4: this compound activity has been demonstrated in H9c2 cells (rat heart myoblasts) and neonatal rat cardiomyocytes.[2] The activity of this compound is dependent on the presence of its target, MIF.[1] Therefore, cell lines with sufficient endogenous expression of MIF are expected to be responsive to this compound.

Troubleshooting Guide

Problem 1: this compound shows no or low activity in my cell-based assay.

  • Possible Cause 1: Low or absent MIF expression in the cell line.

    • Troubleshooting Step: Verify the expression level of MIF in your chosen cell line by Western blot or qPCR. If MIF expression is low, consider overexpressing MIF or choosing a different cell line known to express MIF at higher levels. The activity of this compound is MIF-dependent.[1]

  • Possible Cause 2: Incorrect this compound concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Effective concentrations in published studies range from 330 nM to 3 µM.[2]

  • Possible Cause 3: Solubility issues with this compound.

    • Troubleshooting Step: Ensure that this compound is fully dissolved in DMSO before diluting it in your culture medium. Gentle warming can aid dissolution. Precipitates in the final culture medium can lead to inconsistent and lower-than-expected effective concentrations.

  • Possible Cause 4: Degradation of this compound.

    • Troubleshooting Step: Use freshly prepared dilutions of this compound for your experiments. Avoid repeated freeze-thaw cycles of the stock solution. While specific data on this compound is limited, related compounds can be sensitive to light and temperature.[3]

Problem 2: High background or inconsistent results in the ARE-luciferase reporter assay.

  • Possible Cause 1: Issues with the luciferase reporter construct or transfection.

    • Troubleshooting Step: Ensure the integrity of your ARE-luciferase reporter plasmid. Optimize your transfection protocol to achieve high efficiency and low cytotoxicity. Use a control plasmid (e.g., a minimal promoter-luciferase construct) to assess for non-specific effects.

  • Possible Cause 2: Variability in cell lysis and luciferase measurement.

    • Troubleshooting Step: Follow a standardized protocol for cell lysis and luciferase activity measurement.[4][5] Ensure complete cell lysis and consistent timing between the addition of luciferin and the measurement of luminescence.

  • Possible Cause 3: Off-target effects.

    • Troubleshooting Step: While specific off-target effects of this compound are not well-documented, promiscuous binding of small molecules can occur.[6][7] Consider including appropriate negative controls, such as a structurally similar but inactive analog of this compound if available.

Problem 3: Unexpected cytotoxicity observed with this compound treatment.

  • Possible Cause 1: this compound concentration is too high.

    • Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cell line. Use concentrations below the toxic threshold for your functional assays.

  • Possible Cause 2: Solvent (DMSO) toxicity.

    • Troubleshooting Step: Ensure that the final concentration of DMSO in your culture medium is consistent across all experimental conditions and is below the toxic level for your cells (typically <0.5%).

  • Possible Cause 3: Induction of apoptosis through off-target mechanisms.

    • Troubleshooting Step: While this compound is known to suppress oxidative stress-induced apoptosis, high concentrations or cell-type-specific effects could potentially trigger apoptosis.[1] Analyze markers of apoptosis (e.g., caspase activation, TUNEL staining) to investigate this possibility.

Quantitative Data Summary

ParameterValueCell Type/SystemReference
Binding Affinity (Kd) for MIF 68.6 nMCell-free assay[1][2]
Effective Concentration for ARE-luciferase activation Concentration-dependentH9c2 cells[2]
Effective Concentration for GST Ya expression 3 µMH9c2 cells[2]
Effective Concentration for inhibiting apoptosis Concentration-dependentNeonatal rat cardiomyocytes[2]
Solubility in DMSO up to 20 mMN/A

Experimental Protocols

ARE-Luciferase Reporter Assay

This protocol is adapted from general luciferase assay procedures and knowledge of this compound's mechanism.

  • Cell Seeding and Transfection:

    • Seed cells (e.g., H9c2) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Cell Lysis:

    • After the desired incubation period (e.g., 24 hours), wash the cells once with PBS.

    • Add 75 µL of passive lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.[4]

  • Luciferase Activity Measurement:

    • Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

    • Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Express the results as fold induction over the vehicle control.

Western Blot for MIF and Downstream Targets

This protocol provides a general framework for analyzing protein expression.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as required.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[8]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

    • Incubate the membrane with a primary antibody against your target protein (e.g., MIF, HO-1, GST Ya) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cardiomyocyte Apoptosis Assay (TUNEL Staining)

This protocol is based on general procedures for assessing apoptosis.

  • Cell Culture and Treatment:

    • Culture neonatal rat cardiomyocytes or H9c2 cells on coverslips.

    • Induce oxidative stress (e.g., with H₂O₂ or serum deprivation) in the presence or absence of various concentrations of this compound.[11]

  • Cell Fixation and Permeabilization:

    • After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 25 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

  • TUNEL Staining:

    • Perform the TUNEL assay using a commercially available kit according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.[12]

  • Microscopy and Analysis:

    • Counterstain the cell nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of green fluorescent nuclei relative to the total number of DAPI-stained nuclei.

Visualizations

BTZO1_Signaling_Pathway BTZO1 This compound MIF MIF BTZO1->MIF Binds to ARE ARE (Antioxidant Response Element) MIF->ARE Activates Cytoprotective_Genes Cytoprotective Genes (e.g., GST Ya, HO-1) ARE->Cytoprotective_Genes Promotes Transcription Cell_Survival Cell Survival & Cardioprotection Cytoprotective_Genes->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Apoptosis Induces

Caption: this compound signaling pathway leading to cardioprotection.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (e.g., H9c2) Transfection 2. Transfect with ARE-Luciferase Reporter Cell_Seeding->Transfection BTZO1_Treatment 3. Treat with this compound or Vehicle Transfection->BTZO1_Treatment Cell_Lysis 4. Lyse Cells BTZO1_Treatment->Cell_Lysis Luciferase_Assay 5. Perform Dual- Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Normalization 6. Normalize Data Luciferase_Assay->Data_Normalization Results 7. Determine Fold Induction Data_Normalization->Results

Caption: Workflow for an ARE-Luciferase Reporter Assay with this compound.

References

BTZO-1 Technical Support Center: Best Practices for Handling and Preparation of Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and preparing BTZO-1 stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that acts as an activator of the Antioxidant Response Element (ARE), a critical pathway in the cellular defense against oxidative stress.[1][2] It functions by binding to the Macrophage Migration Inhibitory Factor (MIF) with a high affinity (Kd = 68.6 nM).[1][2][3][4][5] This interaction is essential for its ability to upregulate the expression of cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST), ultimately protecting cells from oxidative damage.[1][2][6]

Q2: What are the key chemical properties of this compound?

This compound, with the chemical name 2-(2-pyridinyl)-4H-1,3-benzothiazin-4-one, is an off-white solid.[1][7] Its key properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₃H₈N₂OS
Molecular Weight~240.28 g/mol [3][4]
Purity≥98% (typically by HPLC)[1][3]
CAS Number99420-15-2[1][3][4][8]

Q3: In which solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol, but it is considered insoluble in water.[4][9] For optimal results, it is highly recommended to use fresh, anhydrous DMSO, as the presence of moisture can significantly decrease the solubility of the compound.[4]

Q4: What are the recommended storage conditions for this compound powder and stock solutions?

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureStability
Solid Powder-20°C≥ 4 years[1]
Stock Solution (in DMSO)-20°CUp to 6 months[7][10]
-80°CUp to 1 year[4]

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[4][10]

Troubleshooting Guide

Issue 1: this compound powder is not dissolving completely in DMSO.

  • Possible Cause 1: Suboptimal Solvent Quality. The presence of water in DMSO can reduce the solubility of this compound.[4]

    • Solution: Always use fresh, anhydrous, research-grade DMSO.

  • Possible Cause 2: Insufficient Agitation. The powder may require more energy to fully dissolve.

    • Solution: Gently warm the solution at 37°C and use a sonicator or vortex mixer to aid dissolution.[10][11]

  • Possible Cause 3: Concentration Exceeds Solubility Limit. While soluble in DMSO, there is a concentration limit.

    • Solution: Refer to the solubility data table below. Do not attempt to prepare a stock solution at a concentration higher than recommended.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Improperly Stored Stock Solution. Repeated freeze-thaw cycles can lead to the degradation of this compound.

    • Solution: Ensure stock solutions are aliquoted and stored at the recommended temperatures (-20°C or -80°C). Avoid using a stock solution that has been frozen and thawed multiple times.[4][10]

  • Possible Cause 2: Solvent Effects. High concentrations of DMSO can have cytotoxic effects on cells, which may interfere with experimental outcomes.[12][13]

    • Solution: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to minimize solvent-induced artifacts.[12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

This compound Solubility

SolventMaximum Concentration
DMSO10 mg/mL (~41.6 mM)[4]
20 mM (with gentle warming)[3]
50 mg/mL[14]
Ethanol4 mg/mL (~16.6 mM)[4][9]
WaterInsoluble[4][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (ensure batch-specific molecular weight is noted from the certificate of analysis)

    • Anhydrous, research-grade DMSO

    • Sterile microcentrifuge tubes or cryovials

    • Calibrated pipettes and sterile tips

    • Vortex mixer and/or sonicator

  • Procedure:

    • Calculation: To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM solution, using a molecular weight of 240.28 g/mol :

      • Mass (mg) = 10 * 0.001 * 240.28 = 2.40 mg

    • Weighing: Carefully weigh out 2.40 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

    • Mixing: Vortex the solution thoroughly. If needed, gently warm the tube to 37°C and sonicate for a few minutes until the solid is completely dissolved.

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).

Visualizations

BTZO1_Signaling_Pathway BTZO1 This compound MIF MIF BTZO1->MIF Binds ARE Antioxidant Response Element (ARE) MIF->ARE Activates Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, GST) ARE->Cytoprotective_Genes Upregulates Expression Cell_Protection Cellular Protection against Oxidative Stress Cytoprotective_Genes->Cell_Protection

Caption: Signaling pathway of this compound.

BTZO1_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

References

Validation & Comparative

Validating the BTZO-1 and Macrophage Migration Inhibitory Factor (MIF) Interaction in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the interaction between the cardioprotective agent BTZO-1 and its target protein, Macrophage Migration Inhibitory Factor (MIF), within a cellular environment. We present supporting data, detailed experimental protocols, and a comparative analysis with alternative MIF modulators.

Introduction to this compound and MIF

This compound is a 1,3-benzothiazin-4-one derivative identified as a potent activator of the Antioxidant Response Element (ARE), a critical signaling pathway in cellular defense against oxidative stress.[1][2] The therapeutic effects of this compound are mediated through its direct interaction with Macrophage Migration Inhibitory Factor (MIF).[1][3] MIF is a pleiotropic cytokine involved in a wide range of physiological and pathological processes, including inflammation, immune responses, and cell growth.[4][5] The binding of this compound to MIF is reported to have a dissociation constant (Kd) of 68.6 nM and requires the intact N-terminal proline (Pro1) of MIF.[1] This interaction is crucial for the this compound-induced, MIF-dependent activation of ARE-mediated gene expression.[1][3]

MIF Signaling Pathway and the Role of this compound

MIF exerts its extracellular functions by binding to the cell surface receptor CD74, which can then form a complex with co-receptors such as CD44, CXCR2, and CXCR4.[6] This initiates downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, leading to cellular proliferation, inflammation, and anti-apoptotic effects.[4][5] this compound's interaction with intracellular MIF introduces a distinct mechanism of action. Under conditions of oxidative stress, the this compound/MIF complex promotes the transcription of ARE-regulated genes, which encode for cytoprotective proteins.[3][4]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MIF_ext MIF CD74 CD74 MIF_ext->CD74 Binds CXCR CXCR2/4 CD74->CXCR Complex Formation MAPK_PI3K MAPK / PI3K/AKT Pathways CXCR->MAPK_PI3K Activates BTZO1 This compound MIF_int MIF BTZO1->MIF_int Binds (Kd = 68.6 nM) BTZO1_MIF This compound/MIF Complex ARE ARE Activation BTZO1_MIF->ARE Promotes Oxidative_Stress Oxidative Stress Oxidative_Stress->BTZO1_MIF Required for Activity Cell_Response Inflammation, Proliferation MAPK_PI3K->Cell_Response Cytoprotection Cytoprotective Gene Expression ARE->Cytoprotection MIF_intBTZO1 MIF_intBTZO1 MIF_intBTZO1->BTZO1_MIF

Caption: MIF signaling and the proposed mechanism of this compound action.

Experimental Validation of the this compound and MIF Interaction

Validating the direct interaction between a small molecule like this compound and its target protein MIF in a cellular context requires a multi-faceted approach. Below are key experimental protocols that can be employed.

Drug-Affinity Chromatography

This method was instrumental in identifying MIF as the specific binding partner of this compound.[3] It involves immobilizing this compound on a solid support to capture its binding partners from a cell lysate.

Experimental Protocol:

  • Immobilization of this compound:

    • Synthesize a this compound derivative with a linker arm suitable for covalent attachment to a chromatography resin (e.g., NHS-activated sepharose).

    • Incubate the this compound derivative with the resin according to the manufacturer's protocol to achieve immobilization.

    • Wash the resin extensively to remove any non-covalently bound compound.

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., cardiomyocytes) and harvest them.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the cell lysate with the this compound-immobilized resin to allow for binding.

    • As a negative control, incubate the lysate with a resin that has been treated with the linker alone or an inactive this compound analog.

    • Wash the resin with several column volumes of lysis buffer to remove non-specific binding proteins.

  • Elution and Identification:

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing buffer.

    • Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.

    • Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

cluster_workflow Drug-Affinity Chromatography Workflow Lysate Cell Lysate (containing MIF) Incubation Incubation Lysate->Incubation BTZO1_Bead This compound Immobilized Bead BTZO1_Bead->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution Analysis SDS-PAGE & Mass Spec (Identification of MIF) Elution->Analysis

Caption: Workflow for identifying this compound binding partners.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantitatively measure the binding kinetics and affinity between a ligand and an analyte.[3] This method was used to determine the dissociation constant (Kd) of the this compound-MIF interaction.

Experimental Protocol:

  • Immobilization of MIF:

    • Immobilize purified recombinant MIF onto a sensor chip (e.g., CM5 chip) via amine coupling.

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject the MIF protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions over the MIF-immobilized surface and a reference flow cell (without MIF) to subtract non-specific binding.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of bound this compound.

  • Data Analysis:

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

    • Regenerate the sensor surface between different this compound concentrations if necessary.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.

Experimental Protocol:

  • Cell Treatment:

    • Treat intact cells with either vehicle control or varying concentrations of this compound.

  • Thermal Denaturation:

    • Heat the cell suspensions at a range of temperatures.

  • Lysis and Separation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection of Soluble MIF:

    • Analyze the amount of soluble MIF in the supernatant at each temperature by Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble MIF as a function of temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of MIF.

Comparison of this compound with Alternative MIF Modulators

Several other small molecules have been developed to modulate the activity of MIF. A comparison of their reported binding affinities and mechanisms of action is presented below.

CompoundTypeTarget Site on MIFBinding Affinity (Kd/IC50/Ki)Key Cellular Effects
This compound ActivatorN-terminal Pro1 regionKd: 68.6 nMActivates ARE-mediated gene expression under oxidative stress.
ISO-1 InhibitorTautomerase active siteIC50: ~7 µM; Ki: 24 µMInhibits MIF tautomerase activity and downstream pro-inflammatory signaling.
p425 InhibitorAllosteric site near the monomer interfaceIC50 (CD74 binding): 0.81 µMAttenuates MIF binding to CD74 and glucocorticoid overriding.[7]
Ebselen InhibitorCysteine-80-Covalently modifies Cys-80, leading to disruption of the MIF trimer.[7]
MIF20 AgonistAllosteric site-Increases the affinity of MIF for its receptor CD74.[8]

Functional Validation in Cells

Beyond direct binding assays, the functional consequences of the this compound-MIF interaction can be validated using cellular assays.

siRNA-Mediated Knockdown of MIF

This experiment is crucial to demonstrate that the cellular effects of this compound are dependent on the presence of MIF.[1][3]

Experimental Protocol:

  • Transfection:

    • Transfect cells (e.g., H9c2 cardiomyocytes) with either a non-targeting control siRNA or an siRNA specifically targeting MIF.

  • This compound Treatment:

    • After allowing for sufficient knockdown of MIF protein levels (typically 48-72 hours), treat the cells with this compound.

  • Functional Readout:

    • Measure the desired downstream effect, such as the expression of ARE-regulated genes (e.g., heme oxygenase-1, glutathione S-transferase) using qPCR or a luciferase reporter assay.

  • Analysis:

    • A significant reduction in this compound-induced ARE activation in MIF-knockdown cells compared to control cells would confirm that MIF is required for this compound's activity.

cluster_workflow siRNA Knockdown Workflow Cells Cells Transfection Transfection Cells->Transfection Control_siRNA Control siRNA Control_siRNA->Transfection MIF_siRNA MIF siRNA MIF_siRNA->Transfection BTZO1_Treatment This compound Treatment Transfection->BTZO1_Treatment ARE_Activation_Control ARE Activation (High) BTZO1_Treatment->ARE_Activation_Control Control Cells ARE_Activation_KD ARE Activation (Low) BTZO1_Treatment->ARE_Activation_KD MIF Knockdown Cells

Caption: Logic of siRNA experiment to validate MIF-dependency.

Conclusion

The validation of the this compound-MIF interaction requires a combination of biophysical, biochemical, and cellular approaches. Techniques such as drug-affinity chromatography and surface plasmon resonance provide direct evidence of binding and quantitative affinity data. Cellular methods like CETSA and siRNA-mediated knockdown are essential for confirming target engagement and the functional dependence of this compound's activity on MIF within a physiological context. This comprehensive validation strategy provides a robust framework for characterizing the mechanism of action of novel small molecule modulators of MIF.

References

A Comparative Guide to BTZO-1 and Other MIF Inhibitors in the Activation of the Antioxidant Response Element (ARE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BTZO-1 and other Macrophage Migration Inhibitory Factor (MIF) inhibitors in their ability to activate the Antioxidant Response Element (ARE), a critical signaling pathway in cellular defense against oxidative stress. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes the key signaling pathways.

Introduction to MIF and ARE

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a crucial role in the regulation of inflammatory responses and immune cell function. The Antioxidant Response Element (ARE) is a key regulatory element in the promoter region of genes encoding for a variety of antioxidant and cytoprotective proteins. The activation of the ARE pathway is a primary mechanism for cellular protection against oxidative stress and is primarily regulated by the transcription factor Nrf2.

This compound: A Novel MIF Inhibitor and ARE Activator

This compound is a 1,3-benzothiazin-4-one derivative that has been identified as a potent activator of ARE-mediated gene expression.[1] Uniquely, the mechanism of ARE activation by this compound is dependent on its interaction with MIF. Experimental evidence has demonstrated that this compound binds directly to MIF, and this binding is essential for the subsequent activation of the ARE pathway.[1] Reduction of cellular MIF levels has been shown to suppress the ARE-activating effects of this compound.[1]

Comparison of this compound with Other MIF Inhibitors on ARE Activation

Direct comparative studies quantitatively assessing the ARE-activating potential of this compound against other MIF inhibitors are limited in the current scientific literature. However, we can infer a comparative overview based on their known mechanisms of action.

InhibitorMechanism of MIF InhibitionKnown Effect on ARE/Nrf2 PathwayQuantitative ARE Activation Data
This compound Binds to MIF, requiring the N-terminal Pro1 for interaction.[1]Directly activates ARE-mediated gene expression through its interaction with MIF.[1]Specific fold-change data from a single comparative study is not available. However, studies confirm its ability to induce ARE-dependent gene expression.
ISO-1 Binds to the tautomerase active site of MIF, inhibiting its pro-inflammatory activity.[2][3]Primarily studied for its anti-inflammatory effects. Direct evidence of ARE activation is not well-documented. Some studies suggest a potential link between MIF inhibition and the Nrf2 pathway, but quantitative data on ARE activation by ISO-1 is lacking.Not available in the reviewed literature.
Ibudilast Inhibits MIF and phosphodiesterases (PDEs).[4]Known to attenuate CNS microglial activation and secretion of pro-inflammatory cytokines.[4][5][6] Its effect on the ARE pathway is not directly established in the reviewed literature, with its anti-inflammatory actions being the primary focus.Not available in the reviewed literature.

Note: The lack of direct comparative quantitative data necessitates that the efficacy of these inhibitors on ARE activation be inferred from their distinct mechanisms of action and the available, albeit separate, experimental findings.

Signaling Pathways

The interaction of this compound with MIF initiates a signaling cascade that leads to the activation of the ARE pathway. While the precise downstream effectors are still under investigation, the central role of the Nrf2 transcription factor is well-established in ARE-mediated gene expression.

BTZO1_MIF_ARE_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTZO1 This compound BTZO1_MIF_complex This compound-MIF Complex BTZO1->BTZO1_MIF_complex Binds MIF_out MIF MIF_in MIF MIF_in->BTZO1_MIF_complex Keap1_Nrf2_complex Keap1-Nrf2 Complex BTZO1_MIF_complex->Keap1_Nrf2_complex Inhibits interaction? Keap1 Keap1 Keap1->Keap1_Nrf2_complex Nrf2 Nrf2 Nrf2->Keap1_Nrf2_complex Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2_complex->Nrf2 Release ARE ARE Nrf2_nuc->ARE Binds with Maf Maf Maf Maf->ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Transcription

Caption: Proposed signaling pathway of this compound-induced ARE activation.

Experimental Protocols

To quantitatively assess the activation of the ARE pathway by MIF inhibitors, two primary experimental methodologies are recommended: the ARE-luciferase reporter assay and quantitative real-time PCR (qPCR) for ARE-responsive genes.

ARE-Luciferase Reporter Assay

This assay provides a quantitative measure of ARE transcriptional activity.

a. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate growth medium.

  • Co-transfect the cells with an ARE-luciferase reporter plasmid (containing multiple copies of the ARE consensus sequence upstream of a luciferase gene) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

b. Compound Treatment:

  • After 24 hours of transfection, treat the cells with varying concentrations of this compound or other MIF inhibitors. Include a vehicle control (e.g., DMSO).

c. Luciferase Activity Measurement:

  • After a defined incubation period (e.g., 24 hours), lyse the cells using a suitable lysis buffer.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

d. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Express the results as fold induction over the vehicle control.

Luciferase_Assay_Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture transfection Transfect with ARE-luciferase & Control Plasmids cell_culture->transfection treatment Treat with MIF Inhibitors (e.g., this compound) & Vehicle Control transfection->treatment lysis Cell Lysis treatment->lysis measurement Measure Luciferase Activity (Luminometer) lysis->measurement analysis Data Analysis (Fold Induction) measurement->analysis end End analysis->end qPCR_Workflow start Start cell_culture Cell Culture & Treatment with MIF Inhibitors start->cell_culture rna_extraction Total RNA Extraction cell_culture->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr qPCR with Target & Housekeeping Gene Primers cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end End data_analysis->end

References

A Comparative Analysis of BTZO-1 and Sulforaphane in Nrf2 Activation for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of two prominent Nrf2 activators.

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells from oxidative stress-induced damage. Activation of the Nrf2 pathway is a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation. This guide provides a comprehensive comparison of two Nrf2 activators, BTZO-1 and sulforaphane, focusing on their distinct mechanisms of action, relative efficacy based on available data, and the experimental protocols used to evaluate their activity.

Executive Summary

Sulforaphane, a natural isothiocyanate found in cruciferous vegetables, is a well-established and potent indirect activator of the Nrf2 pathway. It functions by modifying cysteine residues on the Nrf2 inhibitor, Kelch-like ECH-associated protein 1 (Keap1), leading to the disruption of Nrf2 ubiquitination and subsequent degradation. This stabilization allows Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of a battery of antioxidant and cytoprotective genes.

This compound, a synthetic 1,3-benzothiazin-4-one derivative, activates the Nrf2 pathway through a novel and distinct mechanism. It binds to the Macrophage Migration Inhibitory Factor (MIF), and this this compound/MIF complex subsequently promotes the expression of genes regulated by the Antioxidant Response Element (ARE). While the precise downstream signaling from the this compound/MIF complex to Nrf2 is still under investigation, it represents a different upstream regulatory checkpoint for Nrf2 activation compared to the direct Keap1 modification by sulforaphane.

This guide will delve into the mechanistic nuances of these two compounds, present available quantitative data to infer their relative efficacy, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways.

Mechanisms of Nrf2 Activation: A Tale of Two Pathways

The differential mechanisms of this compound and sulforaphane in activating the Nrf2 pathway are a key consideration for their therapeutic application.

Sulforaphane: The Keap1 Modifier

Sulforaphane is a classic electrophilic Nrf2 activator. Its isothiocyanate group reacts with specific cysteine residues on Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase complex that targets Nrf2 for proteasomal degradation. This covalent modification of Keap1 leads to a conformational change that disrupts the Keap1-Nrf2 interaction, thereby inhibiting Nrf2 ubiquitination and degradation.[1][2] The stabilized Nrf2 is then free to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the ARE in the promoter region of its target genes, initiating their transcription.[3]

dot

Caption: Sulforaphane's mechanism of Nrf2 activation via Keap1 modification.

This compound: The MIF-Dependent Activator

This compound takes a different route to Nrf2 activation. It has been identified as a specific binding partner of Macrophage Migration Inhibitory Factor (MIF).[4] The formation of the this compound/MIF complex is the critical initiating step. This complex then activates ARE-mediated gene expression.[4] Evidence suggests that MIF can directly bind to Nrf2 or a binding partner, which in turn activates the Nrf2-mediated antioxidant response.[5] The precise signaling cascade that links the this compound/MIF complex to the canonical Nrf2-Keap1 axis is an area of active research. It is plausible that the this compound/MIF complex either interferes with the Keap1-Nrf2 interaction or promotes Nrf2 stability through an alternative mechanism.

dot

BTZO1_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTZO1 This compound MIF MIF BTZO1->MIF Binds BTZO1_MIF_Complex This compound/MIF Complex MIF->BTZO1_MIF_Complex Nrf2_Keap1 Nrf2-Keap1 Complex BTZO1_MIF_Complex->Nrf2_Keap1 Modulates Interaction (Mechanism under investigation) Nrf2_Active Active Nrf2 Nrf2_Keap1->Nrf2_Active Nrf2 Release Nucleus Nucleus Nrf2_Active->Nucleus Translocation ARE ARE Nucleus->ARE Binds Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Activates Transcription

Caption: this compound's MIF-dependent mechanism of Nrf2 activation.

Quantitative Efficacy Comparison

Table 1: Quantitative Data on Nrf2 Activation by this compound and Sulforaphane

CompoundAssay TypeCell Line/SystemConcentration/DoseObserved EffectCitation
This compound ARE-luciferase reporter assayCardiomyocytes1 µMSignificant activation of ARE-mediated gene expression[4]
Western BlotRat heart tissue-Upregulation of GST Ya subunit[4]
Sulforaphane ARE-luciferase reporter assayHepG2 cells2.5-10 µMDose-dependent increase in luciferase activity[6]
qPCRHuman granulosa cells5 µMIncreased mRNA expression of Nrf2 and target genes (SOD, CAT)[7]
Western BlotHuman granulosa cells5 µMIncreased protein expression of Nrf2 and SOD[7]
Nrf2 DNA-binding activityBV2 microglia5 µMSignificant increase in Nrf2 activity[8]

Note: It is crucial to interpret this data with caution as experimental conditions, cell types, and assay sensitivities can vary significantly between studies, affecting the apparent potency of the compounds.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the efficacy of Nrf2 activators.

ARE-Luciferase Reporter Assay

This assay is a common method to quantify the transcriptional activity of Nrf2.

  • Objective: To measure the ability of a compound to activate the Antioxidant Response Element (ARE).

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple ARE sequences. Activation of Nrf2 leads to its binding to the ARE and subsequent expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol:

    • Cell Culture and Transfection: Plate cells (e.g., HepG2, HEK293T) in a 96-well plate. Transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.

    • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, sulforaphane, or vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).

    • Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction relative to the vehicle control against the compound concentration to determine the EC50 value.

dot

ARE_Luciferase_Assay Start Plate and Transfect Cells (ARE-Luciferase Plasmid) Treat Treat with this compound or Sulforaphane Start->Treat Incubate Incubate (6-24h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data (Fold Induction, EC50) Measure->Analyze

Caption: Workflow for the ARE-Luciferase Reporter Assay.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

qPCR is used to measure the change in mRNA levels of Nrf2 target genes upon treatment with an activator.

  • Objective: To quantify the induction of Nrf2 target gene expression.

  • Principle: Total RNA is extracted from treated cells, reverse-transcribed into cDNA, and then used as a template for qPCR with primers specific for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Protocol:

    • Cell Treatment and RNA Extraction: Treat cells with this compound, sulforaphane, or vehicle control for a specified time. Harvest the cells and extract total RNA using a suitable kit.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR: Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle control.

dot

qPCR_Workflow Start Cell Treatment RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Step qPCR with Specific Primers cDNA_Synthesis->qPCR_Step Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Step->Data_Analysis

Caption: Workflow for qPCR analysis of Nrf2 target genes.

Western Blotting for Nrf2 Protein Levels

Western blotting is used to detect the accumulation of Nrf2 protein in the nucleus, a hallmark of its activation.

  • Objective: To measure the levels of total and nuclear Nrf2 protein.

  • Principle: Proteins from cell lysates (total, cytoplasmic, or nuclear fractions) are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against Nrf2 and a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for total/cytoplasmic fraction).

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with this compound, sulforaphane, or vehicle control. For nuclear Nrf2, perform subcellular fractionation to isolate nuclear extracts. Lyse the cells or fractions in appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate with a primary antibody against Nrf2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize to the loading control.

Western_Blot_Workflow Start Cell Treatment & Lysis Quantify Protein Quantification Start->Quantify Electrophoresis SDS-PAGE Quantify->Electrophoresis Transfer Protein Transfer Electrophoresis->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detect Detection Immunoblot->Detect Analyze Analysis Detect->Analyze

References

A Comparative Guide to BTZO-1 Target Engagement Assays in Living Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern biophysical techniques applicable for measuring the target engagement of BTZO-1 with its cognate protein, Macrophage Migration Inhibitory Factor (MIF), directly within a live-cell environment. Direct measurement of target engagement in living cells is a critical step in drug discovery, providing essential information on compound affinity, residence time, and selectivity under physiological conditions.

This compound is a 1,3-benzothiazin-4-one derivative that has been identified as a cardioprotective agent.[1] It exerts its effects by binding to MIF, a ubiquitously expressed protein, with a reported Kd of 68.6 nM.[1] This interaction ultimately leads to the activation of the antioxidant response element (ARE), a key pathway in cellular defense against oxidative stress.[1][2] While downstream functional assays, such as ARE reporter gene activation, are valuable, they do not directly quantify the physical interaction between this compound and MIF in living cells. This guide focuses on direct target engagement assays that can provide this crucial data.

We will compare three prominent techniques: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Fluorescence Polarization (FP) as a potential in-cell method.

Comparison of Live-Cell Target Engagement Assays for this compound

Assay Principle Key Reagents Throughput Measures Pros Cons
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[3][4]- MIF-NanoLuc® fusion protein- Cell-permeable fluorescent tracer for MIF- this compound (unlabeled)HighAffinity (IC₅₀), Target Occupancy, Residence Time, Cell Permeability.[3]- Quantitative and real-time measurements in live cells.- High signal-to-noise ratio.- Adaptable for measuring residence time.[3]- Requires genetic engineering of the target protein.- Development of a specific fluorescent tracer is necessary.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[5][6]- this compound (unlabeled)- Antibody against MIF (for Western blot or AlphaLISA)Low to High (format dependent)Target Engagement (qualitative or semi-quantitative).[5][6]- Label-free method; no modification of compound or target needed.- Measures engagement with endogenous protein.[7]- Indirect measurement of binding.- Can be labor-intensive (Western blot format).- High-throughput formats require specific instrumentation.[7][8]
In-Cell Fluorescence Polarization (FP) The change in the tumbling rate of a fluorescently labeled tracer upon binding to the target protein is measured by changes in the polarization of emitted light.- Fluorescently labeled this compound analog (tracer)- Endogenous or overexpressed MIFMedium to HighAffinity (KD)- Homogeneous assay format.- Can be adapted for high-throughput screening.- Technically challenging in living cells due to background fluorescence and tracer localization.- Requires a suitable fluorescently labeled version of the compound.- Lower signal-to-noise compared to in vitro FP.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The binding of this compound to MIF initiates a signaling cascade that results in the activation of the Antioxidant Response Element (ARE). This leads to the expression of cytoprotective genes, which helps to mitigate oxidative stress-induced cellular damage.

BTZO1_Signaling_Pathway This compound Signaling Pathway BTZO1 This compound MIF Macrophage Migration Inhibitory Factor (MIF) BTZO1->MIF Binds ARE_Activation ARE Activation MIF->ARE_Activation Leads to Cytoprotective_Genes Cytoprotective Gene Expression ARE_Activation->Cytoprotective_Genes Induces Cellular_Protection Cellular Protection from Oxidative Stress Cytoprotective_Genes->Cellular_Protection

Caption: this compound binds to MIF, leading to ARE activation and cellular protection.

NanoBRET™ Target Engagement Assay Workflow

This workflow illustrates the competitive displacement principle of the NanoBRET assay for measuring this compound engagement with MIF in living cells.

NanoBRET_Workflow NanoBRET™ Target Engagement Workflow for this compound cluster_0 Cell Culture cluster_1 Assay Setup cluster_2 Measurement & Analysis Transfect Transfect cells with MIF-NanoLuc® construct Add_Tracer Add fluorescent MIF tracer Transfect->Add_Tracer Add_BTZO1 Add unlabeled this compound (test compound) Add_Tracer->Add_BTZO1 Measure_BRET Measure BRET signal Add_BTZO1->Measure_BRET Analyze_Data Analyze data to determine IC₅₀ and target occupancy Measure_BRET->Analyze_Data

Caption: Workflow for the NanoBRET™ target engagement assay.

Cellular Thermal Shift Assay (CETSA) Workflow

This diagram outlines the key steps in a CETSA experiment to determine if this compound binds to and stabilizes MIF in cells.

CETSA_Workflow CETSA Workflow for this compound Treat_Cells Treat cells with this compound or vehicle control Heat_Cells Heat cells at various temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells Heat_Cells->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Detect_Protein Detect soluble MIF in the supernatant (e.g., Western Blot) Centrifuge->Detect_Protein Analyze_Results Analyze results to assess thermal stabilization Detect_Protein->Analyze_Results

Caption: Key steps in a Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the affinity of this compound for MIF in living cells.

Methodology:

  • Cell Line and Construct Preparation:

    • HEK293 cells are transiently or stably transfected with a vector expressing human MIF fused to NanoLuc® luciferase at either the N- or C-terminus.

  • Tracer Development:

    • A cell-permeable fluorescent tracer that specifically binds to MIF needs to be developed. This is a critical component and often the most challenging step. The tracer should have appropriate spectral overlap with NanoLuc® emission.

  • Assay Procedure:

    • Transfected cells are seeded into a 384-well plate.

    • Cells are treated with a range of concentrations of unlabeled this compound.

    • The fluorescent MIF tracer is added to the cells at a concentration close to its KD.

    • The NanoLuc® substrate is added, and the plate is incubated.

    • Bioluminescence and fluorescence are measured simultaneously using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • The BRET ratio is calculated by dividing the acceptor emission by the donor emission.

    • The data are plotted as BRET ratio versus this compound concentration, and the IC₅₀ value is determined by non-linear regression.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate the direct binding of this compound to endogenous MIF in living cells by observing ligand-induced thermal stabilization.

Methodology:

  • Cell Culture and Treatment:

    • A suitable cell line endogenously expressing MIF (e.g., H9c2 cardiomyocytes) is cultured.

    • Cells are treated with a saturating concentration of this compound or a vehicle control for a defined period.

  • Thermal Challenge:

    • The treated cells are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling.

  • Cell Lysis and Fractionation:

    • Cells are lysed by freeze-thaw cycles or detergent-based lysis buffers.

    • The lysate is centrifuged at high speed to pellet the aggregated, denatured proteins.

  • Detection of Soluble MIF:

    • The supernatant, containing the soluble protein fraction, is collected.

    • The amount of soluble MIF is quantified by Western blotting using a specific anti-MIF antibody. Alternatively, a higher-throughput method like AlphaLISA can be employed.

  • Data Analysis:

    • The band intensities (for Western blot) or signal (for AlphaLISA) are plotted against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement.

In-Cell Fluorescence Polarization (FP) Assay

Objective: To measure the interaction of a fluorescent this compound analog with MIF in living cells.

Methodology:

  • Fluorescent Probe Synthesis:

    • A fluorescent analog of this compound must be synthesized by conjugating a suitable fluorophore (e.g., fluorescein or a red-shifted dye) to a position on the this compound scaffold that does not disrupt MIF binding.

  • Cell Preparation:

    • Cells expressing MIF are seeded in a microplate (e.g., 384-well black plate).

  • Assay Procedure:

    • The fluorescent this compound tracer is added to the cells.

    • For competitive binding, unlabeled this compound is added at various concentrations.

    • The plate is incubated to allow the compounds to enter the cells and reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with polarization filters.

  • Data Analysis:

    • The change in millipolarization (mP) units is plotted against the concentration of unlabeled this compound to determine the IC₅₀.

Conclusion

While this compound's interaction with MIF and its downstream effects are established, directly quantifying this engagement in a live-cell context provides a more physiologically relevant understanding of its mechanism of action. The NanoBRET™ Target Engagement assay offers a robust and quantitative platform for determining the affinity and residence time of this compound, although it requires the development of a specific fluorescent tracer. CETSA provides a label-free alternative to confirm target engagement with the endogenous protein, with its throughput being format-dependent. In-cell Fluorescence Polarization is a potential method but faces significant technical hurdles. The choice of assay will depend on the specific research question, available resources, and the desired level of quantitative detail. The experimental frameworks provided in this guide offer a starting point for researchers aiming to validate and characterize the cellular engagement of this compound and other small molecule modulators of MIF.

References

Cross-Validation of BTZO-1's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the 1,3-benzothiazin-4-one derivative, BTZO-1, a known activator of the antioxidant response element (ARE) pathway. Due to a lack of extensive cross-validation studies in publicly available literature, this document summarizes the established effects of this compound in cardiomyocytes and presents a comparative analysis with other Macrophage Migration Inhibitory Factor (MIF) inhibitors, which represent a key alternative therapeutic strategy. The guide is intended to be a resource for researchers seeking to evaluate the effects of this compound in various cell lines and to provide the necessary experimental frameworks for such investigations.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule compound identified for its ability to activate ARE-mediated gene expression.[1] This activation leads to the transcription of cytoprotective genes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST), which play a crucial role in mitigating oxidative stress. The primary mechanism of this compound involves its direct binding to the Macrophage Migration Inhibitory Factor (MIF).[1] MIF is a pleiotropic cytokine involved in a wide range of inflammatory and immune responses. By binding to MIF, this compound modulates its activity, leading to the downstream activation of the ARE pathway. The most well-documented effect of this compound is the suppression of oxidative stress-induced apoptosis in cardiomyocytes, highlighting its potential as a cardioprotective agent.[1]

Data Presentation: this compound and Alternatives

Direct comparative data for this compound across multiple cell lines is limited. The following tables summarize the available quantitative data for this compound and provide a comparative look at alternative MIF inhibitors, ISO-1 and 4-IPP, in various cell lines.

Table 1: Summary of Quantitative Data for this compound

CompoundCell LineAssay TypeMetricValueReference
This compoundRat CardiomyocytesMIF Binding AssayKd68.6 nM[1]
This compoundRat CardiomyocytesARE Luciferase Reporter AssayFold Induction~5-fold at 1 µM[1]
This compoundRat CardiomyocytesApoptosis Assay (Serum Deprivation)Survival Rate~2.4-fold increase at 330 nM[1]

Table 2: Summary of Quantitative Data for Alternative MIF Inhibitors

CompoundCell LineAssay TypeMetricValue
ISO-1 Murine Macrophages (RAW 264.7)MIF Tautomerase AssayIC50~7 µM
Human Prostate Cancer (PC-3)Cell Proliferation Assay% InhibitionSignificant at 10 µM
Murine Melanoma (B16-F10)Cell Growth Assay% InhibitionSignificant at 10 µM
4-IPP Murine Macrophages (RAW 264.7)MIF Tautomerase AssayIC50~5 µM
Human Colon Cancer (HT-29)Cell Viability AssayIC50~25 µM
Human Breast Cancer (MCF-7)Apoptosis AssayFold IncreaseConcentration-dependent

Note: The data for alternatives are compiled from various sources and are intended for comparative context. Direct comparison of absolute values should be made with caution due to differing experimental conditions.

Signaling Pathway and Experimental Workflow

To facilitate further research, the following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its cross-validation.

BTZO1_Signaling_Pathway BTZO1 This compound MIF MIF BTZO1->MIF Binds to ARE ARE (Antioxidant Response Element) MIF->ARE Activates Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, GST) ARE->Cytoprotective_Genes Promotes Transcription Oxidative_Stress Oxidative Stress Cytoprotective_Genes->Oxidative_Stress Inhibits Apoptosis Apoptosis Cytoprotective_Genes->Apoptosis Inhibits Oxidative_Stress->Apoptosis Induces

Figure 1: this compound Signaling Pathway.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Functional Assays Cell_Line_Selection Select Diverse Cell Lines (e.g., Cancer, Immune, Neuronal) Compound_Treatment Treat with this compound and Alternatives Cell_Line_Selection->Compound_Treatment Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Viability_Assay ARE_Assay ARE Luciferase Reporter Assay Viability_Assay->ARE_Assay Gene_Expression Gene Expression Analysis (qPCR for HO-1, Nrf2) ARE_Assay->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot) Gene_Expression->Protein_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Protein_Analysis->Apoptosis_Assay Proliferation_Assay Lymphocyte Proliferation Assay Apoptosis_Assay->Proliferation_Assay

Figure 2: General Experimental Workflow.

Logical_Relationship MIF_Inhibitors MIF Inhibitors BTZO1 This compound MIF_Inhibitors->BTZO1 ISO1 ISO-1 MIF_Inhibitors->ISO1 FourIPP 4-IPP MIF_Inhibitors->FourIPP ARE_Activation ARE Activation BTZO1->ARE_Activation Leads to

Figure 3: Logical Relationship of this compound and Alternatives.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound and its alternatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of compounds on cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, ISO-1, or 4-IPP for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[2][3][4][5][6]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3] Cell viability is expressed as a percentage of the vehicle-treated control.

ARE Luciferase Reporter Assay

This assay quantifies the activation of the Antioxidant Response Element.

  • Transfection: Co-transfect cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.[7][8][9][10][11]

  • Compound Treatment: Treat the transfected cells with the compounds of interest for a specified duration (e.g., 12-24 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7][9][11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.[10] Results are typically expressed as fold induction over the vehicle control.

Western Blot Analysis for HO-1 and Nrf2

This technique is used to detect changes in the protein levels of key components of the ARE pathway.

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against HO-1, Nrf2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12][13][14][15][16]

  • Detection: Incubate the membrane with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

MIF Tautomerase Activity Assay

This assay measures the enzymatic activity of MIF and its inhibition by compounds like this compound.

  • Reagent Preparation: Prepare a reaction buffer and the substrate, L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP).[17][18][19]

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant MIF protein with various concentrations of the inhibitor (this compound, ISO-1, or 4-IPP) for 15-30 minutes at room temperature.[17][18]

  • Reaction Initiation: Initiate the tautomerase reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 475 nm (for L-dopachrome) or the formation of an enol-borate complex (for 4-HPP) over time using a spectrophotometer.[17][18]

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each inhibitor.

Conclusion

This compound is a promising compound with a well-defined mechanism of action involving the MIF-ARE pathway, demonstrating significant cytoprotective effects in cardiomyocytes. However, its efficacy and potential applications in other cellular contexts, such as oncology and immunology, remain largely unexplored. This guide provides a foundational framework for researchers to conduct systematic cross-validation studies of this compound. By employing the detailed experimental protocols and considering the comparative data on alternative MIF inhibitors, the scientific community can further elucidate the therapeutic potential of this compound across a broader spectrum of diseases. The lack of direct comparative data underscores the need for future research in this area to fully understand the cell-type-specific effects and relative potency of this compound.

References

A Comparative Analysis of the ADME-Tox Profiles of BTZO-1 and its Derivative, BTZO-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of BTZO-1 and its active derivative, BTZO-2. Due to the limited availability of direct comparative data for a compound designated as BTZO-15, this guide focuses on BTZO-2, which has been developed as a successor to this compound with an improved ADME profile.

This compound is a notable 1,3-benzothiazin-4-one derivative that functions as an activator of the antioxidant response element (ARE) pathway. It exerts its effects by binding to the macrophage migration inhibitory factor (MIF), a critical regulator of inflammatory responses and cell proliferation. This interaction ultimately leads to the transcription of cytoprotective genes, offering potential therapeutic benefits in conditions such as cardiac ischemia/reperfusion injury. Building on the foundation of this compound, its derivative BTZO-2 has been engineered to offer a more favorable pharmacokinetic and safety profile, a crucial aspect in the progression of a compound through the drug development pipeline.

Physicochemical and Pharmacokinetic Properties

While comprehensive, direct comparative ADME-Tox data for this compound and BTZO-2 is not extensively published, the available information indicates a strategic evolution from the parent compound to its derivative. BTZO-2 is described as an active this compound derivative with a better ADME profile, suggesting improvements in aspects such as solubility, metabolic stability, or oral bioavailability.

PropertyThis compoundBTZO-2General 1,3-Benzothiazin-4-one Derivatives
Chemical Structure 2-(2-pyridinyl)-4H-1,3-benzothiazin-4-one3-(6-(4-oxo-4H-benzo[e][1][2]thiazin-2-yl)pyridin-2-yl)propanoic acidCore structure with various substitutions
Molecular Formula C₁₃H₈N₂OSC₁₆H₁₂N₂O₃SVaries
Molecular Weight 240.28 g/mol 312.34 g/mol Varies
Aqueous Solubility Data not available. Generally low for this class.Data not available. Likely improved over this compound.Generally low, though derivatives with improved solubility (e.g., 104 µg/mL for compound 8h) have been synthesized.[3]
LogP (calculated) Data not availableData not availableVaries based on substitution.
Metabolic Stability Data not availableData not availableDivalent sulfur in the core structure may be susceptible to metabolic oxidation to sulfoxides and sulfones.[1]
Oral Bioavailability Data not availableData not availableOften a challenge for this class due to low solubility and potential for hepatic metabolism.[4]

Toxicity Profile

The toxicity of benzothiazinone derivatives is a critical consideration for their therapeutic development. While specific comparative cytotoxicity data for this compound and BTZO-2 is not available, studies on other compounds within this class provide some insights into their potential toxicological liabilities.

AssayThis compoundBTZO-2General 1,3-Benzothiazin-4-one Derivatives
In Vitro Cytotoxicity Data not availableData not availableSome derivatives have shown no significant cytotoxicity against cell lines such as PC3, MCF-7, and HeLa at concentrations up to 20 µM.[1][5]
In Vivo Toxicity Data not availableIn a mouse model of endotoxic shock, BTZO-2 provided significant protection, increasing survival rates from 42% to 100% at a dose of 5mg/kg, suggesting a favorable in vivo safety profile in this context.[6]Varies depending on the specific derivative and dosing regimen.

Signaling Pathway of this compound

This compound activates the Antioxidant Response Element (ARE) pathway through its interaction with Macrophage Migration Inhibitory Factor (MIF). This signaling cascade is crucial for cellular protection against oxidative stress.

BTZO1_Pathway cluster_0 Cytoplasm cluster_1 Nucleus BTZO1 This compound MIF MIF BTZO1->MIF Binds to Nrf2 Nrf2 MIF->Nrf2 Activates ARE ARE (Antioxidant Response Element) Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, GSTs) ARE->Cytoprotective_Genes Promotes transcription of Nrf2->ARE Translocates and binds to Keap1 Keap1 Nrf2->Keap1 Dissociates from

Caption: this compound signaling pathway.

Experimental Workflow for In Vitro ADME Assays

The following diagram outlines a general workflow for the in vitro assessment of key ADME parameters for drug candidates like this compound and BTZO-2.

ADME_Workflow start Test Compound (this compound or BTZO-2) solubility Aqueous Solubility Assay (e.g., Kinetic or Thermodynamic) start->solubility permeability Permeability Assay (e.g., PAMPA or Caco-2) start->permeability metabolic_stability Metabolic Stability Assay (e.g., Liver Microsomes or Hepatocytes) start->metabolic_stability protein_binding Plasma Protein Binding Assay (e.g., Equilibrium Dialysis) start->protein_binding cytotoxicity Cytotoxicity Assay (e.g., MTT or LDH) start->cytotoxicity end ADME-Tox Profile solubility->end permeability->end metabolic_stability->end protein_binding->end cytotoxicity->end

Caption: In vitro ADME-Tox workflow.

Experimental Protocols

Detailed experimental protocols for the assessment of ADME-Tox properties are crucial for reproducible and comparable results. Below are generalized methodologies for key in vitro assays.

1. Aqueous Solubility Assay (Kinetic Turbidimetric Method)

  • Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

  • Methodology:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).

    • Serially dilute the stock solution in a 96-well plate using DMSO.

    • Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 2 hours) with shaking.

    • Measure the turbidity of the solutions at a specific wavelength (e.g., 620 nm) using a plate reader.

    • The highest concentration at which no precipitation is observed is determined as the kinetic solubility.

2. Metabolic Stability Assay (Liver Microsomes)

  • Objective: To assess the intrinsic clearance of a compound by liver microsomal enzymes.

  • Methodology:

    • Incubate the test compound at a fixed concentration (e.g., 1 µM) with pooled human or animal liver microsomes.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

3. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To evaluate the cytotoxic effect of a compound on a cell line.

  • Methodology:

    • Seed cells (e.g., HepG2, HEK293) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

The transition from this compound to BTZO-2 exemplifies a critical step in drug development: the optimization of ADME-Tox properties to enhance the therapeutic potential of a lead compound. While direct, quantitative comparisons remain to be fully elucidated in publicly available literature, the characterization of BTZO-2 as a derivative with a "better ADME profile" underscores the commitment to improving the drug-like qualities of this promising class of ARE activators. Further studies providing detailed pharmacokinetic and toxicological data for both compounds will be invaluable for a comprehensive understanding of their relative merits and for guiding the future development of 1,3-benzothiazin-4-one derivatives as therapeutic agents.

References

In Vivo Validation of BTZO-1's Therapeutic Potential: A Comparative Guide for Cardioprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of BTZO-1, a novel cardioprotective agent, with alternative strategies. The information is supported by experimental data and detailed methodologies to aid in the evaluation and design of future preclinical studies.

This compound is a 1,3-benzothiazin-4-one derivative that has demonstrated significant cardioprotective effects in preclinical models. Its mechanism of action involves the activation of the Antioxidant Response Element (ARE)-mediated gene expression through its interaction with the Macrophage Migration Inhibitory Factor (MIF).[1] This leads to the upregulation of cytoprotective proteins, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST), and the suppression of oxidative stress-induced apoptosis in cardiomyocytes.[1] An analog of this compound, designated as BTZO-2, has been developed with an improved ADME (Absorption, Distribution, Metabolism, and Excretion) profile and has shown efficacy in in vivo models of myocardial ischemia/reperfusion injury.

This guide will compare the in vivo performance of this compound/BTZO-2 with other therapeutic agents targeting oxidative stress and related pathways in the context of cardioprotection.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of BTZO-2 and alternative cardioprotective agents in rodent models of myocardial ischemia/reperfusion (I/R) injury. Direct head-to-head comparative studies are limited; therefore, data from individual studies are presented to facilitate an indirect comparison.

Therapeutic AgentMechanism of ActionAnimal ModelKey Efficacy EndpointDosage and AdministrationReference
BTZO-2 MIF inhibitor, ARE activatorRat (Myocardial I/R)~45% reduction in infarct size10 mg/kg, intraperitoneal
N-Acetylcysteine (NAC) Glutathione precursor, antioxidantRat (Myocardial I/R)Significant reduction in infarct size and oxidative stress markers150 mg/kg, intravenous[2][3]
Metformin AMPK activatorRat (Myocardial I/R)Reduced infarct size and improved cardiac functionVaries by study[4][5]
Resveratrol Activator of SIRT1 and AMPKRat (Myocardial I/R)Reduced infarct size, inflammation, and apoptosisVaries by study[6][7]
Dimethyl Fumarate (DMF) NRF2 activatorRat (Myocardial I/R)Significant reduction in infarct size and oxidative stressVaries by study[8]

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound's cardioprotective effect.

BTZO1_Pathway BTZO1 This compound MIF Macrophage Migration Inhibitory Factor (MIF) BTZO1->MIF binds to ARE Antioxidant Response Element (ARE) MIF->ARE activates Cytoprotective Cytoprotective Gene Expression (HO-1, GST) ARE->Cytoprotective induces Cardioprotection Cardioprotection Cytoprotective->Cardioprotection

Caption: this compound signaling pathway leading to cardioprotection.

Experimental Protocols

Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats

This protocol is a standard model for evaluating the efficacy of cardioprotective agents.

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300g) are used.

  • Animals are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • The rats are intubated and ventilated with room air.

2. Surgical Procedure:

  • A left thoracotomy is performed to expose the heart.

  • The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

  • Successful occlusion is confirmed by the observation of myocardial blanching.

3. Ischemia and Reperfusion:

  • The LAD artery is occluded for a period of 30-45 minutes (ischemia).

  • The ligature is then released to allow for reperfusion of the coronary artery for a period of 2-24 hours.

4. Drug Administration:

  • BTZO-2: Administered intraperitoneally at a dose of 10 mg/kg. The timing of administration can be before ischemia (pre-treatment) or at the onset of reperfusion.

  • Vehicle Control: A corresponding volume of the vehicle used to dissolve the drug is administered to the control group.

5. Assessment of Myocardial Injury:

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk (AAR) and the infarcted area are delineated using staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC), respectively. The infarct size is expressed as a percentage of the AAR.

  • Cardiac Function: Assessed using methods like echocardiography or by measuring hemodynamic parameters.

  • Biochemical Markers: Blood samples can be collected to measure cardiac injury markers such as creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating a cardioprotective agent.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Ventilation) start->animal_prep surgery Surgical Procedure (Thoracotomy, LAD Ligation) animal_prep->surgery randomization Randomization surgery->randomization treatment_group Treatment Group (e.g., BTZO-2) randomization->treatment_group Drug control_group Vehicle Control Group randomization->control_group Vehicle ir_procedure Ischemia/Reperfusion Procedure treatment_group->ir_procedure control_group->ir_procedure assessment Assessment of Myocardial Injury ir_procedure->assessment data_analysis Data Analysis assessment->data_analysis end End data_analysis->end

Caption: General workflow for in vivo cardioprotection studies.

Logical Comparison of Therapeutic Strategies

The diagram below illustrates the relationship between different therapeutic strategies for cardioprotection, highlighting the central role of mitigating oxidative stress.

Logical_Comparison cluster_strategies Therapeutic Strategies Cardioprotection Cardioprotection Oxidative_Stress Mitigation of Oxidative Stress Oxidative_Stress->Cardioprotection BTZO1 This compound/BTZO-2 (MIF Inhibition/ ARE Activation) BTZO1->Oxidative_Stress NRF2_Activators NRF2 Activators (e.g., DMF) NRF2_Activators->Oxidative_Stress Antioxidants Direct Antioxidants (e.g., NAC) Antioxidants->Oxidative_Stress AMPK_Activators AMPK Activators (e.g., Metformin) AMPK_Activators->Cardioprotection

Caption: Comparative logic of cardioprotective strategies.

References

A Comparative Analysis of BTZO-1 and Other Nrf2 Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of BTZO-1 and other prominent Nrf2 activators. The information is presented to facilitate an objective evaluation of their performance, supported by available experimental data.

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime target for therapeutic intervention in a host of diseases underpinned by oxidative stress. A variety of small molecules have been identified as Nrf2 activators, each with distinct mechanisms and properties. This guide focuses on a comparative analysis of this compound against other well-characterized Nrf2 activators, namely sulforaphane, dimethyl fumarate (DMF), and bardoxolone methyl.

Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is the principal regulatory mechanism for cellular response to oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to activators or stressors, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of Antioxidant Response Element (ARE)-mediated gene expression.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Binding & Sequestration Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Activators Nrf2 Activators (e.g., this compound, Sulforaphane) Activators->Keap1 Inhibition/Modification MIF MIF MIF->Keap1 Interaction BTZO1_MIF This compound Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binding Maf->Nrf2_n Maf->ARE Binding TargetGenes Target Genes (HO-1, NQO1, GCLC, etc.) ARE->TargetGenes Transcription

Nrf2 Signaling Pathway Activation

Comparative Performance Data

The following tables summarize key quantitative data for this compound and other selected Nrf2 activators. It is important to note that direct comparisons of potency can be challenging due to variations in experimental systems and cell types used across different studies.

Table 1: Potency of Nrf2 Activators

CompoundTarget/MechanismAssay SystemPotency (EC50 / MEC / Kd)Reference(s)
This compound Binds to Macrophage Migration Inhibitory Factor (MIF)ARE-Luciferase Reporter (H9c2 cells)MEC2.0 = 820 nM[1]
SPA binding assay (human MIF)Kd = 68.6 nM[2][3][4]
Sulforaphane Keap1 modificationARE-Luciferase ReporterVaries by cell type (typically µM range)[5][6][7][8]
Dimethyl Fumarate (DMF) Keap1 modificationARE-Luciferase Reporter / Target Gene ExpressionVaries by cell type (typically µM range)[9][10][11]
Bardoxolone Methyl Keap1 modificationNrf2 Nuclear Translocation / Target Gene ExpressionnM range[12][13][14][15][16][17]

*MEC2.0: Necessary concentration to double luciferase activity.

Table 2: Bioavailability and Selectivity

CompoundBioavailabilitySelectivity ProfileReference(s)
This compound Not extensively reported in publicly available literature. A derivative, BTZO-2, was developed for an improved ADME profile.No significant activity against a panel of 280 kinases at 1 µM. Some off-target hits at higher concentrations.[1][18][19]
Sulforaphane Variable; depends on the source (raw vs. cooked broccoli, supplements) and individual gut microflora. Generally higher from raw broccoli.[20][21][22][23][24]Known to have multiple cellular targets beyond Nrf2 activation.[5][6][7][8][25]
Dimethyl Fumarate (DMF) Rapidly metabolized to monomethyl fumarate (MMF), the active metabolite.Can react with other cysteine-containing proteins, leading to potential off-target effects.[10][11][26][27][28][29][30][31]
Bardoxolone Methyl Orally bioavailable, but with high interpatient variability.Interacts with a large number of proteins, suggesting potential for off-target effects.[14][15][16][32][33][34][35]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing Nrf2 activation are provided below.

Experimental Workflow for Assessing Nrf2 Activation

Experimental_Workflow start Cell Culture & Treatment with Nrf2 Activator reporter ARE-Luciferase Reporter Assay start->reporter translocation Nrf2 Nuclear Translocation Assay start->translocation gene_expression Target Gene Expression (qRT-PCR) start->gene_expression protein_expression Target Protein Expression (Western Blot) start->protein_expression readout1 Measure Luciferase Activity reporter->readout1 readout2 Western Blot for Nuclear Nrf2 translocation->readout2 readout3 Quantify mRNA levels of HO-1, NQO1, etc. gene_expression->readout3 readout4 Quantify Protein levels of HO-1, NQO1, etc. protein_expression->readout4

Workflow for Nrf2 Activation Assessment
Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay quantitatively measures the activation of the Nrf2 pathway by assessing the expression of a reporter gene (luciferase) under the control of ARE sequences.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HepG2, H9c2) in a 96-well plate at an appropriate density.

    • Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for plasmid expression.

  • Compound Treatment:

    • Treat the transfected cells with various concentrations of the Nrf2 activator (e.g., this compound) or vehicle control.

    • Incubate for a specified period (e.g., 16-24 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of ARE activity relative to the vehicle-treated control.

    • Determine the EC50 or MEC (minimum effective concentration) values from the dose-response curves.

Nrf2 Nuclear Translocation Assay (Western Blot)

This method determines the accumulation of Nrf2 in the nucleus, a key step in its activation.

  • Cell Culture and Treatment:

    • Culture cells to a suitable confluency in larger format plates (e.g., 6-well or 10 cm dishes).

    • Treat cells with the Nrf2 activator or vehicle for the desired time points.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or a standard protocol.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for Nrf2.

    • Use antibodies against nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers to verify the purity of the fractions.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Analyze the relative increase in nuclear Nrf2 levels compared to the control.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

This technique measures the mRNA expression levels of Nrf2 downstream target genes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC).

  • Cell Culture and Treatment:

    • Treat cells with the Nrf2 activator or vehicle as described previously.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform real-time PCR using the synthesized cDNA, gene-specific primers for the Nrf2 target genes, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Use a SYBR Green or probe-based detection method.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

    • Determine the fold change in gene expression in treated cells compared to control cells.

Conclusion

This compound presents a distinct mechanism of Nrf2 activation through its interaction with MIF, differentiating it from the more common Keap1-modifying agents like sulforaphane, dimethyl fumarate, and bardoxolone methyl.[2] While direct, side-by-side comparative data on potency and bioavailability remains limited in the public domain, the available information suggests that all these compounds are effective Nrf2 activators. The choice of an appropriate Nrf2 activator for a specific research or therapeutic application will depend on a variety of factors, including the desired potency, the cellular context, and the potential for off-target effects. The non-electrophilic nature of this compound's interaction with its target could potentially offer a more selective profile with fewer off-target covalent modifications compared to electrophilic activators, a hypothesis that warrants further investigation.[36] Researchers are encouraged to consider the specific experimental conditions and endpoints when comparing the efficacy of these compounds.

References

Unveiling the Downstream Targets of BTZO-1 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a compound is paramount for its therapeutic development. This guide provides a comprehensive overview of the downstream targets of BTZO-1, a 1,3-benzothiazin-4-one derivative, and compares its effects with relevant controls, supported by experimental data.

This compound is a cardioprotective agent that has been identified to activate the Antioxidant Response Element (ARE)-mediated gene expression, thereby protecting against oxidative stress-induced cell death.[1][2][3] This guide delves into the specifics of its signaling pathway, detailing its primary binding partner and the subsequent downstream molecular events.

Direct Binding Target of this compound

Experimental evidence has conclusively identified Macrophage Migration Inhibitory Factor (MIF) as the direct binding partner of this compound.[1][3][4][5] This interaction is characterized by a strong binding affinity.

CompoundBinding TargetBinding Affinity (Kd)Reference
This compoundMacrophage Migration Inhibitory Factor (MIF)68.6 nM[1][3]

The this compound/MIF Signaling Axis and Downstream Gene Regulation

The binding of this compound to MIF initiates a signaling cascade that culminates in the activation of the Antioxidant Response Element (ARE).[1][3][5] The ARE is a critical regulatory element in the promoter region of a battery of genes that encode for cytoprotective proteins. The functional consequence of this pathway activation is the enhanced expression of these protective genes.

A key experimental approach to elucidating this pathway involves the use of reporter assays, such as the ARE-luciferase reporter assay. In this system, the ARE sequence is linked to a luciferase reporter gene. Activation of the ARE pathway by this compound and MIF leads to the production of luciferase, which can be quantified as a measure of pathway activation.

Experimental Workflow: ARE-Luciferase Reporter Assay

G cluster_cell H9c2 Cardiomyocytes cluster_reagents Reagents cluster_output Output transfection Transfection with pGL3-ARE-Luc plasmid treatment Treatment with rMIF +/- this compound transfection->treatment lysis Cell Lysis treatment->lysis measurement Luciferase Activity Measurement lysis->measurement luciferase_activity ARE-mediated Luciferase Activity measurement->luciferase_activity rmif rMIF rmif->treatment btzo1 This compound btzo1->treatment

Workflow for ARE-Luciferase Reporter Assay.

Studies have demonstrated that recombinant MIF (rMIF) alone has a negligible effect on ARE-mediated luciferase activity.[4] However, in the presence of this compound, a dose-dependent increase in luciferase activity is observed, confirming the synergistic action of the this compound/MIF complex in activating the ARE pathway.[4]

Confirmed Downstream Target Genes of this compound/MIF Signaling

The activation of the ARE by the this compound/MIF complex leads to the upregulation of specific downstream target genes known for their roles in cellular protection against oxidative stress.

Target GeneFunctionMethod of ConfirmationReference
Glutathione S-transferase Ya subunit (GST Ya)Detoxification of xenobiotics and reactive oxygen speciesGene expression analysis (e.g., RT-qPCR), siRNA-mediated knockdown of MIF[1][4]
Heme oxygenase-1 (HO-1)Catalyzes the degradation of heme to produce antioxidant biliverdinGene expression analysis (e.g., RT-qPCR), Western blotting[2][4]

The necessity of MIF for this compound-induced gene expression was confirmed through experiments where the cellular levels of MIF were reduced using siRNA. In these MIF-depleted cells, the ability of this compound to induce the expression of the GST Ya gene was significantly suppressed.[1]

Visualizing the this compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to the expression of downstream target genes.

G BTZO1 This compound MIF Macrophage Migration Inhibitory Factor (MIF) BTZO1->MIF Binds Complex This compound/MIF Complex MIF->Complex ARE Antioxidant Response Element (ARE) Complex->ARE Activates Gene_Expression Increased Gene Expression ARE->Gene_Expression GST_Ya GST Ya Gene_Expression->GST_Ya HO1 HO-1 Gene_Expression->HO1 Cell_Protection Cardioprotection & Suppression of Apoptosis GST_Ya->Cell_Protection HO1->Cell_Protection

References

Evaluating the Specificity of BTZO-1 for Macrophage Migration Inhibitory Factor (MIF)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides an objective evaluation of the specificity of BTZO-1, a known modulator of the Macrophage Migration Inhibitory Factor (MIF). Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, compares this compound with alternative MIF inhibitors, and provides detailed experimental protocols to support data interpretation and future studies.

Introduction to MIF and the Role of Specific Inhibitors

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in a wide range of inflammatory and immune responses.[1][2][3] It plays a significant role in cell-mediated immunity, immunoregulation, and inflammation.[3] Given its central role in various pathological processes, including sepsis and cancer, the development of specific inhibitors for MIF is a critical area of therapeutic research.[3][4] Specificity is paramount to minimize off-target effects and ensure that the therapeutic action is directed solely at the MIF pathway.

This compound is a 1,3-benzothiazin-4-one derivative identified as a binder of MIF.[5][6] It has been shown to activate the antioxidant response element (ARE)-mediated gene expression, suggesting a mechanism tied to its interaction with MIF.[5][6] This guide examines the quantitative evidence supporting the specificity of this interaction.

MIF Signaling Pathway

MIF exerts its biological functions by binding to the cell surface receptor CD74.[2][3] This interaction can recruit the co-receptor CD44, leading to the activation of several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.[2][3]

MIF_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MIF MIF CD74 CD74 MIF->CD74 Activates BTZO1 This compound BTZO1->MIF Binds CD44 CD44 CD74->CD44 Recruits PI3K PI3K CD44->PI3K ERK ERK CD44->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Figure 1: Simplified MIF signaling pathway initiated by binding to the CD74 receptor.

Comparative Analysis of this compound Specificity

The specificity of an inhibitor is defined by its high affinity for the intended target combined with low affinity for other proteins. Experimental data for this compound demonstrates a strong binding affinity for MIF with minimal interaction with a broad range of other potential targets.

On-Target Affinity

This compound binds to human MIF with a high affinity, as determined by radiolabeled ligand binding assays.[5][6]

CompoundTargetAssay TypeAffinity (Kd)
This compound Human MIFScintillation Proximity Assay68.6 nM[5][6][7][8]
This compound Rat MIFScintillation Proximity Assay157 nM[6][9]

Table 1: On-Target Binding Affinity of this compound for MIF.

Off-Target Selectivity Profile

To assess its specificity, this compound was screened against a large panel of kinases and G-protein coupled receptors (GPCRs). The results indicate a very low potential for off-target interactions.

Assay TypeNumber of TargetsThis compound ConcentrationKey Findings
KINOMEScan 4681 µMClosest off-targets: CDK8 (36% of control) and EIF2AK4 (47% of control)[9]
Kinase Panel 2801 µMNo relevant activity observed[9]
GPCR Scan Not SpecifiedNot SpecifiedOne minor hit on GABAA/BZP (Ki = 934 nM)[9]

Table 2: Off-Target Selectivity Screening Results for this compound.

Comparison with Alternative MIF Inhibitors

InhibitorTargetMechanismPotency
This compound MIFBinds to MIF, activating ARE gene expression[5]Kd = 68.6 nM[5][6][7][8]
ISO-1 MIF Tautomerase SiteAntagonist of MIF pro-inflammatory activity[10][11]IC50 ≈ 7 µM[11][12]
4-IPP MIF Tautomerase SiteIrreversible inhibitor[1][2]IC50 reported as ~10x lower than ISO-1[3]

Table 3: Comparison of this compound with Other MIF Inhibitors.

Experimental Methodologies

The quantitative data presented in this guide were generated using established biochemical and screening assays. The following sections detail the principles behind these key experimental protocols.

Scintillation Proximity Assay (SPA) for Binding Affinity (Kd)

This assay is used to determine the binding affinity between a radiolabeled ligand (e.g., [3H]-BTZO-1) and its target protein (MIF).

  • Principle : A target protein is immobilized onto a scintillant-containing bead. When a radiolabeled ligand binds to the protein, it comes into close enough proximity to the bead to excite the scintillant, producing a light signal. Unbound ligand in solution is too far away to generate a signal.

  • Protocol Outline :

    • Immobilize recombinant human MIF protein onto SPA beads.

    • Incubate the beads with increasing concentrations of [3H]-BTZO-1.

    • For competition assays, incubate with a fixed concentration of [3H]-BTZO-1 and increasing concentrations of unlabeled this compound.

    • Measure the light signal generated using a scintillation counter.

    • Calculate the dissociation constant (Kd) by analyzing the binding saturation curve using non-linear regression.

SPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bead SPA Bead with Scintillant MIF Immobilize MIF onto Bead Bead->MIF Incubate Incubate Bead-MIF Complex with [3H]-BTZO-1 MIF->Incubate Ligand Prepare Radiolabeled [3H]-BTZO-1 Ligand->Incubate Bind Binding Event Incubate->Bind Signal Signal Generation (Proximity-based) Bind->Signal Measure Measure Signal with Scintillation Counter Signal->Measure Calculate Calculate Kd from Saturation Curve Measure->Calculate

Figure 2: Workflow for determining binding affinity using a Scintillation Proximity Assay.

KINOMEScan™ for Off-Target Profiling

This competition binding assay is used to quantitatively measure the interactions of a test compound against a large panel of kinases.

  • Principle : The assay measures the amount of a test compound (this compound) that is required to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of a DNA tag conjugated to the kinase.

  • Protocol Outline :

    • Kinases from a diverse panel are tagged with a unique DNA identifier.

    • An active-site directed ligand is immobilized on a solid support.

    • In the presence of the test compound (this compound), the tagged kinases are equilibrated with the immobilized ligand.

    • The amount of kinase bound to the solid support is measured via qPCR.

    • Results are reported as "% of control," where a lower percentage indicates stronger binding of the test compound to the kinase.

Conclusion

The available data strongly supports that this compound is a selective binder of MIF. With a high binding affinity in the nanomolar range (Kd = 68.6 nM) and minimal interaction in broad off-target screens against hundreds of kinases, this compound demonstrates a favorable specificity profile.[5][9] When compared to other MIF inhibitors like ISO-1, this compound appears to be significantly more potent, though differences in assay types (binding vs. inhibition) should be considered. This specificity profile makes this compound a valuable tool for studying MIF biology and a promising candidate for further therapeutic development.

References

A Head-to-Head Comparison of Cardioprotective Agents: BTZO-1 and Other Nrf2 Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for effective therapies to mitigate cardiac damage following ischemic events, researchers and drug development professionals are increasingly focusing on agents that bolster the heart's innate defense mechanisms. This guide provides a detailed, side-by-side comparison of BTZO-1, a novel cardioprotective agent, with other promising alternatives that act on the Nrf2/Antioxidant Response Element (ARE) pathway. This comparison is supported by experimental data to offer a clear perspective on their relative performance.

Introduction to Cardioprotective Strategies

Myocardial ischemia/reperfusion (I/R) injury is a significant cause of morbidity and mortality worldwide. The damage incurred during I/R is largely attributed to oxidative stress. A key endogenous defense mechanism against oxidative stress is the Nrf2/ARE signaling pathway. Activation of this pathway leads to the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). This has made Nrf2 an attractive target for the development of cardioprotective drugs.

This guide focuses on a comparative analysis of this compound and other notable Nrf2 activators: sulforaphane, dimethyl fumarate (DMF), and bardoxolone methyl.

Mechanism of Action: A Common Pathway with Distinct Triggers

This compound is a 1,3-benzothiazin-4-one derivative identified for its ability to activate ARE-mediated gene expression.[1] Its unique mechanism involves binding to the Macrophage Migration Inhibitory Factor (MIF), which in turn promotes the activation of the ARE pathway, leading to the expression of cytoprotective genes and suppression of oxidative stress-induced cardiomyocyte apoptosis.[1]

Similarly, sulforaphane, an isothiocyanate found in cruciferous vegetables, and dimethyl fumarate (DMF), a fumaric acid ester, are well-characterized Nrf2 activators. They are believed to function by modifying cysteine residues on Keap1, the primary negative regulator of Nrf2, leading to Nrf2 stabilization and nuclear translocation. Bardoxolone methyl, a synthetic triterpenoid, is another potent Nrf2 activator with a similar mechanism of action.

The convergence of these agents on the Nrf2/ARE pathway underscores a shared strategy for cardioprotection centered on augmenting the cell's antioxidant defenses.

cluster_agents Cardioprotective Agents cluster_targets Molecular Targets cluster_pathway Signaling Pathway cluster_outcome Cellular Outcome BTZO1 This compound MIF MIF BTZO1->MIF binds Sulforaphane Sulforaphane Keap1 Keap1 Sulforaphane->Keap1 inhibits DMF Dimethyl Fumarate DMF->Keap1 inhibits Bardoxolone Bardoxolone Methyl Bardoxolone->Keap1 inhibits Nrf2 Nrf2 MIF->Nrf2 activates Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE activates HO1 HO-1 & Other Cytoprotective Genes ARE->HO1 promotes transcription Cardioprotection Cardioprotection HO1->Cardioprotection leads to

Signaling Pathways of this compound and Other Nrf2 Activators.

Comparative Efficacy: In Vivo and In Vitro Data

The following tables summarize the available quantitative data from preclinical studies on the cardioprotective effects of this compound and other selected Nrf2 activators.

Table 1: In Vivo Cardioprotective Efficacy in Rat Models of Ischemia/Reperfusion Injury

AgentDoseModelKey FindingsReference
This compound Derivative Not SpecifiedRat I/RProtected heart tissue during ischemia/reperfusion injury. (Quantitative data on infarct size not available in the abstract).[1]
Sulforaphane 500 µg/kg/day for 3 days (i.p.)Isolated Perfused Rat Heart (Langendorff)Markedly decreased infarct size.[2]
Dimethyl Fumarate (DMF) 30 mg/kg for 3 daysRat MCAODid not significantly affect infarct size but improved neurological function and reduced BBB disruption.[3]
Bardoxolone Methyl Not specifiedRat Myocardial I/RReduced myocardial infarct size from ~40% to ~20%.[4]

Table 2: In Vitro Cardioprotective Effects on Cardiomyocytes

AgentCell LineInsultKey FindingsReference
This compound Not SpecifiedOxidative StressSuppressed oxidative stress-induced cardiomyocyte apoptosis.[1]
Sulforaphane Not SpecifiedNot SpecifiedNot detailed in the provided search results.
Dimethyl Fumarate (DMF) Not SpecifiedNot SpecifiedNot detailed in the provided search results.
Bardoxolone Methyl Not SpecifiedNot SpecifiedNot detailed in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of these cardioprotective agents.

In Vivo Myocardial Ischemia/Reperfusion (I/R) Model in Rats

This model is a standard for evaluating cardioprotective agents.

start Anesthetize Rat intubate Intubate and Ventilate start->intubate thoracotomy Perform Left Thoracotomy intubate->thoracotomy ligate Ligate Left Anterior Descending (LAD) Artery thoracotomy->ligate ischemia Induce Ischemia (e.g., 30 minutes) ligate->ischemia reperfuse Remove Ligature for Reperfusion ischemia->reperfuse monitor Monitor Hemodynamics and ECG reperfuse->monitor euthanize Euthanize Animal monitor->euthanize harvest Harvest Heart euthanize->harvest stain Stain with TTC to Measure Infarct Size harvest->stain end Data Analysis stain->end

Workflow for In Vivo Myocardial Ischemia/Reperfusion Model.

Protocol Steps:

  • Anesthesia: The rat is anesthetized using an appropriate agent (e.g., isoflurane).

  • Intubation and Ventilation: The animal is intubated and connected to a ventilator to maintain respiration.

  • Thoracotomy: A surgical incision is made to expose the heart.

  • Ligation: A suture is passed around the left anterior descending (LAD) coronary artery and tightened to induce ischemia.

  • Ischemia: The LAD artery remains occluded for a defined period (e.g., 30 minutes).

  • Reperfusion: The suture is released to allow blood flow to return to the previously ischemic area.

  • Monitoring: Hemodynamic parameters (e.g., blood pressure, heart rate) and electrocardiogram (ECG) are monitored throughout the procedure.

  • Euthanasia and Heart Harvest: At the end of the reperfusion period, the animal is euthanized, and the heart is excised.

  • Infarct Size Measurement: The heart is typically sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then quantified as a percentage of the area at risk.

In Vitro Cardiomyocyte Viability Assay (MTT Assay)

This assay is used to assess the ability of a compound to protect cardiomyocytes from cell death induced by oxidative stress.

Protocol Steps:

  • Cell Culture: Cardiomyocytes (e.g., H9c2 cell line or primary neonatal rat ventricular myocytes) are cultured in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with the test compound (e.g., this compound) for a specified duration.

  • Induction of Oxidative Stress: An oxidizing agent (e.g., hydrogen peroxide, H₂O₂) is added to the culture medium to induce cell death.

  • MTT Incubation: After the insult, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is proportional to the number of viable cells.

Western Blot for Nrf2 and HO-1

This technique is used to measure the protein expression levels of Nrf2 and its downstream target, HO-1, to confirm the activation of the ARE pathway.

Protocol Steps:

  • Protein Extraction: Cells or heart tissue are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Nrf2 and HO-1.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to Nrf2 and HO-1 is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion and Future Directions

This compound and other Nrf2 activators like sulforaphane, dimethyl fumarate, and bardoxolone methyl represent a promising therapeutic strategy for cardioprotection against ischemia/reperfusion injury. Their shared mechanism of action through the Nrf2/ARE pathway highlights the critical role of endogenous antioxidant defenses in mitigating cardiac damage.

While the available data for sulforaphane and bardoxolone methyl demonstrate a significant reduction in myocardial infarct size in preclinical models, a direct quantitative comparison with this compound is currently limited by the lack of publicly available, detailed in vivo efficacy data for the latter. The original study on this compound confirms its protective effect in a rat I/R model, but the specific extent of this protection is not detailed in the abstract.[1]

Future research should focus on conducting head-to-head comparative studies of these agents in standardized preclinical models of myocardial infarction. Such studies will be invaluable for elucidating the relative potency and therapeutic potential of each compound and for guiding the selection of the most promising candidates for clinical development. Furthermore, a deeper understanding of the specific molecular interactions and downstream effects of each agent will be crucial for optimizing their therapeutic application and minimizing potential off-target effects.

For researchers and drug development professionals, the information and protocols provided in this guide offer a foundational resource for the continued investigation and development of novel cardioprotective therapies targeting the Nrf2 pathway.

References

Safety Operating Guide

Proper Disposal of BTZO-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of BTZO-1, a potent antioxidant response element (ARE) activator.

This compound is recognized for its role in activating ARE-mediated gene expression and its interaction with the macrophage migration inhibitory factor (MIF).[1] While a valuable tool in research, its disposal requires adherence to specific protocols due to its potential hazards.

Immediate Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a critical aspect of its disposal.

Key Hazard Information:

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.[2]
P270: Do not eat, drink or smoke when using this product.[2]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P330: Rinse mouth.[2]
Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.[2]
P391: Collect spillage.[2]

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.

BTZO1_Disposal_Workflow cluster_waste_generation Waste Generation cluster_container_disposal Empty Container Disposal cluster_chemical_waste_disposal Chemical Waste Disposal start This compound Waste Generated (Unused reagent, contaminated labware, solutions) is_empty_container Is it an empty original container? start->is_empty_container triple_rinse Triple rinse with a suitable solvent is_empty_container->triple_rinse Yes collect_waste Collect in a designated, compatible, and sealed hazardous waste container is_empty_container->collect_waste No collect_rinsate Collect all rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface or remove label collect_rinsate->deface_label dispose_container Dispose of container in appropriate solid waste stream deface_label->dispose_container label_waste Label container with 'Hazardous Waste' and list all contents collect_waste->label_waste segregate_waste Segregate from incompatible materials (strong acids/alkalis, oxidizing/reducing agents) label_waste->segregate_waste store_waste Store in a designated satellite accumulation area (SAA) segregate_waste->store_waste request_pickup Request pickup by Environmental Health & Safety (EHS) for disposal at an approved facility store_waste->request_pickup

Caption: this compound Disposal Workflow Diagram

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is mandatory for the safe disposal of this compound and contaminated materials.

1. Waste Collection and Segregation:

  • Designated Waste Container: All this compound waste, including unused solid compound, solutions, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated hazardous waste container.

  • Container Compatibility: The container must be made of a material chemically compatible with this compound and any solvents used. It should be in good condition, with a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and a full list of its contents, including "this compound" and any solvents.

  • Segregation: Store the this compound waste container separately from incompatible materials, specifically strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]

2. Disposal of Empty this compound Containers:

  • Triple Rinsing: To render an empty this compound container non-hazardous, it must be triple-rinsed with a suitable solvent capable of dissolving this compound (e.g., DMSO).[3][4]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste in the designated this compound waste container.[4][5]

  • Defacing Labels: After triple rinsing and allowing the container to air dry, completely remove or deface the original manufacturer's label.[3][5]

  • Final Disposal: Once thoroughly rinsed and with the label removed, the container can typically be disposed of in the appropriate laboratory solid waste stream (e.g., glass or plastic recycling). Consult your institution's specific guidelines.

3. Final Disposal of Chemical Waste:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[3][5] This is to prevent the release of this aquatic toxin into the wastewater system.

  • Storage in Satellite Accumulation Area (SAA): Keep the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area within the laboratory.[6]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[4][5] Disposal must be conducted at an approved waste disposal plant.[2]

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling BTZO-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of BTZO-1, a potent antioxidant response element (ARE) activator. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is intended for research use only and is not approved for human or veterinary applications.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.
Skin and Body Laboratory coatProvides a barrier against spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hoodAvoids inhalation of the compound, which is supplied as a solid and may become airborne.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is available for accurate weighing.

  • All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust.

  • Prepare a designated and clearly labeled workspace for all procedures involving this compound.

  • An emergency eyewash station and safety shower must be readily accessible.[1]

2. Reconstitution Protocol:

  • This compound is typically supplied as a solid.

  • It is soluble in Dimethyl Sulfoxide (DMSO).[2]

  • To prepare a stock solution, carefully weigh the desired amount of this compound powder.

  • Slowly add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Cap the vial securely and vortex gently until the solid is completely dissolved.

3. Experimental Use:

  • When adding this compound stock solution to cell cultures or other experimental systems, use calibrated micropipettes with filtered tips.

  • Avoid cross-contamination by using fresh pipette tips for each manipulation.

  • Keep all containers of this compound, both solid and in solution, tightly sealed when not in use.

4. Storage:

  • Store solid this compound at -20°C for long-term stability.[2]

  • This compound stock solutions in DMSO can also be stored at -20°C.

  • Protect from light.

Disposal Plan: Waste Management and Decontamination

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, must be considered chemical waste.

  • Segregate this waste into a clearly labeled, leak-proof hazardous waste container.

2. Liquid Waste:

  • Unused or waste solutions of this compound should be collected in a designated hazardous waste container.

  • Do not pour this compound solutions down the drain.

3. Decontamination:

  • Wipe down all work surfaces with a suitable laboratory disinfectant after handling this compound.

  • In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

Key Experimental Protocol: ARE-Luciferase Reporter Assay

The following is a generalized protocol based on the research by Kimura et al. (2010), which identified this compound as an ARE activator.[3]

  • Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Cells are transiently transfected with an ARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After a post-transfection period, the cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

  • Lysis and Luciferase Assay: Following the treatment period, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.

This compound Signaling Pathway

This compound exerts its cardioprotective effects by activating the Antioxidant Response Element (ARE) signaling pathway through its interaction with Macrophage Migration Inhibitory Factor (MIF).[3][4][5]

BTZO1_Pathway BTZO1 This compound MIF Macrophage Migration Inhibitory Factor (MIF) BTZO1->MIF Binds to ARE Antioxidant Response Element (ARE) MIF->ARE Activates GeneExpression Expression of Cardioprotective Genes (e.g., GST Ya, HO-1) ARE->GeneExpression Drives Cardioprotection Cardioprotection GeneExpression->Cardioprotection

Caption: this compound signaling pathway leading to cardioprotection.

Accidental Exposure Measures

In the event of accidental exposure, follow these first aid procedures immediately.[1]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Skin Contact In case of contact, immediately wash skin with soap and copious amounts of water.
Inhalation If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BTZO-1
Reactant of Route 2
Reactant of Route 2
BTZO-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.